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  • Product: 4-Sulfamoylbenzene-1-carbothioamide
  • CAS: 56236-74-9

Core Science & Biosynthesis

Foundational

4-Sulfamoylbenzene-1-carbothioamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of the 4-Sulfamoylbenzene-1-carbothioamide Scaffold Introduction: A Tale of Two Pharmacophores In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of the 4-Sulfamoylbenzene-1-carbothioamide Scaffold

Introduction: A Tale of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 4-Sulfamoylbenzene-1-carbothioamide scaffold represents a powerful convergence of two such moieties: the sulfonamide group (-SO₂NH₂) and the thiourea group (-NH-C(=S)-NH-). The sulfonamide functional group is a privileged structure, forming the basis of a vast array of FDA-approved drugs, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1][2] Similarly, thiourea derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]

This guide provides an in-depth analysis of the 4-Sulfamoylbenzene-1-carbothioamide core, a structure that synergistically combines the properties of these two critical functional groups. We will explore its chemical properties, synthesis, and characterization, with a primary focus on its mechanism of action as a potent inhibitor of carbonic anhydrase and its profound implications for drug development, particularly in oncology.

Section 1: Core Chemical and Physical Properties

The fundamental structure of 4-Sulfamoylbenzene-1-carbothioamide serves as a template for a vast library of derivatives. The properties of these derivatives are modulated by substitutions, typically on the second nitrogen of the thiourea moiety. Below is a table of computed properties for a representative derivative, N-[(4-sulfamoylphenyl)carbamothioyl]benzamide, which illustrates the general physicochemical profile of this class of compounds.

PropertyValueReference
IUPAC Name N-[(4-sulfamoylphenyl)carbamothioyl]benzamidePubChem
Molecular Formula C₁₄H₁₃N₃O₃S₂[5]
Molecular Weight 335.4 g/mol [5]
XLogP3 2.6[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 3[5]

These properties suggest that compounds based on this scaffold generally possess favorable characteristics for drug-likeness, including moderate lipophilicity and sufficient hydrogen bonding capacity to engage with biological targets.

Section 2: Synthesis and Characterization

The synthesis of derivatives based on the 4-sulfamoylbenzene-1-carbothioamide scaffold is typically straightforward, making it an attractive platform for generating chemical libraries for screening.

General Synthetic Approach

The most common and efficient method for synthesizing N-substituted-4-sulfamoylbenzene-1-carbothioamides involves the reaction of a primary amine containing the 4-sulfamoylbenzene moiety with an appropriate isothiocyanate. The archetypal starting material is 4-aminobenzenesulfonamide (sulfanilamide). The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group.

Synthesis_Workflow Sulfanilamide 4-Aminobenzenesulfonamide (Starting Material) Reaction Nucleophilic Addition (Solvent, e.g., Acetonitrile) (Base, e.g., Triethylamine) Sulfanilamide->Reaction Isothiocyanate Aryl/Alkyl Isothiocyanate (R-N=C=S) Isothiocyanate->Reaction Product N-Substituted-4-sulfamoylbenzene- 1-carbothioamide Derivative Reaction->Product Crude Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Pure Product

Caption: General workflow for the synthesis of 4-Sulfamoylbenzene-1-carbothioamide derivatives.

Exemplary Experimental Protocol: Synthesis of N-Aryl-4-sulfamoylphenyl Thioureas

This protocol is adapted from established methodologies for synthesizing thiourea derivatives bearing a sulfonamide moiety.[6][7]

  • Reagent Preparation: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in a suitable anhydrous solvent, such as dioxane or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Anhydrous solvent is critical to prevent the hydrolysis of the isothiocyanate and potential side reactions.

  • Addition of Isothiocyanate: Add the desired aryl isothiocyanate (1.0 eq) to the solution.

  • Catalysis: Add a catalytic amount of a base, such as triethylamine (e.g., 0.1 eq).

    • Causality: The base facilitates the reaction, potentially by increasing the nucleophilicity of the primary amine, though the reaction can often proceed without it.

  • Reaction: Reflux the mixture for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure. The crude solid is then purified.

    • Self-Validation: Purification, typically via recrystallization from a solvent like ethanol, is essential to remove unreacted starting materials and byproducts, ensuring the integrity of the final compound.

  • Confirmation: The structure and purity of the final product are confirmed by spectroscopic methods.

Structural Elucidation via Spectroscopy

Confirming the structure of the synthesized compound is a non-negotiable step for scientific integrity.

  • FTIR Spectroscopy: The presence of key functional groups is confirmed by characteristic absorption bands. Expected peaks include two strong symmetric and asymmetric stretching vibrations for the SO₂ group (around 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively), N-H stretching vibrations (3200-3400 cm⁻¹), and a C=S stretching vibration (around 1200-1300 cm⁻¹).[8] The absence of the characteristic N=C=S peak from the isothiocyanate starting material (2000–2200 cm⁻¹) is a key indicator of reaction completion.[7]

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework. The aromatic protons of the 4-sulfamoylphenyl ring will appear as a characteristic AA'BB' system. The chemical shifts of the N-H protons can vary and often appear as broad singlets.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive evidence of the target structure.

Section 3: Biological Activity and Mechanism of Action

The primary therapeutic interest in the 4-Sulfamoylbenzene-1-carbothioamide scaffold lies in its potent and often selective inhibition of human carbonic anhydrases (hCAs).

Targeting Carbonic Anhydrase: A Validated Strategy

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. Dysregulation of CA activity is implicated in several diseases. Notably, certain isoforms, such as hCA IX and hCA XII, are overexpressed in many types of cancer and contribute to the survival and proliferation of tumor cells by regulating pH in the hypoxic tumor microenvironment.[6][9] This makes them prime targets for anticancer therapy.

Mechanism of Inhibition: The Zinc-Binding Group

The inhibitory action of this scaffold is anchored by the sulfonamide group, which acts as a highly effective zinc-binding group (ZBG) .[10] The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion located deep within the enzyme's active site. This binding displaces a zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle, thereby arresting the enzyme's function.

MOA_Diagram cluster_ActiveSite CA Active Site Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Thr199 Thr199 Inhibitor 4-Sulfamoylbenzene-1-carbothioamide -SO₂NH⁻ Inhibitor:f0->Zn Coordination Bond Inhibitor:head->Thr199 H-Bond & vdW Interactions DrugDev_Logic Scaffold 4-Sulfamoylbenzene- 1-carbothioamide Scaffold Synthesis Derivative Synthesis (Library Generation) Scaffold->Synthesis Screening Biological Screening (e.g., CA Inhibition Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Optimization Lead Optimization (In Silico & Medicinal Chemistry) SAR->Optimization Lead_ID->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: Logical flow from scaffold to preclinical drug development.

  • Anticancer Drug Discovery: The primary application is the development of selective inhibitors of tumor-associated hCA IX and hCA XII. Such inhibitors could function as standalone therapies or in combination with chemotherapy or radiation, representing a targeted approach to cancer treatment. [6][9]* Antiglaucoma Agents: Inhibition of hCA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure. This is a clinically validated mechanism for the treatment of glaucoma. [6]* Beyond Carbonic Anhydrase: The scaffold's utility is not limited to CA inhibition. Derivatives have shown promise as tubulin polymerization inhibitors, another important anticancer strategy. [8][11]Furthermore, the general antimicrobial and anti-inflammatory potential of sulfonamides and thioureas suggests that libraries based on this core could yield hits for a wide range of diseases. [4][7]* Role of In Silico Modeling: Modern drug development heavily relies on computational methods. Molecular docking studies are routinely used to predict the binding modes of these inhibitors within the CA active site, guiding the design of more potent and selective compounds. [12]In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help to identify candidates with favorable pharmacokinetic properties early in the discovery process. [8][11]

Conclusion

The 4-Sulfamoylbenzene-1-carbothioamide scaffold is a testament to the power of convergent chemical design. It marries the proven zinc-binding capability of the sulfonamide group with the structural and biological versatility of the thiourea moiety. This combination results in a synthetically accessible and highly tractable platform for developing potent inhibitors of carbonic anhydrase and other therapeutic targets. With a clear mechanism of action, demonstrable low-nanomolar potency, and the potential for high isoform selectivity, this scaffold represents a validated and promising foundation for the development of next-generation therapeutics for cancer, glaucoma, and beyond.

References

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals (Basel). Available at: [Link] [6][9][12]2. Bioactive compounds containing sulfonamide and thiourea functionalities. ResearchGate. Available at: [Link] [3]3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC Advances. Available at: [Link] [10]4. Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid. Der Pharma Chemica. Available at: [Link] [4]5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal. Available at: [Link] [7]6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link] [8]7. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]

  • New sulfonamide hybrids: synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. Semantic Scholar. Available at: [Link] [13]10. N-[(4-sulfamoylphenyl)carbamothioyl]benzamide. PubChem. Available at: [Link] [5]11. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing. Available at: [Link] [11]13. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link] 14. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link] [14]15. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link] [1]16. Synthesis and Applications of Sulfamates and Related Functionalities. MacSphere. Available at: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • Sulfonated amphipols: synthesis, properties, and applications. PubMed. Available at: [Link]

  • Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. DR-NTU. Available at: [Link] [2]23. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Available at: [Link]

  • Bio-Based Polyurethane Foams: Feedstocks, Synthesis, and Applications. MDPI. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Sulfamoylbenzene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically-focused framework for the structural elucidation of 4-sulfamoylbenzene-1-carbothioamide. As a molecule inco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-focused framework for the structural elucidation of 4-sulfamoylbenzene-1-carbothioamide. As a molecule incorporating both a sulfonamide and a thioamide functional group, its characterization requires a multi-faceted analytical approach. This document moves beyond a simple listing of techniques to explain the causal relationships behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Structural Verification

4-Sulfamoylbenzene-1-carbothioamide and its derivatives are of significant interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The inclusion of a carbothioamide group introduces unique physicochemical properties that can influence biological activity, such as altered hydrogen bonding capabilities and conformational dynamics.[3]

Accurate structural elucidation is paramount in drug discovery and development. It confirms the identity of the synthesized compound, ensures purity, and provides the foundational data for understanding structure-activity relationships (SAR). This guide outlines a logical and efficient workflow for the complete structural characterization of 4-sulfamoylbenzene-1-carbothioamide.

The Integrated Analytical Workflow

The structural elucidation of a novel compound is not a linear process but rather an integrated workflow where data from multiple analytical techniques are synthesized to build a cohesive and irrefutable structural assignment. Each technique provides a unique piece of the puzzle, and their combined power lies in the cross-validation of results.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Structural Confirmation Synthesis Synthesis of 4-Sulfamoylbenzene-1-carbothioamide NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary Structure MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight IR FTIR Spectroscopy Synthesis->IR Functional Groups Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation XRay Single-Crystal X-ray Diffraction XRay->Confirmation Unambiguous 3D Structure

Caption: Integrated workflow for the structural elucidation of 4-sulfamoylbenzene-1-carbothioamide.

Core Analytical Techniques: Protocols and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of magnetically active nuclei. For 4-sulfamoylbenzene-1-carbothioamide, both ¹H and ¹³C NMR are essential.

3.1.1. ¹H NMR Spectroscopy: Proton Environment Analysis

  • Objective: To identify the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity.

  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).[4]

    • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Record a standard ¹H NMR spectrum.

  • Expected Spectral Features and Interpretation:

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
Aromatic Protons (ortho to -SO₂NH₂)~7.8 - 8.0Doublet (d)Deshielded by the electron-withdrawing sulfonamide group.
Aromatic Protons (ortho to -CSNH₂)~7.9 - 8.1Doublet (d)Deshielded by the electron-withdrawing carbothioamide group.
-SO₂NH₂ Protons~7.3 - 7.6Broad Singlet (br s)Exchangeable protons; chemical shift can be concentration and solvent dependent.
-CSNH₂ Protons~9.5 - 10.5Broad Singlet (br s)Thioamide protons are typically more deshielded than amide protons.
  • Expert Insight: The observation of two distinct doublets in the aromatic region, integrating to two protons each, is a strong indicator of a 1,4-disubstituted benzene ring. The broad singlets for the NH₂ protons can be confirmed by a D₂O exchange experiment, where these signals will disappear.

3.1.2. ¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

  • Objective: To determine the number of unique carbon environments in the molecule.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

    • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Features and Interpretation:

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
C=S (Thioamide Carbonyl)~190 - 210The thioamide carbon is significantly deshielded compared to an amide carbonyl carbon.[3]
Aromatic C-S~145 - 150Quaternary carbon attached to the electron-withdrawing sulfonamide group.
Aromatic C-C(S)~135 - 140Quaternary carbon attached to the carbothioamide group.
Aromatic C-H~125 - 130Aromatic carbons bearing protons.
  • Trustworthiness through Correlation: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), should be performed to definitively correlate the proton and carbon signals, confirming the connectivity of the molecule.

Mass Spectrometry (MS): Determining the Molecular Formula
  • Objective: To determine the accurate mass of the molecule and, by extension, its molecular formula.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrument Setup: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.

    • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Interpretation:

    • The molecular formula of 4-sulfamoylbenzene-1-carbothioamide is C₇H₈N₂O₂S₂.

    • The expected monoisotopic mass is approximately 216.0027 g/mol .

    • In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

    • Key Consideration: The presence of a thioamide can sometimes be mistaken for an oxidation event in lower resolution mass spectrometry, as the mass difference between sulfur and oxygen is approximately 16 Da.[3][5] High-resolution mass spectrometry is crucial to differentiate these possibilities based on the precise mass measurement.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
  • Objective: To confirm the presence of key functional groups.

  • Experimental Protocol:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Instrument Setup: Use a standard FTIR spectrometer.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Vibrational Frequencies:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Sulfonamide & Thioamide)3400 - 3200Stretching
C-H (Aromatic)3100 - 3000Stretching
C=S (Thioamide)1200 - 1050Stretching
S=O (Sulfonamide)1350 - 1300 and 1160 - 1120Asymmetric and Symmetric Stretching
  • Authoritative Grounding: The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are strong and reliable indicators of the sulfonamide moiety.[1][6] The C=S stretching vibration is typically weaker and can be found in a more crowded region of the spectrum, making its definitive assignment more challenging without comparison to reference spectra.

Single-Crystal X-ray Diffraction: The Definitive Structure
  • Objective: To obtain an unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.

  • Experimental Protocol:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Significance: While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate proof.[7][8][9] It resolves any ambiguities and provides a wealth of structural information that is invaluable for computational modeling and understanding intermolecular interactions.

Conclusion: A Self-Validating Approach

The structural elucidation of 4-sulfamoylbenzene-1-carbothioamide is a process of accumulating and cross-referencing evidence from a suite of complementary analytical techniques. The proton and carbon environments mapped by NMR spectroscopy are correlated with the functional groups identified by FTIR and the molecular formula determined by HRMS. Ultimately, single-crystal X-ray diffraction can provide an unequivocal confirmation of the three-dimensional structure. This integrated and self-validating approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a critical foundation for any subsequent research or development activities.

References

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, ACS Publications. Available at: [Link]

  • Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. Available at: [Link]

  • Enzymatic thioamidation of peptide backbones. PMC, NIH. Available at: [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]

  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Taylor & Francis Online. Available at: [Link]

  • ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). ResearchGate. Available at: [Link]

  • Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Taylor & Francis Online. Available at: [Link]

  • High-resolution and tandem MS of the thioamidated McrA peptide. ResearchGate. Available at: [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. PMC. Available at: [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. Available at: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available at: [Link]

  • 4-methanesulfonylbenzene-1-carbothioamide (C8H9NO2S2). PubChemLite. Available at: [Link]

  • N-[(4-sulfamoylphenyl)carbamothioyl]benzamide. PubChem. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. Available at: [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. PMC. Available at: [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. ResearchGate. Available at: [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. PubMed. Available at: [Link]

  • X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. MDPI. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]

  • General structure of N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides discussed in the paper. ResearchGate. Available at: [Link]

  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl. Semantic Scholar. Available at: [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC. Available at: [Link]

Sources

Foundational

Advanced Synthesis of 4-Sulfamoylbenzene-1-carbothioamide Scaffolds

Topic: Synthesis of 4-Sulfamoylbenzene-1-carbothioamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executive Summary The 4-sul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Sulfamoylbenzene-1-carbothioamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The 4-sulfamoylbenzene-1-carbothioamide moiety represents a critical pharmacophore in medicinal chemistry, particularly in the design of Carbonic Anhydrase (CA) inhibitors.[1] The dual presence of the sulfonamide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and the thioamide (

) groups offers a unique bidentate profile for zinc-binding enzymes and serves as a versatile precursor for thiazole-based anti-infectives.

This guide moves beyond elementary textbook definitions to provide a rigorous, field-validated approach to synthesizing this scaffold. We prioritize "green" thionation protocols that mitigate the safety risks of gaseous hydrogen sulfide (


) while ensuring high chemoselectivity in the presence of the sensitive sulfonamide group.

Strategic Retrosynthesis & Pathway Selection[1]

When designing a route to 4-sulfamoylbenzene-1-carbothioamide, the chemist faces a chemoselectivity challenge: converting a carbonyl or nitrile precursor into a thioamide without degrading the sulfonamide.[1]

We evaluate three primary synthetic strategies:

StrategyPrecursorReagentsProsCons
A. Nitrile Thionation (Preferred) 4-Sulfamoylbenzonitrilengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,

, DMF
High yield, avoids gas handling, scalable.Requires nitrile precursor synthesis.[1]
B. Amide Thionation 4-SulfamoylbenzamideLawesson’s ReagentMild conditions, tolerates many functional groups.[1][2][3]Purification of organophosphorus byproducts can be difficult.[1]
C. Friedel-Crafts Benzenesulfonamidengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Thiophosgene)
Direct functionalization.Low regioselectivity, highly toxic reagents.[1]

Recommendation: Strategy A is the superior industrial and laboratory choice due to the availability of the nitrile precursor and the operational safety of the


 system.
Visualizing the Synthetic Workflow

SynthesisWorkflow Sulfanilamide Sulfanilamide (Starting Material) Nitrile 4-Sulfamoylbenzonitrile (Precursor) Sulfanilamide->Nitrile 1. Diazotization 2. Sandmeyer (CuCN) Target 4-Sulfamoylbenzene- 1-carbothioamide (Target Scaffold) Nitrile->Target Thionation (NaSH/MgCl2) Thiazole Thiazole Derivatives (Downstream API) Target->Thiazole Hantzsch Cyclization (α-Halo ketones)

Figure 1: The strategic workflow from commodity starting materials to the thioamide core and downstream thiazole derivatives.[1]

Protocol A: Magnesium-Catalyzed Thionation (The "Green" Route)[1]

This protocol utilizes magnesium chloride to activate the nitrile, facilitating the nucleophilic attack of the hydrosulfide ion. This method avoids the direct use of toxic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 gas, although 

is generated in situ in small equilibrium amounts; therefore, fume hood operations are mandatory.
Materials
  • Substrate: 4-Sulfamoylbenzonitrile (1.0 eq)

  • Reagent: Sodium hydrosulfide hydrate (

    
    ) (2.0 eq)
    
  • Catalyst: Magnesium chloride hexahydrate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (1.0 eq)
    
  • Solvent: Dimethylformamide (DMF) (0.5 M concentration relative to substrate)[1]

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-sulfamoylbenzonitrile (10 mmol) in DMF (20 mL).

  • Catalyst Addition: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (10 mmol) to the solution. The solution may become slightly turbid.
    
  • Reagent Addition: Add

    
     (20 mmol) in a single portion.
    
    • Critical Control Point: The reaction is generally exothermic.[1] Monitor internal temperature; if scaling up (>10g), add NaSH portion-wise to maintain

      
      .
      
  • Reaction: Seal the flask and stir at room temperature for 3–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The nitrile spot (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) should disappear, and a lower 
      
      
      
      yellow spot (thioamide) should appear.
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Acidify carefully with 1M HCl to pH 3–4.[1] Caution: This step will release residual ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       gas. Perform strictly in a fume hood.
      
    • The product usually precipitates as a yellow solid.[1]

  • Isolation: Filter the solid, wash copiously with water to remove magnesium salts, and dry under vacuum.[1]

Mechanistic Insight

The magnesium ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, allowing the hydrosulfide anion (


) to attack more readily.

Mechanism cluster_legend Key Interaction Nitrile Nitrile-Mg Complex (Activated) Attack Thioimidate Intermediate Nitrile->Attack + SH- (Nucleophilic Attack) Product Thioamide Product Attack->Product + H+ / Tautomerization Desc Mg2+ coordinates to N, polarizing C≡N bond

Figure 2: Mechanistic activation of the nitrile group by Magnesium(II).

Protocol B: Lawesson’s Reagent (For Amide Precursors)[1]

If the starting material is 4-sulfamoylbenzamide, Lawesson’s Reagent (LR) is the standard for thionation.[1] Note that LR is sensitive to moisture and should be handled under an inert atmosphere.[1]

Methodology
  • Setup: Suspend 4-sulfamoylbenzamide (10 mmol) in anhydrous THF or Toluene (30 mL).

  • Reagent: Add Lawesson’s Reagent (6 mmol, 0.6 eq). Note: LR provides 2 equivalents of sulfur per molecule.

  • Reflux: Heat to reflux (

    
     for THF, 
    
    
    
    for Toluene) for 2–4 hours.
  • Workup: Cool to room temperature. The major challenge here is removing the phosphine oxide byproduct.

    • Purification: Flash column chromatography is usually required (Gradient: 0-5% MeOH in DCM).[1]

Derivatization: The Hantzsch Thiazole Synthesis

The primary utility of 4-sulfamoylbenzene-1-carbothioamide is its conversion into thiazole derivatives, which are potent CA inhibitors and antimicrobial agents.[1]

Reaction: Condensation of the thioamide with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-bromoacetophenones.

Protocol:

  • Dissolve 4-sulfamoylbenzene-1-carbothioamide (1 eq) in Ethanol.

  • Add substituted ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -bromoacetophenone (1 eq).
    
  • Reflux for 1–2 hours.

  • The product (a 4-(4-sulfamoylphenyl)thiazole derivative) often precipitates as the hydrobromide salt upon cooling.[1]

Characterization & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical benchmarks must be met:

TechniqueExpected Signal (Diagnostic)
FT-IR Nitrile Disappearance: Absence of peak at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.Thioamide Bands: Strong bands at

(

) and

(

).
1H NMR Thioamide Protons: Two broad singlets (or one very broad signal) at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(distinct from amide protons which are typically

).Sulfonamide Protons: Singlet at

.
Mass Spec M+1 Peak: Clear

at expected MW (216.28 g/mol for the core).

References

  • Thionation Methodology (NaSH/MgCl2): Manjula, K., et al.[1] "A Mild and Versatile Synthesis of Thioamides." Synlett, 2009(14), 2338-2340.[1]

  • Lawesson's Reagent Applications: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[1][4][5] Chemical Reviews, 2007.[1]

  • Carbonic Anhydrase Inhibition (Biological Context): Supuran, C. T.[1][6] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 2008.[1]

  • Thiazole Derivatization: Kashyap, S.J., et al. "Synthesis of 4-substituted-2-phenyl-1,3-thiazoles as potential anti-inflammatory agents."[1] Journal of Heterocyclic Chemistry, 2012.[1]

Sources

Exploratory

Mechanism of action of 4-Sulfamoylbenzene-1-carbothioamide

Mechanism of Action: 4-Sulfamoylbenzene-1-carbothioamide Executive Summary 4-Sulfamoylbenzene-1-carbothioamide (also known as 4-thiocarbamoylbenzenesulfonamide) is a small-molecule pharmacophore belonging to the class of...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action: 4-Sulfamoylbenzene-1-carbothioamide

Executive Summary

4-Sulfamoylbenzene-1-carbothioamide (also known as 4-thiocarbamoylbenzenesulfonamide) is a small-molecule pharmacophore belonging to the class of zinc-binding sulfonamides . It acts as a potent, reversible inhibitor of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).[1]

While the sulfonamide moiety (


) serves as the primary "warhead" coordinating with the catalytic zinc ion, the para-positioned carbothioamide group (

) acts as a bioisosteric "tail." This unique structural feature modulates the molecule's lipophilicity and hydrogen-bonding potential, enabling specific interactions with the hydrophilic and hydrophobic pockets of CA isoforms. This molecule is a critical scaffold for developing selective inhibitors targeting tumor-associated isoforms (hCA IX and XII) over cytosolic housekeeping isoforms (hCA I and II).

Molecular Architecture & Chemical Properties[2]

To understand the mechanism, one must first deconstruct the ligand's architecture. The molecule operates through a "Head-Tail" dual-pharmacophore system:

Structural ComponentChemical MoietyFunction in Active Site
Zinc-Binding Group (ZBG) Sulfonamide (

)
Primary Anchor: Ionizes to the anion (

) and coordinates directly to the Zn

ion, displacing the catalytic water molecule/hydroxide ion.
Scaffold Benzene RingSpacer: Provides a rigid linker that positions the ZBG and the tail at the correct distance (

6-7 Å) to span the active site cavity. Interacts via

-stacking with hydrophobic residues (e.g., Val121, Leu198).
Selectivity Tail Carbothioamide (

)
Secondary Anchor: Forms hydrogen bonds with residues at the active site rim. The sulfur atom increases lipophilicity compared to an amide, enhancing permeability and altering solvation thermodynamics.

Mechanism of Action: The Catalytic Blockade

The inhibition mechanism follows a classic competitive, reversible binding model . The efficacy of 4-Sulfamoylbenzene-1-carbothioamide relies on its ability to mimic the transition state of the CO


 hydration reaction while occluding the catalytic metal ion.
Step 1: Active Site Entry & Ionization

Upon entering the cone-shaped active site of the Carbonic Anhydrase enzyme, the sulfonamide group undergoes deprotonation. The pKa of the sulfonamide group (


10.0) is lowered significantly within the hydrophobic environment of the active site, facilitating the formation of the active monoanion species (

).
Step 2: Zinc Coordination (The "Lock")

The deprotonated nitrogen of the sulfonamide coordinates directly to the catalytic Zinc ion (Zn


) in a tetrahedral geometry.
  • Coordination Sphere: The Zn

    
     is held by three histidine residues (His94, His96, His119 in hCA II).
    
  • Displacement: The inhibitor displaces the zinc-bound water molecule/hydroxide ion (Zn

    
    -OH
    
    
    
    ), which is the nucleophile required for the catalytic hydration of CO
    
    
    .
  • Result: By occupying the fourth coordination site, the molecule effectively "locks" the enzyme in an inactive state, preventing the regeneration of the nucleophile.

Step 3: The Hydrogen Bond Network (The "Stabilizer")

The stability of the inhibitor-enzyme complex is reinforced by a conserved hydrogen bond network:

  • The oxygen atoms of the sulfonamide group accept a hydrogen bond from the backbone amide of Thr199 .

  • This interaction orients the inhibitor precisely, preventing steric clash and maximizing the Zn-N interaction strength.

Step 4: Thioamide Tail Interaction (The "Selectivity Filter")

The carbothioamide tail extends towards the selective pocket (active site rim). Unlike a standard carboxamide, the thioamide sulfur is a weaker hydrogen bond acceptor but a stronger van der Waals interactor.

  • In hCA II (Cytosolic): The tail interacts with hydrophilic residues (Asn62, Asn67), providing moderate affinity.

  • In hCA IX (Tumor-Associated): The tail exploits the specific hydrophobic/hydrophilic profile of the hCA IX rim, potentially forming stronger contacts that improve residence time and selectivity, crucial for targeting hypoxic tumor cells.

Visualization: Signaling & Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism within the CA active site.

CA_Inhibition_Mechanism cluster_0 Enzyme Active Center Drug 4-Sulfamoylbenzene-1-carbothioamide (Inhibitor) ActiveSite CA Active Site (Cone-shaped Cavity) Drug->ActiveSite Diffusion Zn Catalytic Zinc (Zn2+) Drug->Zn Direct Coordination (Displaces Water) Water Zn-bound Water/OH- (Nucleophile) Drug->Water Displaces Thr199 Thr199 (Gatekeeper Residue) Drug->Thr199 H-Bond Stabilization ActiveSite->Zn Zn->Water Normally binds Block CATALYTIC BLOCKADE Zn->Block Inhibitor Bound CO2 Carbon Dioxide (Substrate) Water->CO2 Nucleophilic Attack Reaction HCO3- Production (pH Regulation) CO2->Reaction His3 His94, His96, His119 (Coordination Triad) His3->Zn Coordinates Block->Reaction Prevents

Caption: Schematic of the competitive displacement of the catalytic water molecule by the sulfonamide inhibitor, preventing CO2 hydration.

Experimental Protocol: Stopped-Flow CO Hydrase Assay

To validate the activity of 4-Sulfamoylbenzene-1-carbothioamide, the Stopped-Flow CO


 Hydrase Assay  is the gold standard. This kinetic method measures the rate of CO

hydration by monitoring pH changes via a colorimetric indicator.
Objective

Determine the Inhibition Constant (


) of the compound against specific CA isoforms (hCA I, II, IX, XII).
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO

    
    -saturated water (prepared by bubbling CO
    
    
    
    gas for 30 min at 25°C).
  • Enzyme: Recombinant hCA isoforms (concentration

    
    10 nM).
    
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

Step-by-Step Methodology
  • Preparation :

    • Dissolve the inhibitor (4-Sulfamoylbenzene-1-carbothioamide) in DMSO (stock solution).

    • Prepare serial dilutions (0.1 nM to 10

      
      M) in the assay buffer.
      
  • Incubation :

    • Mix the inhibitor solution with the enzyme solution.

    • Incubate for 15 minutes at room temperature to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Initiation :

    • Load the Enzyme-Inhibitor mix into Syringe A.

    • Load the CO

      
      -saturated water into Syringe B.
      
    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

  • Data Acquisition :

    • Monitor the absorbance decrease at 557 nm (Phenol Red isosbestic point shift) over a period of 10–100 seconds.

    • The acidification caused by the reaction (

      
      ) changes the color of the indicator.
      
  • Analysis :

    • Calculate the initial velocity (

      
      ) for the uncatalyzed reaction (no enzyme) and catalyzed reaction (enzyme only).
      
    • Calculate the velocity in the presence of the inhibitor (

      
      ).
      
    • Fit the data to the Morrison equation (for tight-binding inhibitors) or the Cheng-Prusoff equation to derive the IC

      
       and subsequently the 
      
      
      
      .

Therapeutic Implications & Selectivity Data

The clinical relevance of this molecule lies in its potential to target hypoxic tumors.

IsoformLocationPhysiological RoleInhibition Target
hCA I Cytosolic (RBCs)pH homeostasisOff-target (Side effects)
hCA II Cytosolic (Eye, Kidney)IOP regulation, RespirationGlaucoma (Primary target)
hCA IX TransmembranepH regulation in HypoxiaSolid Tumors (Metastasis)
hCA XII TransmembranepH regulationSolid Tumors

Key Insight: Derivatives of 4-Sulfamoylbenzene-1-carbothioamide have shown low nanomolar affinity (


 nM)  for hCA IX and XII. The thioamide group is particularly effective in engaging the hydrophobic patch unique to the tumor-associated isoforms, offering a pathway to reduce the systemic side effects associated with non-selective inhibition of hCA I/II (e.g., paresthesia, fatigue).

References

  • Nocentini, A., et al. (2023). "Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides." MDPI Pharmaceuticals.[2] Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Mishra, C. B., et al. (2026).[3] "Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors." Pharmaceuticals.[1][3][4][5][6][7] Link

  • Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of sulfonamides." Proceedings of the National Academy of Sciences. Link

Sources

Foundational

Literature review on 4-Sulfamoylbenzene-1-carbothioamide

An In-Depth Technical Guide to 4-Sulfamoylbenzene-1-carbothioamide and Its Derivatives: From Synthesis to Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical rev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Sulfamoylbenzene-1-carbothioamide and Its Derivatives: From Synthesis to Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of 4-sulfamoylbenzene-1-carbothioamide and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into the synthesis, chemical properties, and diverse biological activities of these molecules, with a particular focus on their roles as carbonic anhydrase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and application of this versatile chemical scaffold.

Introduction: The Thiourea and Sulfonamide Pharmacophores

The 4-sulfamoylbenzene-1-carbothioamide scaffold represents a strategic amalgamation of two critical pharmacophores in drug discovery: the sulfonamide group and the thiourea moiety. Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antidiabetic, and anticancer effects.[1][2] Their ability to inhibit the metalloenzyme carbonic anhydrase is a cornerstone of their therapeutic utility.[3]

Thiourea and its derivatives have also attracted considerable attention for their diverse biological applications, which include antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[4][5] The combination of these two functional groups in a single molecular entity creates a platform for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity. This guide will explore the chemical and biological landscape of this promising class of compounds.

Synthesis and Chemical Properties

The synthesis of 4-sulfamoylbenzene-1-carbothioamide and its derivatives generally involves multi-step procedures, often starting from commercially available sulfonamides.

General Synthesis of N-Substituted Derivatives

A common synthetic route to N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions.[6] This method allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Another approach involves the reaction of (4-sulfamoylphenyl)hydrazine hydrochloride with aryl isothiocyanates in acetonitrile under basic conditions to yield N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides.[7][8]

Experimental Protocol: Synthesis of N-((4-sulfamoylphenyl)carbamothioyl) amides[6]
  • Starting Material: 4-thioureidobenzenesulfonamide.

  • Acylating Agent: A variety of aliphatic, benzylic, vinylic, and aromatic acyl chlorides can be used.

  • Reaction Conditions: The reaction is typically carried out under mild conditions.

  • Characterization: The resulting N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives are thoroughly characterized using techniques such as High-Resolution Mass Spectrometry (HRMS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to confirm their structure.[6]

The following diagram illustrates a generalized synthetic workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Analysis Start 4-thioureidobenzenesulfonamide Reaction_Step Selective Acylation (Mild Conditions) Start->Reaction_Step Acyl_Chloride Acyl Chlorides (aliphatic, aromatic, etc.) Acyl_Chloride->Reaction_Step Product N-((4-sulfamoylphenyl)carbamothioyl) amides Reaction_Step->Product Analysis Characterization (HRMS, NMR) Product->Analysis

Caption: Generalized workflow for the synthesis of N-((4-sulfamoylphenyl)carbamothioyl) amides.

Chemical and Physical Properties

The parent compound for many derivatives discussed is N-[(4-sulfamoylphenyl)carbamothioyl]benzamide. Its properties provide a baseline for understanding this chemical class.

PropertyValue
Molecular Weight 335.4 g/mol
Molecular Formula C₁₄H₁₃N₃O₃S₂
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Exact Mass 335.03983363 Da
XLogP3 2.6

Data sourced from PubChem CID: 3086145[9]

Biological Activity and Therapeutic Potential

The 4-sulfamoylbenzene-1-carbothioamide scaffold has demonstrated a remarkable range of biological activities, with carbonic anhydrase inhibition and anticancer effects being the most extensively studied.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][10] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, cancer, and epilepsy.[10][11] The sulfonamide group is a key pharmacophore for CA inhibition, and its incorporation into the 4-sulfamoylbenzene-1-carbothioamide structure has yielded potent inhibitors of several CA isoforms.

The primary sulfonamide moiety (SO₂NH₂) is crucial for the inhibitory activity. It coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, mimicking the transition state of the CO₂ hydration reaction.[3][12] The thiourea portion of the molecule and its various substituents can interact with amino acid residues in the active site, leading to enhanced affinity and selectivity for different CA isoforms.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides:

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Water H₂O Water->Zn Displaced by Inhibitor Sulfonamide R-SO₂NH₂ Sulfonamide->Zn Coordinates

Caption: Sulfonamide inhibitor coordinating to the zinc ion in the carbonic anhydrase active site.

Derivatives of 4-sulfamoylbenzene-1-carbothioamide have been shown to be potent inhibitors of several human CA (hCA) isoforms.

  • hCA I and hCA II: These are cytosolic isoforms. Many N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives exhibit better inhibition against hCA I and hCA II compared to the standard drug acetazolamide (AAZ).[6] For instance, some compounds show inhibition constants (Ki) in the low nanomolar range against hCA II.[13]

  • hCA VII: This is another cytosolic isoform against which these compounds have shown potent inhibitory activity, with Ki values as low as 1.1 nM.[6]

  • hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms and are important targets for anticancer therapy.[7][8][11][13] Several N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide derivatives have demonstrated potent and selective inhibition of hCA IX and hCA XII.[7][8][11][13] For example, one derivative showed a Ki of 6.8 nM against hCA XII with significant selectivity over other isoforms.[11][13]

Compound ClassTarget IsoformInhibition Constant (Ki)Reference
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA I13.3–87.6 nM[6]
hCA II5.3–384.3 nM[6]
hCA VII1.1–13.5 nM[6]
N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamideshCA IXKi in the nanomolar range[7][8][13]
hCA XIIAs low as 6.8 nM[11][13]

These compounds have also been investigated as inhibitors of bacterial β-CAs, such as those from Mycobacterium tuberculosis (MtCA1, MtCA2, and MtCA3).[6] Several derivatives effectively inhibit MtCA1 and MtCA2, suggesting their potential as novel antituberculosis agents.[6]

Anticancer Activity

The anticancer potential of 4-sulfamoylbenzene-1-carbothioamide derivatives is a rapidly growing area of research.[4][14] Their mechanism of action is often multifaceted, involving both CA-dependent and CA-independent pathways.

The inhibition of tumor-associated CA isoforms IX and XII is a key mechanism. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[12] By inhibiting these CAs, 4-sulfamoylbenzene-1-carbothioamide derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[12]

Some derivatives have shown cytotoxic effects against various cancer cell lines that may not be solely dependent on CA inhibition. For example, certain sulfonamide-functionalized pyridine carbothioamides have been identified as potent tubulin polymerization inhibitors.[1][15] By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][15]

Some N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides have demonstrated cytotoxicity against human cancer cell lines with IC₅₀ values in the micromolar range.[7] Additionally, other benzenesulfonamide derivatives have shown potent anticancer activity against breast carcinoma cell lines (MCF-7).[16][17]

Other Potential Therapeutic Applications

The broad biological activity of thiourea and sulfonamide derivatives suggests that 4-sulfamoylbenzene-1-carbothioamide and its analogs may have other therapeutic applications, including:

  • Antimicrobial Activity: Thiourea derivatives are known to possess antibacterial and antifungal properties.[18][19]

  • Anti-inflammatory Activity: Some thiourea derivatives have demonstrated anti-inflammatory effects.[18]

  • Antidiabetic and Anti-Alzheimer's Agents: Sulfonamide derivatives have been investigated for their potential to inhibit enzymes involved in diabetes and Alzheimer's disease.[2][20]

Structure-Activity Relationships (SAR)

The biological activity of 4-sulfamoylbenzene-1-carbothioamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the thiourea nitrogen atoms.

  • Substituents on the Phenyl Ring: The electronic properties and position of substituents on the phenyl ring attached to the thiourea moiety can significantly influence the inhibitory potency and selectivity against different CA isoforms. For instance, in a series of N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides, the presence and location of halo, nitro, or methyl groups on the aryl ring had a marked effect on their inhibitory profiles against hCA I, II, IX, and XII.[8]

  • Modifications of the Thiourea Linker: The thiourea group itself is a critical component for activity. Its ability to form hydrogen bonds and its conformational flexibility contribute to the binding of these molecules to their biological targets.

  • The Sulfonamide Group: The primary sulfonamide group is essential for potent carbonic anhydrase inhibition.

Future Directions and Conclusion

4-Sulfamoylbenzene-1-carbothioamide and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The wealth of research on their carbonic anhydrase inhibitory and anticancer activities provides a strong foundation for further drug discovery efforts.

Future research in this area should focus on:

  • Optimization of Selectivity: Designing derivatives with enhanced selectivity for specific CA isoforms to minimize off-target effects.

  • Elucidation of Mechanisms: Further investigation into the detailed molecular mechanisms underlying their anticancer activity, including both CA-dependent and independent pathways.

  • In Vivo Studies: Moving promising lead compounds from in vitro assays to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds for other diseases where their known biological activities may be relevant.

References

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). National Center for Biotechnology Information. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2001). PubMed. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2026). National Center for Biotechnology Information. [Link]

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2026). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2024). National Center for Biotechnology Information. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2026). MDPI. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2024). RSC Publishing. [Link]

  • N-[(4-sulfamoylphenyl)carbamothioyl]benzamide. (n.d.). PubChem. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. (n.d.). Research Square. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2026). PubMed. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2022). Longdom Publishing. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2022). Longdom Publishing. [Link]

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 4-Sulfamoylbenzene-1-carbothioamide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Sulfamoylbenzene-1-carbothioamide, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Sulfamoylbenzene-1-carbothioamide, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1][2][3][4][5] The structural elucidation of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Functional Groups

4-Sulfamoylbenzene-1-carbothioamide is a disubstituted benzene derivative featuring a sulfonamide (-SO₂NH₂) group and a carbothioamide (-CSNH₂) group in a para orientation. The presence of these two functional groups, along with the aromatic ring, gives rise to a unique spectroscopic fingerprint that is critical for its unambiguous identification.

Chemical Structure:

A representation of the chemical structure of 4-Sulfamoylbenzene-1-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 4-Sulfamoylbenzene-1-carbothioamide, both ¹H and ¹³C NMR provide crucial information about the electronic environment of the protons and carbons.

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often used for sulfonamides due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (NH₂).[6][7]

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[2][7]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6][7]

Data Interpretation and Expected Chemical Shifts: The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system due to the para-disubstitution on the benzene ring. The protons of the sulfonamide and carbothioamide groups are exchangeable and may appear as broad singlets.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H (ortho to -CSNH₂)~7.8 - 8.0Doublet2HDeshielded by the electron-withdrawing carbothioamide group.
Ar-H (ortho to -SO₂NH₂)~7.6 - 7.8Doublet2HDeshielded by the electron-withdrawing sulfonamide group.
-SO₂NH₂~7.0 - 7.5Broad Singlet2HExchangeable protons; chemical shift can vary with concentration and temperature.
-CSNH₂~9.0 - 10.0Broad Singlet2HThioamide protons are typically deshielded and appear at a higher chemical shift.

Principle: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol (General):

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically used compared to ¹H NMR, dissolved in the same deuterated solvent.

  • Instrument Setup: Record the spectrum on a 100 MHz or higher field NMR spectrometer.[7]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

Data Interpretation and Expected Chemical Shifts: The ¹³C NMR spectrum will show four signals for the aromatic carbons due to the symmetry of the para-substituted ring, and one signal for the carbothioamide carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=S~190 - 210The thio-carbonyl carbon is significantly deshielded and appears far downfield.
Ar-C (ipso to -CSNH₂)~135 - 145Quaternary carbon attached to the carbothioamide group.
Ar-C (ipso to -SO₂NH₂)~140 - 150Quaternary carbon attached to the sulfonamide group.
Ar-C (ortho to -CSNH₂)~125 - 130Aromatic carbons adjacent to the carbothioamide group.
Ar-C (ortho to -SO₂NH₂)~120 - 125Aromatic carbons adjacent to the sulfonamide group.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol (General):

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Instrument Setup: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[2]

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.[4]

Data Interpretation and Expected Absorption Bands: The IR spectrum of 4-Sulfamoylbenzene-1-carbothioamide will be dominated by the characteristic absorptions of the sulfonamide and carbothioamide groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-NH₂ (Sulfonamide)Asymmetric & Symmetric Stretch3400 - 3200Medium - Strong
-NH₂ (Carbothioamide)N-H Stretch3300 - 3100Medium - Strong
Aromatic C-HC-H Stretch3100 - 3000Medium
C=S (Thioamide)C=S Stretch1200 - 1050Medium - Strong
-SO₂ (Sulfonamide)Asymmetric & Symmetric Stretch1350 - 1300 & 1180 - 1150Strong
Aromatic C=CC=C Stretch1600 - 1450Medium
S-N (Sulfonamide)S-N Stretch950 - 900Medium

Note: The N-H stretching region may show multiple overlapping bands. The symmetric and asymmetric stretching vibrations of the SO2 group are typically observed in the ranges of 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively.[4]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol (General):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like sulfonamides.[6] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.[7]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation and Expected Fragments: The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the ionization mode.

  • Molecular Formula: C₇H₈N₂O₂S₂

  • Molecular Weight: 216.28 g/mol

Expected Peaks:

  • [M+H]⁺: m/z 217.0

  • [M-H]⁻: m/z 215.0

Potential Fragmentation Pathways:

  • Loss of NH₂ (m/z 200)

  • Loss of SO₂ (m/z 152)

  • Loss of CSNH₂ (m/z 156)

  • Cleavage of the benzene ring.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 4-Sulfamoylbenzene-1-carbothioamide is a synergistic process where data from each spectroscopic technique is used to build a complete picture.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Conclusion Structural Confirmation MS MS Data (m/z = 217.0 [M+H]⁺) Structure Confirmed Structure of 4-Sulfamoylbenzene-1-carbothioamide MS->Structure Provides Molecular Weight IR IR Data (-SO₂NH₂, -CSNH₂ stretches) IR->Structure Identifies Functional Groups H_NMR ¹H NMR (Aromatic AA'BB', NH₂ signals) H_NMR->Structure Defines Proton Framework C_NMR ¹³C NMR (Aromatic signals, C=S) C_NMR->Structure Defines Carbon Skeleton

Caption: Integrated workflow for structural elucidation.

References

  • Moi, D., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. Available at: [Link]

  • Arman, M., et al. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. PMC. Available at: [Link]

  • Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave. Available at: [Link]

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Available at: [Link]

  • Puzzarini, C., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Mary, Y. S., et al. (2012). Vibrational spectroscopic and quantum chemical calculations of (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide. PubMed. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2022). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. Available at: [Link]

  • Sankar, S., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung. Available at: [Link]

  • Kallel, N., et al. (2017). spectrophotometric method for determination of sulfonamides in water. ResearchGate. Available at: [Link]

  • Arman, M., et al. (2026). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. ResearchGate. Available at: [Link]

  • Adeniyi, L. E., et al. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular dockin. [Source not available].
  • van der Meer, P., et al. (2023). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. Available at: [Link]

  • Mainsah, E. N., et al. (2022). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. [Source not available].
  • Zhang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]

Sources

Foundational

The Sulfamoylbenzene Scaffold: From Dye Chemistry to Divergent Therapeutics

Executive Summary The sulfamoylbenzene scaffold ( ) represents one of the most versatile pharmacophores in medicinal chemistry. Originally discovered as the active metabolite of azo dyes, this structure birthed the first...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfamoylbenzene scaffold (


) represents one of the most versatile pharmacophores in medicinal chemistry. Originally discovered as the active metabolite of azo dyes, this structure birthed the first broad-spectrum antibacterials (sulfonamides), revolutionized diuretic therapy (carbonic anhydrase inhibitors), and established the foundation for oral hypoglycemics (sulfonylureas).

This guide provides a technical deep-dive into the discovery, mechanism, and synthetic evolution of these compounds. It is designed for researchers requiring a mechanistic understanding of the scaffold’s history to inform current drug design and validation protocols.

Part 1: The Genesis – From Azo Dyes to Antibiosis[1]

The discovery of sulfonamides is a lesson in the distinction between in vitro potency and in vivo efficacy. In the early 20th century, the prevailing dogma, driven by Paul Ehrlich, focused on dyes that could stain—and thus kill—bacteria.

The Prontosil Anomaly (1932)

Gerhard Domagk, working at Bayer (I.G. Farben), screened thousands of azo dyes for antibacterial activity.[1] In 1932, he identified Prontosil (sulfamidochrysoidine).[1]

  • The Observation: Prontosil cured streptococcal infections in mice and rabbits.[2]

  • The Paradox: Prontosil was completely inactive against bacteria in a petri dish (in vitro).

This discrepancy remained a mystery until 1935, when Jacques and Thérèse Trefouël at the Pasteur Institute hypothesized that the host organism was modifying the drug. They demonstrated that the azo linkage (


) was reductively cleaved by mammalian azo-reductases in the liver, releasing the active pharmacophore: sulfanilamide  (p-aminobenzenesulfonamide).
Metabolic Bioactivation Pathway

The following diagram illustrates the reductive cleavage that transformed the prodrug Prontosil into the active antibiotic.

Prontosil_Metabolism Prontosil Prontosil (Inactive Prodrug) Liver Mammalian Liver (Azo-reductases) Prontosil->Liver Systemic Absorption Sulfanilamide Sulfanilamide (Active Antibiotic) Liver->Sulfanilamide Reductive Cleavage Triaminobenzene 1,2,4-Triaminobenzene (Inactive Byproduct) Liver->Triaminobenzene

Figure 1: The metabolic bioactivation of Prontosil. The azo bond is cleaved in vivo to release the active sulfanilamide.

Part 2: Mechanism of Action – The Folate Blockade

Sulfonamides are bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS) .[3][4][5][6]

The Woods-Fildes Hypothesis

Bacteria, unlike mammals, cannot uptake pre-formed folic acid; they must synthesize it de novo. The precursor para-aminobenzoic acid (PABA) is structurally nearly identical to sulfanilamide.

  • PABA:

    
    
    
  • Sulfanilamide:

    
    
    

Sulfonamides occupy the active site of DHPS, preventing the condensation of PABA with pteridine diphosphate.[3][7] This halts the production of dihydropteroic acid, a precursor to tetrahydrofolate (THF). Without THF, the bacterium cannot synthesize purines, thymidine, or methionine, leading to "thymineless death."

Pathway Logic

Folate_Pathway Pteridine Pteridine Diphosphate DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (p-aminobenzoic acid) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Synthesis

Figure 2: Competitive inhibition of DHPS by sulfonamides blocks the bacterial folate synthesis pathway.[3]

Part 3: Divergent Evolution – Diuretics and Antidiabetics

The sulfamoylbenzene scaffold is a "privileged structure." Small modifications to the core ring shifted the pharmacological target from bacterial enzymes to human metabolic enzymes.

Carbonic Anhydrase Inhibitors (Diuretics)

In 1940, Mann and Keilin observed that sulfanilamide caused metabolic acidosis by inhibiting Carbonic Anhydrase (CA) . The unsubstituted sulfonamide group ($ -SO_2NH_2


Zn^{2+}$) in the enzyme's active site.[8]
  • Evolution: This led to the synthesis of Acetazolamide (1954), the first non-mercurial diuretic, and later thiazide diuretics.

Sulfonylureas (Hypoglycemics)

In 1942, Marcel Janbon treated typhoid patients with a new sulfonamide (IPTD) and observed severe hypoglycemia (fatal in some cases).

  • Mechanism: The addition of a urea moiety created the sulfonylurea class. These compounds bind to the SUR1 subunit of

    
     channels in pancreatic beta cells, stimulating insulin release.
    
Structure-Activity Relationship (SAR) Summary
PositionModificationEffect on Activity

(Amino)
Must be unsubstituted (

)
Essential for DHPS binding (mimics PABA).
Acetylation/SubstitutionLoss of antibacterial activity (unless prodrug).

(Amide)
Substitution with heteroaromaticsIncreases potency and half-life (e.g., Sulfamethoxazole).
Substitution with Urea (

)
Switches activity to Hypoglycemic (Sulfonylurea).

UnsubstitutedEssential for Carbonic Anhydrase (CA) inhibition.[8][9]

Part 4: Experimental Protocols

Protocol A: Synthesis of Sulfanilamide (Chlorosulfonation Route)

Objective: To synthesize the primary scaffold from acetanilide, demonstrating the protecting group strategy required to prevent polymerization.

Reagents: Acetanilide, Chlorosulfonic acid (


), Ammonium hydroxide (

), Hydrochloric acid (

).
  • Chlorosulfonation:

    • Place 0.1 mol of dry acetanilide in a flask.

    • Critical Step: Add 0.5 mol of chlorosulfonic acid dropwise at <15°C. (Excess acid acts as both reagent and solvent; low temp prevents charring).

    • Heat to 60°C for 2 hours to form p-acetamidobenzenesulfonyl chloride .

    • Pour onto crushed ice to precipitate the sulfonyl chloride. Filter and wash with cold water.

  • Amination:

    • Transfer the damp sulfonyl chloride to a flask containing 50 mL of concentrated

      
      .
      
    • Heat gently (fume hood) to form p-acetamidobenzenesulfonamide .

    • Checkpoint: The solid should dissolve and re-precipitate upon cooling.

  • Hydrolysis (Deprotection):

    • Reflux the intermediate with dilute

      
       (1:1) for 30 minutes. This selectively cleaves the acetyl group at 
      
      
      
      without hydrolyzing the sulfonamide at
      
      
      .
    • Neutralize with sodium bicarbonate (

      
      ) until pH 7 to precipitate Sulfanilamide .
      
    • Recrystallize from hot water.

Protocol B: The Bratton-Marshall Assay (Quantification)

Objective: To quantify sulfonamide concentration in plasma or media. This colorimetric assay is the industry standard for validating sulfonamide presence.

Principle: Diazotization of the primary aromatic amine followed by coupling with N-(1-naphthyl)ethylenediamine (NED) to form a magenta azo dye.

  • Sample Preparation:

    • Precipitate proteins from plasma using Trichloroacetic acid (TCA) (15% w/v). Centrifuge at 3000g for 10 min.

    • Collect supernatant.

  • Diazotization:

    • To 1 mL of supernatant, add 0.5 mL of Sodium Nitrite (0.1% freshly prepared).

    • Incubate at 4°C for 3 minutes.

    • Critical Step: Add 0.5 mL of Ammonium Sulfamate (0.5%) to destroy excess nitrous acid. (Failure to do this will bleach the final color).

  • Coupling:

    • Add 0.5 mL of Bratton-Marshall Reagent (0.1% NED dihydrochloride).

    • Allow color to develop for 10 minutes in the dark.

  • Measurement:

    • Read Absorbance at 540 nm .[10]

    • Calculate concentration using a standard curve of sulfanilamide (range 10–200 µg/mL).

Bratton_Marshall Sample Sample (Supernatant) Nitrite Add NaNO2 + HCl (Diazotization) Sample->Nitrite Sulfamate Add Amm. Sulfamate (Remove Excess HNO2) Nitrite->Sulfamate NED Add NED Reagent (Coupling) Sulfamate->NED Result Magenta Azo Dye (Read @ 540nm) NED->Result

Figure 3: Step-by-step workflow for the Bratton-Marshall colorimetric assay.

References

  • Domagk, G. (1935). "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift, 61(7), 250–253.

  • Tréfouël, J., Tréfouël, Mme. J., Nitti, F., & Bovet, D. (1935). "Activité du p-aminophénylsulfamide sur les infections streptococciques expérimentales de la souris et du lapin". Comptes rendus de la Société de biologie, 120, 756.

  • Woods, D. D. (1940). "The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide". British Journal of Experimental Pathology, 21(2), 74–90.

  • Mann, T., & Keilin, D. (1940). "Sulphanilamide as a specific inhibitor of carbonic anhydrase".[11] Nature, 146, 164–165.

  • Bratton, A. C., & Marshall, E. K. (1939). "A new coupling component for sulfanilamide determination". Journal of Biological Chemistry, 128, 537-550.

Sources

Exploratory

Technical Guide: 4-Sulfamoylbenzene-1-carbothioamide as a Carbonic Anhydrase Inhibitor

Executive Summary This technical guide provides a comprehensive analysis of 4-sulfamoylbenzene-1-carbothioamide (also referred to as 4-sulfamoylthiobenzamide), a pivotal scaffold in the design of isoform-selective Carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-sulfamoylbenzene-1-carbothioamide (also referred to as 4-sulfamoylthiobenzamide), a pivotal scaffold in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). While classical sulfonamides are the gold standard for zinc-binding, the incorporation of a thioamide moiety introduces unique physicochemical properties—enhanced lipophilicity and hydrogen-bond donor/acceptor modulation—that are critical for differentiating between ubiquitous cytosolic isoforms (hCA I, II) and transmembrane, tumor-associated isoforms (hCA IX, XII).

This document details the molecular rationale, validated synthesis protocols using Lawesson’s reagent, enzyme inhibition kinetics, and the structural basis for its pharmacological activity.

Molecular Rationale: The "Dual-Anchor" Approach

The efficacy of 4-sulfamoylbenzene-1-carbothioamide lies in its bifunctional nature. It combines a high-affinity Zinc-Binding Group (ZBG) with a secondary recognition motif that targets the enzyme's hydrophobic pocket.

Structural Pharmacophores
  • Primary ZBG (

    
    ):  The sulfonamide group at position 1 acts as the primary "warhead." In its deprotonated anionic form (
    
    
    
    ), it coordinates directly to the Zn(II) ion in the active site, displacing the catalytic water molecule/hydroxide ion.[1]
  • Secondary Modulator (

    
    ):  The thioamide group at position 4 replaces the carbonyl oxygen of a classical benzamide with sulfur. Sulfur has a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and lower electronegativity, altering the hydrogen bonding capability with residues such as Thr199 and Gln92. This modification is crucial for selectivity, particularly for hypoxic tumor isoforms (hCA IX).
    
Mechanism of Action Pathway

The following diagram illustrates the binding kinetics and structural engagement of the molecule within the CA active site.

BindingMechanism Ligand 4-Sulfamoylbenzene- 1-carbothioamide ActiveSite CA Active Site (Zn2+ Pocket) Ligand->ActiveSite Diffusion H_Bond H-Bond Network (Thioamide - Thr199/Gln92) Ligand->H_Bond Secondary Interaction Zn_Coord Zn(II) Coordination (Sulfonamide N-) ActiveSite->Zn_Coord Deprotonation (pKa ~9.0) Transition Transition State (Tetrahedral Adduct) Inhibition Catalytic Inhibition (No CO2 Hydration) Transition->Inhibition Ki (Nanomolar) Zn_Coord->Transition Displacement of H2O H_Bond->Transition Stabilization

Figure 1: Mechanistic pathway of CA inhibition.[2] The sulfonamide coordinates Zinc, while the thioamide stabilizes the complex via secondary interactions.

Chemical Synthesis Protocol

The synthesis of 4-sulfamoylbenzene-1-carbothioamide is most efficiently achieved via the thionation of 4-sulfamoylbenzamide. The use of Lawesson’s Reagent (LR) is preferred over


 due to milder conditions and higher yields.
Reagents and Equipment
  • Substrate: 4-Sulfamoylbenzamide (Commercial or synthesized from 4-carboxybenzenesulfonamide).

  • Thionating Agent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Dried over molecular sieves).

  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask with 4-sulfamoylbenzamide (1.0 eq) and anhydrous toluene (0.1 M concentration).

  • Add Lawesson’s Reagent (0.6 eq).[3] Note: LR provides two sulfur atoms per molecule; 0.6 eq ensures a slight excess.

  • Equip the flask with a reflux condenser and a calcium chloride drying tube (or

    
     line) to exclude moisture.
    

Step 2: Reflux and Monitoring

  • Heat the mixture to reflux (

    
    ). The suspension typically clears as the reaction proceeds.
    
  • Self-Validating Checkpoint: Monitor via TLC every 30 minutes.

    • Mobile Phase: Ethyl Acetate/Hexane (1:1).

    • Observation: The starting amide (

      
      ) should disappear, and a new, less polar yellow spot (Thioamide, 
      
      
      
      ) should appear.
  • Reaction time is typically 2–4 hours. Do not over-reflux to avoid desulfurization or polymerization.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.[3]

  • Hydrolysis of By-products: Dissolve the residue in minimal DCM and wash with saturated

    
     solution. This converts the phosphorus by-products into water-soluble species.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Dry organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 4-Sulfamoylbenzamide Reagent Add Lawesson's Reagent (0.6 eq) Solvent: Anhydrous Toluene Start->Reagent Reflux Reflux at 110°C (2-4 Hours) Reagent->Reflux TLC_Check Checkpoint: TLC Analysis (Disappearance of Amide) Reflux->TLC_Check TLC_Check->Reflux Incomplete Workup Workup: NaHCO3 Wash (Remove P-byproducts) TLC_Check->Workup Complete Purify Purification: Recrystallization (EtOH/H2O) Workup->Purify Product Product: 4-Sulfamoylbenzene- 1-carbothioamide Purify->Product

Figure 2: Synthesis workflow using Lawesson's Reagent.

Pharmacological Characterization[1][2][4][5][6]

Enzyme Inhibition Assay (Stopped-Flow Kinetics)

To determine the inhibition constant (


), a stopped-flow 

hydration assay is required. This method measures the time course of pH change as

is converted to bicarbonate.

Protocol Parameters:

  • Enzyme: Recombinant human CAs (hCA I, II, IX, XII).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM) or Bromothymol Blue.

  • Buffer: HEPES (10-20 mM, pH 7.5), ionic strength maintained with

    
     (20 mM).
    
  • Temperature:

    
    .
    

Data Calculation: The kinetic parameters are derived using the Cheng-Prusoff equation adapted for enzyme kinetics:



Where 

is the

concentration and

is the Michaelis constant for the specific isoform.
Isoform Selectivity Profile

The thioamide substitution significantly impacts the selectivity profile compared to the parent amide.

IsoformPhysiological RoleEst.[1]

(Sulfonamide Base)
Est.[4]

(Thioamide Analog)
Selectivity Impact
hCA I Cytosolic (RBCs)~250 nM50 - 150 nM Moderate increase in potency.
hCA II Cytosolic (Ubiquitous)~12 nM5 - 10 nM Retains high potency (Primary target).
hCA IX Transmembrane (Tumor)~50 nM10 - 30 nM High Selectivity Gain. Thioamide interacts with hydrophobic residues near the active site entrance.
hCA XII Transmembrane (Tumor)~50 nM5 - 20 nM High Selectivity Gain. Similar enhancement as hCA IX.

Note: Values are representative of 4-sulfamoylbenzamide derivatives reported in SAR studies [1, 2].

Structural Biology & Binding Mode

X-ray crystallography studies of sulfonamides with hCA II and hCA IX reveal the structural basis for the thioamide's efficacy.

  • Zinc Coordination: The sulfonamide nitrogen acts as the anion, coordinating to Zn(II) in a tetrahedral geometry.

  • Thioamide Positioning: The phenyl ring acts as a spacer. The para-thioamide group extends towards the hydrophilic/hydrophilic interface of the active site cleft.

  • The "Thio" Effect: The sulfur atom of the thioamide is a poorer hydrogen bond acceptor than oxygen but a better donor in certain geometries. More importantly, the increased lipophilicity of the

    
     bond favors interaction with the hydrophobic patch (Val121, Leu198) found in certain isoforms, enhancing the residence time of the inhibitor.
    

References

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • Ekinci, D., et al. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ozturk, T., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.[1][3][8][9][5][6][7][10][11][12][13][14] Link

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.[15] European Biophysics Journal. Link

  • Organic Chemistry Portal. Lawesson's Reagent: Thionation of Amides.[13]Link

Sources

Foundational

Physicochemical &amp; Functional Profile of 4-Sulfamoylbenzene-1-carbothioamide

[1][2] Executive Summary 4-Sulfamoylbenzene-1-carbothioamide (CAS 56236-74-9) represents a distinct pharmacophore in medicinal chemistry, integrating a classic zinc-binding sulfonamide moiety with a reactive thioamide gr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Sulfamoylbenzene-1-carbothioamide (CAS 56236-74-9) represents a distinct pharmacophore in medicinal chemistry, integrating a classic zinc-binding sulfonamide moiety with a reactive thioamide group.[1][2] While the sulfonamide function establishes it as a potent Carbonic Anhydrase (CA) inhibitor, the thioamide functionality introduces unique hydrogen-bonding capabilities and chemical reactivity profiles distinct from its oxo-amide analog (4-sulfamoylbenzamide). This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and biological utility, designed for researchers optimizing fragment-based drug discovery or investigating metalloenzyme inhibition.

Part 1: Chemical Identity & Structural Analysis

The compound is an aromatic sulfonamide where the para-position is substituted with a carbothioamide group. This substitution pattern creates a "push-pull" electronic system, although both groups are electron-withdrawing, affecting the acidity and solubility of the molecule.

Attribute Detail
IUPAC Name 4-Sulfamoylbenzene-1-carbothioamide
Common Synonyms 4-Thiocarbamoylbenzenesulfonamide; p-Sulfamoylthiobenzamide
CAS Number 56236-74-9
Molecular Formula C₇H₈N₂O₂S₂
Molecular Weight 216.28 g/mol
SMILES NC(=S)c1ccc(cc1)S(=O)(=O)N
InChIKey OFLIERYFTMBNIX-UHFFFAOYSA-N (Analog)
Structural Visualization

The molecule features two polar termini separated by a phenyl linker. The thioamide sulfur atom is significantly larger and more polarizable than oxygen, leading to a weaker C=S bond and stronger lipophilic interactions compared to the amide.

Structure Figure 1: Pharmacophore dissection of 4-Sulfamoylbenzene-1-carbothioamide. Sulfonamide Sulfonamide Group (-SO2NH2) Zinc Binding Anchor Phenyl Phenyl Linker (Aromatic Spacer) Hydrophobic Core Sulfonamide->Phenyl Electron Withdrawing Thioamide Thioamide Group (-CSNH2) Reactive/H-Bond Donor Phenyl->Thioamide Conjugation

[1][3][4][5]

Part 2: Physicochemical Properties

The replacement of the carbonyl oxygen with sulfur (amide


 thioamide) drastically alters the physicochemical landscape. Thioamides are generally more acidic and lipophilic than their amide counterparts due to the poor orbital overlap between Carbon (2p) and Sulfur (3p).
Property Profile

Note: Values marked with () are predicted based on SAR of analogous sulfonamides/thiobenzamides.*

PropertyValue / RangeTechnical Context
Melting Point 215–225 °C (Dec)*High lattice energy due to extensive intermolecular H-bonding network involving -SO₂NH₂ and -CSNH₂.[2]
Solubility (Water) < 0.5 mg/mLPoor aqueous solubility due to planar stacking; requires polar organic cosolvents.
Solubility (DMSO) > 20 mg/mLPreferred solvent for biological stock solutions.
pKa (Sulfonamide) 10.0 – 10.2The -SO₂NH₂ proton is weakly acidic, ionizable at high pH.
pKa (Thioamide) ~12.5Thioamides are more acidic than amides (pKa ~15) but less than sulfonamides.
LogP 0.3 – 0.6More lipophilic than 4-sulfamoylbenzamide (LogP ~ -0.[2]8) due to the sulfur atom.
H-Bond Donors 2 (4 protons)Both -NH₂ groups can donate hydrogen bonds.[2]
H-Bond Acceptors 3Sulfonyl oxygens (2) and Thioamide sulfur (1).[2]
Stability Considerations
  • Hydrolysis: The thioamide bond is susceptible to hydrolysis under acidic or basic conditions, converting back to the amide (4-sulfamoylbenzamide) and releasing H₂S.

  • Oxidation: The thiocarbonyl sulfur can be oxidized to a sulfine (C=S=O) or further to an amide by strong oxidants (e.g., H₂O₂).

  • Photostability: Thioamides absorb in the UV-A/visible region (yellowish color) and can undergo photodegradation; store in amber vials.

Part 3: Synthesis & Reaction Pathways

The most reliable synthetic route avoids the harsh conditions of direct thionation of the sulfonamide-amide. Instead, the thionation of 4-cyanobenzenesulfonamide provides a cleaner conversion with higher yields.

Synthesis Protocol: Nitrile Thionation

Reaction: 4-Cyanobenzenesulfonamide + H₂S


 4-Sulfamoylbenzene-1-carbothioamide[2]
  • Reagents: 4-Cyanobenzenesulfonamide (1.0 eq), Sodium Hydrosulfide (NaHS, 2.0 eq) or gaseous H₂S, Diethylamine (0.1 eq, catalyst), DMF or Ethanol solvent.

  • Procedure:

    • Dissolve 4-cyanobenzenesulfonamide in DMF.

    • Add MgCl₂ (1.0 eq) to act as a Lewis acid catalyst (optional but improves yield).

    • Add NaHS hydrate.

    • Stir at 60°C for 4–6 hours. Monitoring by TLC (mobile phase: CHCl₃/MeOH 9:1) will show the disappearance of the nitrile spot.

    • Workup: Pour reaction mixture into ice-water. Acidify to pH 4 with 1M HCl to precipitate the yellow product.

    • Purification: Recrystallize from Ethanol/Water.

Synthesis Figure 2: Synthetic pathway via thionation of the nitrile precursor. Start 4-Cyanobenzenesulfonamide (Precursor) Inter Intermediate Thioimidate Species Start->Inter Nucleophilic Attack Reagent H2S / NaHS + Base (Thionating Agent) Reagent->Inter S-Addition Product 4-Sulfamoylbenzene-1-carbothioamide (Target) Inter->Product Proton Transfer

Part 4: Biological Relevance (Carbonic Anhydrase Inhibition)[7]

Sulfonamides are the archetypal inhibitors of Carbonic Anhydrases (CAs), zinc-metalloenzymes involved in pH regulation, glaucoma, and tumorigenesis.

Mechanism of Action[8]
  • Zinc Anchoring: The deprotonated sulfonamide nitrogen (

    
    ) binds directly to the Zn(II) ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Thioamide Interaction: The thioamide tail extends into the hydrophobic pocket of the enzyme. The larger van der Waals radius of sulfur and its ability to form "sigma-hole" interactions can enhance binding affinity or selectivity for specific isoforms (e.g., hCA IX vs hCA II) compared to the amide analog.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

To validate biological activity, use the standard Khalifah method:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄.

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water.

  • Procedure:

    • Incubate enzyme (hCA I or II) with inhibitor (0.1 nM – 10 µM) for 15 min.

    • Mix enzyme-inhibitor solution with CO₂ solution in a stopped-flow spectrophotometer.[2]

    • Monitor the absorbance decrease at 557 nm (acidification).

    • Calculate

      
       using the Cheng-Prusoff equation.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Jagtap, A. D., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy. Journal of Organic Chemistry, 82(9), 4550-4560. Link

  • BLD Pharm. (2024). Product Analysis: 4-Sulfamoylbenzene-1-carbothioamide (CAS 56236-74-9).[1][2][3][4][5] Link

  • Thakur, A., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4050. Link

Sources

Exploratory

Homologs and Analogs of 4-Sulfamoylbenzene-1-carbothioamide

A Technical Guide to Thio-Functionalized Carbonic Anhydrase Inhibitors Executive Summary The molecule 4-sulfamoylbenzene-1-carbothioamide (also known as 4-thiocarbamoylbenzenesulfonamide) represents a critical scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Thio-Functionalized Carbonic Anhydrase Inhibitors

Executive Summary

The molecule 4-sulfamoylbenzene-1-carbothioamide (also known as 4-thiocarbamoylbenzenesulfonamide) represents a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs). While classical sulfonamides (e.g., acetazolamide, sulfanilamide) rely heavily on the zinc-binding capacity of the sulfonamide group, the introduction of a carbothioamide (


) moiety at the para-position introduces unique electronic and steric properties.

This guide analyzes the chemical architecture of this scaffold, its synthetic pathways, and its structural homologs and analogs. It focuses on the transition from simple benzene-sulfonamides to complex, isoform-selective inhibitors targeting tumor-associated Carbonic Anhydrases (CA IX and XII).

Chemical Architecture & SAR

The efficacy of 4-sulfamoylbenzene-1-carbothioamide is governed by the "Head-Tail" pharmacophore model common to CAIs.

  • The Head (Zinc Binding): The unsubstituted sulfonamide group (

    
    ) coordinates directly to the Zn(II) ion in the enzyme's active site. This interaction is non-negotiable for potency.
    
  • The Tail (Selectivity): The carbothioamide group acts as the "tail." Unlike its oxygen analog (carboxamide), the thioamide is a softer base and a stronger hydrogen bond donor. This allows for specific interactions with the hydrophilic/hydrophobic halves of the active site entrance, often conferring selectivity for transmembrane isoforms (CA IX/XII) over cytosolic ones (CA I/II).

Comparative Electronic Properties
Property4-Sulfamoylbenzamide (Amide)4-Sulfamoylbenzene-1-carbothioamide (Thioamide)Impact on Binding
Bond Length (C=X) 1.23 Å (C=O)1.60 Å (C=S)Thioamide is bulkier, affecting steric fit.
Dipole Moment HighLowerAltered solvation desolvation penalty.
H-Bond Acceptor Strong (Oxygen)Weak (Sulfur)Reduced water bridging in active site.
H-Bond Donor Moderate (NH2)Strong (NH2)Enhanced interaction with active site residues (e.g., Thr200).

Homologs and Analogs: The Family Tree

The chemical space around 4-sulfamoylbenzene-1-carbothioamide can be categorized into direct bioisosteres, functional derivatives, and cyclized heterocycles.

Direct Bioisosteres

These analogs retain the benzene core but modify the "tail" functionality.

  • 4-Sulfamoylbenzamide: The oxygen isostere. A classic CAI, often used as a reference standard. It binds tightly to CA II but lacks the specific selectivity profile of the thioamide.

  • 4-Sulfamoylbenzoic Acid (Carzenide): The carboxylate analog. Highly polar, often limited by poor membrane permeability, but a potent inhibitor of cytosolic isoforms.

  • 4-Cyanobenzenesulfonamide: The nitrile precursor. Lacks the hydrogen-bonding capability of the amide/thioamide but serves as the key synthetic intermediate.

Functional Derivatives (Extended Tails)

Extending the thioamide leads to "supramolecular" inhibitors that reach further out of the active site.

  • 4-Sulfamoylphenylthioureas: Formed by reacting the amino analog (sulfanilamide) with isothiocyanates. These are among the most potent CAIs known, with

    
     values in the low nanomolar range.
    
  • Hydrazine-Carbothioamides:

    
    -aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides.[1] Recent studies indicate these derivatives are highly selective for CA IX, a hypoxia-induced target in solid tumors.
    
Homologs
  • Mafenide (4-(Aminomethyl)benzenesulfonamide): A homolog containing a methylene spacer. Used topically for burn wounds. The spacer disrupts the conjugation between the ring and the tail, altering the pKa of the sulfonamide.

Visualizing the Relationship (SAR Map)

SAR_Map Core 4-Sulfamoylbenzene- 1-carbothioamide Amide 4-Sulfamoylbenzamide (Oxygen Isostere) Core->Amide Bioisosterism (S -> O) Thiourea 4-Sulfamoylphenylthioureas (Extended Tail) Core->Thiourea Functional Divergence Thiazole Thiazole Derivatives (Cyclized Product) Core->Thiazole Hantzsch Cyclization Acid 4-Sulfamoylbenzoic Acid (Carzenide) Amide->Acid Hydrolysis Nitrile 4-Cyanobenzenesulfonamide (Synthetic Precursor) Nitrile->Core Thionation (H2S)

Caption: Structural relationship map connecting 4-sulfamoylbenzene-1-carbothioamide to its key analogs and precursors.

Synthetic Protocols

The synthesis of 4-sulfamoylbenzene-1-carbothioamide is best achieved via the thionation of 4-cyanobenzenesulfonamide. Direct thionation of the amide using Lawesson's reagent is possible but often results in lower yields due to sulfonamide interference.

Protocol A: Thionation of Nitrile (Preferred Route)

Objective: Convert 4-cyanobenzenesulfonamide to 4-thiocarbamoylbenzenesulfonamide.

  • Reagents: 4-Cyanobenzenesulfonamide (1.0 eq), Sodium Hydrosulfide (NaHS, 2.0 eq) or Ammonium Sulfide, Magnesium Chloride (

    
    , 1.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 4-cyanobenzenesulfonamide in DMF (0.5 M concentration).

    • Add

      
       (Lewis acid catalyst) and NaHS hydrate.
      
    • Stir the reaction mixture at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane). The thioamide product will appear as a more polar spot than the nitrile.

    • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product usually precipitates as a yellow solid.

    • Purification: Filter the solid. Recrystallize from Ethanol/Water.

  • Validation:

    • IR: Look for the disappearance of the sharp nitrile peak (~2230 cm⁻¹) and appearance of thioamide bands (~1630 cm⁻¹, ~1400 cm⁻¹).

    • Melting Point: The product should have a distinct melting point (typically >200°C, decomposition).

Protocol B: Synthesis of Thiourea Derivatives (Extension)

Objective: Synthesize


-substituted thiourea analogs from sulfanilamide.
  • Reagents: Sulfanilamide (1.0 eq), Aryl Isothiocyanate (1.1 eq), Acetonitrile (Solvent).

  • Procedure:

    • Dissolve sulfanilamide in refluxing acetonitrile.

    • Add the appropriate aryl isothiocyanate dropwise.

    • Reflux for 6–12 hours.

    • Cool to room temperature. The thiourea derivative will precipitate.

    • Filter and wash with cold ether.

Pharmacology & Mechanism of Action

Zinc Coordination

The primary mechanism involves the sulfonamide anion (


) binding to the Zn(II) ion within the CA active site in a tetrahedral geometry. This displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of 

.
Isoform Selectivity

The 4-sulfamoylbenzene-1-carbothioamide scaffold exhibits a selectivity profile distinct from classical sulfonamides.

  • CA I & II (Cytosolic): Potent inhibition (

    
     typically 10–100 nM). The small size of the benzene ring allows deep penetration into the active site.
    
  • CA IX & XII (Transmembrane/Tumor): The thioamide group engages in favorable hydrophobic interactions with the hydrophobic pocket near the active site entrance (Val121, Leu198). This often results in

    
     values < 10 nM for these isoforms, making this scaffold a valuable lead for anticancer agents.
    
Experimental Workflow: CA Inhibition Assay

To validate the activity of these homologs, a stopped-flow


 hydration assay is the gold standard.

Assay_Workflow Step1 Enzyme Preparation (Recombinant hCA I, II, IX) Step3 Reaction Initiation (Mix Enzyme + Inhibitor + CO2 Substrate) Step1->Step3 Step2 Inhibitor Dilution (DMSO stock -> Assay Buffer) Step2->Step3 Step4 Detection (Phenol Red Indicator / Absorbance Change) Step3->Step4 Step5 Data Analysis (Calculate Ki via Cheng-Prusoff) Step4->Step5

Caption: Standard Stopped-Flow Carbonic Anhydrase Inhibition Assay Workflow.

Protocol Summary:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Measurement: Monitor the time required for the pH to drop from 7.5 to 6.5 (color change from red to yellow) using a stopped-flow spectrophotometer at 557 nm.

  • Calculation:

    
     is derived from the 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: water-soluble 4-sulfamoylphenylthioureas as topical intraocular pressure-lowering agents with long-lasting effects. Journal of Medicinal Chemistry. Link

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. Link

  • El-Azab, A. S., et al. (2026). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI / ResearchGate. Link

  • Bieber, L. W., et al. (2017).[2] 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Sulfamoylbenzene-1-carbothioamide

Abstract & Strategic Rationale 4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide) is a critical pharmacophore in the development of carbonic anhydrase inhibitors (CAIs).[1] The thioamide moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide) is a critical pharmacophore in the development of carbonic anhydrase inhibitors (CAIs).[1] The thioamide moiety acts as a bioisostere to the amide group, offering altered hydrogen bonding potential and metabolic stability profiles, while the sulfonamide group (


) serves as the primary zinc-binding group (ZBG) essential for CA inhibition.

This protocol details a chemoselective thionation strategy.[1] Unlike traditional methods using Lawesson’s reagent on amides—which can suffer from difficult purification and byproduct formation—this route utilizes the magnesium-catalyzed addition of hydrosulfide to 4-cyanobenzenesulfonamide .[1] This "green" approach ensures high atom economy, minimal energetic waste, and simplified workup, making it the gold standard for pharmaceutical intermediate synthesis.[1]

Key Advantages of This Protocol
  • Chemoselectivity: Targets the nitrile (

    
    ) without affecting the sulfonamide (
    
    
    
    ).[1]
  • Safety: Avoids the direct use of toxic

    
     gas.[1]
    
  • Scalability: The reaction is homogeneous and proceeds under mild conditions.[1][2]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of a magnesium-activated hydrosulfide species on the nitrile carbon. The magnesium cation (


) acts as a Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon center.
Reaction Pathway Visualization

ReactionPathway Precursor 4-Cyanobenzenesulfonamide (Nitrile) Intermediate Mg-Coordinated Imidothioate Intermediate Precursor->Intermediate Activation by Mg2+ Reagents NaSH + MgCl2 (DMF, 60°C) Reagents->Intermediate Nucleophilic Attack (SH-) Product 4-Sulfamoylbenzene- 1-carbothioamide Intermediate->Product Proton Transfer & Tautomerization

Figure 1: Mechanistic pathway for the magnesium-catalyzed thionation of 4-cyanobenzenesulfonamide.[1]

Materials & Equipment

Chemical Reagents
ReagentCAS Registry No.[1][3][4]RolePurity Grade
4-Cyanobenzenesulfonamide 35303-76-5Starting Material>97%
Sodium Hydrosulfide hydrate (

)
16721-80-5Sulfur SourceTechnical (>70% NaSH)
Magnesium Chloride hexahydrate (

)
7791-18-6Lewis Acid CatalystReagent Grade
Dimethylformamide (DMF) 68-12-2SolventAnhydrous
Hydrochloric Acid (1M) 7647-01-0Quenching/pH adj.[1][3]Standard Soln.
Equipment
  • Reaction Vessel: 100 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Temperature Control: Oil bath with digital temperature probe.

  • Safety: Fume hood (critical for potential

    
     off-gassing), nitrile gloves, safety goggles.[1]
    

Experimental Protocol

Phase 1: Reaction Setup

Goal: Establish the catalytic system and dissolve the precursor.

  • Preparation: In a clean, dry 100 mL RBF, charge 4-Cyanobenzenesulfonamide (1.82 g, 10.0 mmol).

  • Solvation: Add DMF (20 mL). Stir at room temperature until fully dissolved.

  • Catalyst Addition: Add Magnesium Chloride hexahydrate (2.03 g, 10.0 mmol). The solution may become slightly turbid.[1]

  • Reagent Addition: Add Sodium Hydrosulfide hydrate (1.12 g, ~20.0 mmol, 2 equiv).

    • Note: The reaction mixture will likely turn green or dark yellow, indicating the formation of the active thionating species.

Phase 2: Thionation

Goal: Drive the conversion of nitrile to thioamide.

  • Heating: Seal the flask with a septum (insert a needle connected to a bleach trap to neutralize any escaping

    
    ).
    
  • Incubation: Heat the mixture to 60°C .

    • Causality: Higher temperatures (>80°C) may degrade the thioamide or hydrolyze the sulfonamide. 60°C is optimal for kinetics vs. stability.

  • Monitoring: Stir for 3–6 hours . Monitor by TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane).[1]

    • Endpoint: Disappearance of the nitrile spot (

      
      ) and appearance of a lower 
      
      
      
      yellow/orange spot (Thioamide).
Phase 3: Workup & Isolation

Goal: Quench the reaction and isolate the crude product.

  • Quenching: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Acidification: Adjust the pH to ~4–5 using 1M HCl.

    • Critical Safety: Perform this in a fume hood.[1] Acidification of excess NaSH releases toxic

      
       gas.[1]
      
  • Filtration: A yellow precipitate will form.[1] Stir for 15 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.[1]

  • Washing: Wash the filter cake with water (

    
    ) to remove residual DMF and magnesium salts.
    
Phase 4: Purification

Goal: Obtain analytical grade material.

  • Recrystallization: Transfer the crude solid to a flask.

  • Solvent System: Dissolve in a minimum amount of boiling Ethanol/Water (9:1) or Methanol .[1]

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Collection: Filter the yellow crystals and dry in a vacuum oven at 40°C for 12 hours.

Workflow Visualization

ProtocolWorkflow Step1 Dissolve 4-Cyanobenzenesulfonamide in DMF Step2 Add MgCl2 (1 eq) and NaSH (2 eq) Step1->Step2 Step3 Heat to 60°C for 3-6 Hours (Monitor TLC) Step2->Step3 Step4 Quench in Ice Water Adjust pH to 4-5 Step3->Step4 Step5 Filter Crude Yellow Solid Step4->Step5 Step6 Recrystallize (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the synthesis of 4-Sulfamoylbenzene-1-carbothioamide.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

ParameterExpected Value/ObservationNotes
Appearance Yellow crystalline solidThioamides are characteristically colored (yellow/orange).[1]
Melting Point >200°C (Decomposes)High MP due to sulfonamide H-bonding network.[1]
IR Spectroscopy 3100–3400

(

stretch)1620–1640

(

stretch)
Distinct from nitrile (

) at 2230

(should be absent).[1]

NMR
(DMSO-

)

9.5–10.0 (br s, 1H, CSNH)

9.0–9.5 (br s, 1H, CSNH)

7.8–8.0 (m, 4H, Ar-H)

7.4–7.6 (s, 2H,

)
Thioamide protons are broad and chemically non-equivalent due to restricted rotation.[1]

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Reaction

  • Cause: Old NaSH reagents often degrade (oxidize).[1]

  • Solution: Use fresh NaSH flakes.[1] If using technical grade (70%), calculate stoichiometry based on active content. Increase temperature to 80°C if necessary, but monitor for hydrolysis.

Issue 2: Product is Sticky/Oily

  • Cause: Residual DMF.[1]

  • Solution: DMF is difficult to remove.[1] Wash the crude solid extensively with water.[1] If recrystallization is difficult, dissolve in EtOAc, wash with brine (

    
    ) to pull out DMF, dry over 
    
    
    
    , and evaporate.[1]

Issue 3: Sulfonamide Hydrolysis

  • Cause: pH too low during workup or reaction temperature too high.[1]

  • Solution: Ensure the reaction does not exceed 80°C. During workup, do not acidify below pH 4.

References

  • Manjunatha, K. et al. (2009).[1] Thioamide synthesis by thionation of nitriles using NaSH/MgCl2. Synlett , 2009(15), 2338-2340.[1] Link[1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery , 7(2), 168-181.[1] Link

  • Jagodzinski, T. S. (2003).[1] Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews , 103(1), 197-232.[1] Link[1]

  • Kaboudin, B. & Elhamifar, D. (2006).[1][2] A Simple and Efficient Method for the Synthesis of Thioamides from Nitriles. Synthesis , 2006(02), 224-226.[1][2] Link

Sources

Application

In Vitro Assay for Carbonic Anhydrase Inhibition by 4-Sulfamoylbenzene-1-carbothioamide

An Application Guide and Protocol Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-Sulfamoylbenzene-1-carbothioamide a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-Sulfamoylbenzene-1-carbothioamide as a carbonic anhydrase inhibitor. We delve into the scientific rationale behind the assay design, present a detailed, self-validating protocol for a spectrophotometric-based assay, and offer insights into data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and trustworthiness of the results.

Scientific Foundation & Rationale

Carbonic Anhydrases: Ubiquitous Metalloenzymes as Drug Targets

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to fundamental physiological processes.[1][2] Their primary and most efficient function is to catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), a reaction crucial for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[3][4][5] The human body expresses at least 15 different CA isoforms, each with distinct tissue distribution, cellular localization, and kinetic properties.[1] Several of these isoforms, such as CA II (widespread), CA IX, and CA XII (tumor-associated), are established therapeutic targets for conditions ranging from glaucoma and epilepsy to cancer.[1][5]

The Sulfonamide Moiety: A Privileged Scaffold for CA Inhibition

The primary sulfonamide group (-SO2NH2) is the quintessential zinc-binding group for potent CA inhibitors.[4][6] The mechanism of action is well-established: the sulfonamide nitrogen atom, upon deprotonation, coordinates directly to the catalytically essential Zn(II) ion located at the bottom of the active site cleft.[7][8] This binding event displaces the zinc-bound water molecule (or hydroxide ion) that is critical for the catalytic cycle, thereby arresting the enzyme's function.[6]

4-Sulfamoylbenzene-1-carbothioamide belongs to this class of inhibitors. Its structure contains the critical benzenesulfonamide scaffold. The addition of a carbothioamide (-CSNH2) moiety can influence the molecule's physicochemical properties and interactions with active site residues, potentially modulating its potency and isoform selectivity.[1]

Assay Principle: Choosing the Right Tool

While the gold-standard method for measuring CA kinetics is the stopped-flow CO2 hydration assay which monitors the physiological reaction[9][10][11][12], a more accessible and high-throughput friendly method relies on the enzyme's promiscuous esterase activity.[3] Many CA isoforms can efficiently hydrolyze certain ester substrates, such as p-nitrophenyl acetate (pNPA). This reaction releases the chromophore p-nitrophenol, which can be easily quantified spectrophotometrically by monitoring the increase in absorbance at ~405 nm.[13] The rate of this color development is directly proportional to the CA activity. In the presence of an inhibitor like 4-Sulfamoylbenzene-1-carbothioamide, the enzymatic activity is blocked, leading to a reduced rate of color change.[3]

This application note will detail the protocol for the pNPA-based spectrophotometric assay due to its robustness, accessibility, and suitability for determining key inhibitory parameters like the half-maximal inhibitory concentration (IC50).

Mechanism of Inhibition: A Visual Representation

The inhibitory action of 4-Sulfamoylbenzene-1-carbothioamide follows the classical mechanism for sulfonamides. The inhibitor binds within the enzyme's active site, with the deprotonated sulfonamide group forming a coordinate bond with the Zn(II) ion.

Caption: Mechanism of CA inhibition by a sulfonamide-based inhibitor.

Experimental Protocol: Spectrophotometric Assay

This protocol is optimized for a 96-well plate format to determine the IC50 value of 4-Sulfamoylbenzene-1-carbothioamide against a specific human carbonic anhydrase isoform (e.g., hCA II).

Materials & Reagents
  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II), lyophilized powder (e.g., Sigma-Aldrich, C2522).

  • Inhibitor: 4-Sulfamoylbenzene-1-carbothioamide (synthesis required or custom order).

  • Control Inhibitor: Acetazolamide (AAZ), a potent, well-characterized CA inhibitor.

  • Substrate: p-Nitrophenyl Acetate (pNPA).

  • Buffer: 20 mM HEPES-Tris, pH 7.4.[14]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity.

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Multichannel pipette.

    • Microplate spectrophotometer capable of kinetic measurements at 405 nm.[13]

Reagent Preparation
  • Assay Buffer: Prepare a 20 mM HEPES-Tris buffer and adjust the pH to 7.4. Filter sterilize and store at 4°C. Causality: This buffer system provides stable pH control in the physiological range without significantly interfering with the enzyme's activity.

  • hCA II Stock Solution (1 mg/mL): Reconstitute lyophilized hCA II in cold Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • hCA II Working Solution (e.g., 2 µg/mL): On the day of the assay, dilute the hCA II stock solution with Assay Buffer to the final desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Stock Solution (10 mM): Dissolve 4-Sulfamoylbenzene-1-carbothioamide in 100% DMSO to make a 10 mM stock. Store at -20°C. Do the same for the control inhibitor, Acetazolamide.

  • Substrate Solution (10 mM): Dissolve pNPA in anhydrous acetonitrile or DMSO to make a 10 mM stock solution. Causality: pNPA is poorly soluble in aqueous solutions and requires an organic solvent. This stock must be prepared fresh daily as it can hydrolyze over time.

Assay Workflow

The workflow involves pre-incubating the enzyme with the inhibitor before initiating the reaction with the substrate.

Caption: Step-by-step workflow for the CA inhibition assay.

Step-by-Step Procedure
  • Prepare Inhibitor Dilutions: Create a serial dilution series of 4-Sulfamoylbenzene-1-carbothioamide (and Acetazolamide) from the 10 mM stock. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay well should be kept constant and low (≤1%) across all wells.

  • Plate Setup (200 µL final volume per well):

    • Test Wells: Add 180 µL of hCA II Working Solution and 10 µL of each inhibitor dilution.

    • Negative Control (100% Activity): Add 180 µL of hCA II Working Solution and 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Positive Control (Max Inhibition): Add 180 µL of hCA II Working Solution and 10 µL of the highest concentration of Acetazolamide.

    • Background Control (No Enzyme): Add 180 µL of Assay Buffer and 10 µL of Assay Buffer with DMSO (no enzyme).

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation: Using a multichannel pipette, add 10 µL of the 10 mM pNPA substrate solution to all wells to start the reaction. The final pNPA concentration will be 0.5 mM.

  • Data Acquisition: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic mode).

Data Analysis & Interpretation

Calculating Reaction Rates

For each well, the kinetic data will show an increase in absorbance over time. The initial linear portion of this curve represents the reaction rate (V). This rate is the slope of the line (ΔAbs/min). Most plate reader software can calculate this automatically.

Determining Percent Inhibition and IC50
  • Correct for Background: Subtract the rate of the "Background Control" from all other wells to correct for non-enzymatic hydrolysis of pNPA.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibited / Rate_negative_control)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Calculate IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the inhibitor that produces 50% inhibition.[15][16] Software such as GraphPad Prism is ideal for this analysis.

Data Presentation

Summarize the results in a clear, tabular format.

Inhibitor Conc. [nM]Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)-0.05200.0
100.04856.7
1010.039025.0
501.70.027547.1
10020.019861.9
5002.70.008384.0
100030.004192.1
Calculated IC50 55.2 nM

Note: The data presented is for illustrative purposes only.

Assay Validation and Trustworthiness

To ensure the integrity of the data, the following quality control checks are essential:

  • Z'-factor: For screening applications, a Z'-factor should be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

  • Control Inhibitor IC50: The IC50 value obtained for the standard inhibitor (Acetazolamide) should be consistent with literature values for the specific CA isoform and assay conditions used. This validates the assay's performance.[17]

  • Enzyme Purity: The use of a highly purified enzyme preparation is critical. Contaminating esterase activities could lead to an underestimation of inhibitor potency.[18] If the dose-response curve plateaus at significantly less than 100% inhibition, it may suggest the presence of a contaminating, non-inhibited enzyme.[18]

  • Substrate Concentration: The IC50 value of a competitive inhibitor can be dependent on the substrate concentration. For consistency, the pNPA concentration should be kept constant across all experiments. To determine the inhibition constant (Ki), the Michaelis-Menten constant (Km) for the substrate must first be determined. The Ki can then be calculated using the Cheng-Prusoff equation, although this equation has its limitations.[19]

References

  • Zhang, N., et al. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances. [Link]

  • Linkuvienė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Communications Chemistry. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Zhang, N., et al. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances. [Link]

  • Zhang, N., et al. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances. [Link]

  • Al-Rashida, M., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules. [Link]

  • De-Simone, G., et al. (2020). Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis. Molecules. [Link]

  • Pospisilova, K., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Genotic. (n.d.). Carbonic Anhydrase Activity Assay Kit. Retrieved from Genotic website. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]

  • Ur Rehman, S., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Salmas, R. E., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Receptors and Signal Transduction. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Kymos. (2025). GLP-certified Enzyme activity assays. Retrieved from Kymos website. [Link]

  • G de la Torre, B., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. International Journal of Molecular Sciences. [Link]

  • Shvrin, V., et al. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis. [Link]

  • Gedeck, P., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Retrieved from NCBI Bookshelf. [Link]

  • Lindskog, S. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. Retrieved from ResearchGate. [Link]

  • De-Simone, G., et al. (2020). Anion Inhibition Studies of the Beta-Carbonic Anhydrase from Escherichia coli. Molecules. [Link]

  • Al-Rashida, M., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Krasavin, M., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Occhipinti, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Journal of Visualized Experiments. [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from Creative Diagnostics website. [Link]

  • Heca Sentra Analitika. (2025). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. Retrieved from Heca Sentra Analitika website. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

  • Longdom Publishing. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from Longdom Publishing website. [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from ResearchGate. [Link]

  • St-Jean, M., et al. (2017). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from MedCrave website. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website. [Link]

Sources

Method

Application Note: Cell Culture Experiments using 4-Sulfamoylbenzene-1-carbothioamide

Abstract & Scientific Context 4-Sulfamoylbenzene-1-carbothioamide (also referenced as 4-thiocarbamoylbenzenesulfonamide) is a synthetic small molecule belonging to the benzenesulfonamide class.[1] Its primary utility in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

4-Sulfamoylbenzene-1-carbothioamide (also referenced as 4-thiocarbamoylbenzenesulfonamide) is a synthetic small molecule belonging to the benzenesulfonamide class.[1] Its primary utility in cell biology lies in its potent inhibition of Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated transmembrane isoforms CA IX and CA XII .

In oncology research, this compound is a critical probe for studying the Warburg Effect and pH regulation in the tumor microenvironment. Unlike cytosolic CAs (CA I, II), CA IX is induced by Hypoxia-Inducible Factor 1


 (HIF-1

) during hypoxia.[1] It catalyzes the extracellular hydration of CO

to bicarbonate (HCO

) and protons (H

), leading to extracellular acidosis and intracellular alkalization. This pH differential drives metastasis and chemoresistance.[1]

Key Application Areas:

  • Hypoxic Survival Studies: Investigating cancer cell viability under low oxygen (

    
    ).[1]
    
  • pH Regulation: Monitoring intracellular pH (pH

    
    ) recovery and extracellular acidification rates (ECAR).
    
  • Synergistic Assays: Testing chemosensitization in combination with standard cytotoxic agents (e.g., Doxorubicin).[1]

Material Preparation & Properties[1][2][3][4][5][6]

Physico-Chemical Properties
PropertySpecification
Molecular Formula

Molecular Weight 216.28 g/mol
Target Carbonic Anhydrase (Isoforms IX, XII > I, II)
Solubility DMSO (up to 30 mg/mL); Sparingly soluble in water
Appearance Off-white to yellow solid
Stock Solution Protocol

Critical Note: Sulfonamides are hydrophobic.[1] Improper solubilization will lead to microprecipitation in culture media, causing false toxicity data.[1]

  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).[1]

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 21.6 mg of compound in 1 mL DMSO.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protected amber tubes (20–50

    
    L/tube) to avoid freeze-thaw cycles. Store at -20°C  (stable for 6 months).
    
  • Working Solution: Dilute the stock into complete cell culture media immediately prior to use. Ensure the final DMSO concentration is

    
      (ideally 0.1%) to prevent solvent toxicity.[1]
    

Experimental Workflow: Differential Cytotoxicity (Normoxia vs. Hypoxia)

Rationale: CA IX inhibitors are often cytostatic rather than cytotoxic under normal oxygen conditions because CA IX expression is low.[1] Efficacy must be validated under hypoxic conditions where the target is upregulated.[1]

Materials
  • Cell Lines: CA IX-positive lines (e.g., HeLa, HT-29, MDA-MB-231) and CA IX-negative controls.[1]

  • Hypoxia Setup: Hypoxia chamber (

    
    ) or chemical hypoxia mimetic (CoCl
    
    
    
    , 100
    
    
    M).
  • Reagent: 4-Sulfamoylbenzene-1-carbothioamide (Stock).[1]

  • Assay: CCK-8 or MTT reagent.[1]

Step-by-Step Protocol
  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 
    
    
    
    L media. Allow attachment for 24 hours in standard incubator (
    
    
    ).
  • Hypoxia Induction (Critical Step):

    • Plate A (Normoxia): Keep in standard incubator.[1]

    • Plate B (Hypoxia): Transfer to hypoxia chamber for 24 hours pre-treatment to induce CA IX expression before drug addition.[1]

  • Treatment:

    • Prepare serial dilutions of the compound in media (Range: 0.1

      
      M to 100 
      
      
      
      M).
    • Remove old media and add 100

      
      L of drug-containing media.[1]
      
    • Control: Vehicle control (0.1% DMSO) and Positive Control (Acetazolamide or SLC-0111).[1]

  • Incubation: Incubate both plates for 48–72 hours under their respective oxygen conditions.

  • Readout: Add 10

    
    L CCK-8 reagent per well. Incubate 2 hours. Measure Absorbance at 450 nm.[1]
    
  • Analysis: Calculate IC

    
    . A potent CA IX inhibitor should show a significantly lower IC
    
    
    
    in Hypoxia compared to Normoxia (Selectivity Index).[1]

Experimental Workflow: Intracellular pH (pH ) Recovery Assay

Rationale: The primary function of CA IX is to maintain an alkaline intracellular pH during metabolic stress.[1] This assay validates the mechanism of action: drug treatment should cause intracellular acidification.[1]

Materials
  • pH Probe: BCECF-AM (Ratiometric fluorescent dye).[1]

  • Buffer: Bicarbonate-free HEPES buffer.[1]

  • Calibration: Nigericin (ionophore) pH calibration buffers (pH 6.5 – 7.5).

Step-by-Step Protocol
  • Loading: Seed cells on glass-bottom dishes. Incubate in Hypoxia for 24h.

  • Dye Loading: Wash cells with PBS.[1] Incubate with 1

    
    M BCECF-AM for 30 min at 
    
    
    
    .
  • Acid Loading (Ammonium Pulse):

    • Perfuse cells with

      
       (20 mM) prepulse buffer for 10 min (causes alkalization).
      
    • Rapidly switch to

      
      -free buffer (causes acute acidification).[1]
      
  • Recovery & Treatment:

    • Monitor pH

      
       recovery in the presence or absence of 4-Sulfamoylbenzene-1-carbothioamide  (10–50 
      
      
      
      M).[1]
  • Imaging: Excitation at 490 nm (pH sensitive) and 440 nm (isosbestic point); Emission at 535 nm.

  • Result: The inhibitor should significantly retard the rate of pH recovery (

    
    ) compared to control.
    

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action (Hypoxia & pH Regulation)

MOA Hypoxia Hypoxia (<1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX CA IX / XII Expression (Transmembrane) HIF1->CAIX Reaction Catalysis CAIX->Reaction Enzyme Drug 4-Sulfamoylbenzene- 1-carbothioamide Drug->CAIX  Inhibits Block Intracellular Acidification & Apoptosis Drug->Block CO2 Extracellular CO2 + H2O CO2->Reaction Products HCO3- (Imported) + H+ (Extruded) Reaction->Products Effect1 Intracellular Alkalinity (Survival) Products->Effect1 Effect2 Extracellular Acidosis (Metastasis) Products->Effect2

Caption: Pathway illustrating the induction of CA IX by hypoxia and the specific blockade by the sulfonamide inhibitor, leading to therapeutic intracellular acidification.

Diagram 2: Experimental Workflow (Viability Assay)

Workflow cluster_split Split Conditions Step1 Seed Cells (Normoxia, 24h) Normoxia Normoxia Control (21% O2) Step1->Normoxia Hypoxia Hypoxia Induction (1% O2, 24h Pre-incubation) Step1->Hypoxia Step3 Add Compound (Serial Dilution) Normoxia->Step3 Hypoxia->Step3 Step4 Incubate 48-72h Step3->Step4 Readout Read Viability (CCK-8 / MTT) Step4->Readout

Caption: Split-condition workflow ensuring CA IX expression via hypoxic pre-incubation prior to drug treatment.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • McDonald, P. C., et al. (2012).[1] The tumor-associated carbonic anhydrases IX and XII: molecular mechanisms and therapeutic opportunities. Endocrine-Related Cancer, 19(1), R21-R44.[1]

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777.[1]

  • Mincione, F., et al. (2001).[1] Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[1][2] Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.[1]

  • Sedlakova, O., et al. (2014).[1] Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors.[1] Frontiers in Physiology, 4, 400.[1]

Sources

Application

Application Notes &amp; Protocols: Evaluating the in vivo Efficacy of 4-Sulfamoylbenzene-1-carbothioamide Derivatives Using Animal Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy of 4-Sulfamoylbenzene-1-carbothioamide and its derivatives. The primary mechanism of action for this class of compounds is the inhibition of carbonic anhydrases (CAs), enzymes crucial in various physiological and pathological processes. Consequently, these compounds hold therapeutic promise for a range of diseases, most notably cancer and glaucoma. This guide delves into the scientific rationale behind model selection, provides detailed, field-proven protocols for key disease models, and offers insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Therapeutic Potential of 4-Sulfamoylbenzene-1-carbothioamide as Carbonic Anhydrase Inhibitors

The 4-Sulfamoylbenzene-1-carbothioamide scaffold is a key pharmacophore in the design of potent carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, ion transport, and fluid balance.[3][4]

In pathological states, the upregulation of specific CA isoforms can drive disease progression. For instance, the transmembrane isoforms CA IX and CA XII are significantly overexpressed in a variety of solid tumors, contributing to the acidification of the tumor microenvironment and promoting tumor growth, invasion, and metastasis.[5][6][7] This makes them prime targets for anticancer therapies.[5][7] Similarly, CA II, found in the ciliary body of the eye, plays a crucial role in aqueous humor secretion, and its inhibition can lower intraocular pressure (IOP), a key treatment strategy for glaucoma.[6]

Derivatives of 4-Sulfamoylbenzene-1-carbothioamide have demonstrated potent, and in some cases, isoform-selective inhibition of human CAs (hCAs) in the nanomolar range, making them promising candidates for clinical development.[5][7][8] Preclinical evaluation in relevant animal models is a critical step in validating their therapeutic potential and understanding their pharmacokinetic and pharmacodynamic properties.

Rationale for Animal Model Selection

The choice of an appropriate animal model is contingent upon the specific therapeutic indication and the targeted CA isoform. The primary considerations are the model's ability to recapitulate the key aspects of the human disease and its predictive validity for therapeutic response.

  • Oncology: For evaluating anticancer efficacy, particularly against solid tumors where CA IX and XII are implicated, two main types of models are recommended:

    • Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID, or NSG mice). This approach allows for the direct assessment of the compound's effect on human tumors.

    • Chemically-Induced Models: Carcinogens like diethylnitrosamine (DEN) and carbon tetrachloride (CCl4) can be used to induce hepatocellular carcinoma in rodents, providing a model with an intact immune system which can be useful for studying the interplay between the drug, the tumor, and the host's immune response.[9]

  • Glaucoma: To assess the potential of these compounds to lower intraocular pressure, models of ocular hypertension are employed. A common method is the intracameral injection of hypertonic saline or microbeads to obstruct aqueous humor outflow, thereby elevating IOP.

  • Other Potential Indications: The broad physiological roles of CAs suggest other potential applications for their inhibitors. Preclinical studies have explored CAIs in models of:

    • Duchenne Muscular Dystrophy: The mdx mouse model, which has a mutation in the dystrophin gene, is a well-established model for this disease.[10]

    • Attention-Deficit/Hyperactivity Disorder (ADHD): The spontaneously hypertensive rat (SHR) is a validated animal model for ADHD.[11]

    • Alzheimer's Disease: Transgenic mouse models like the TgSwDI mouse, which develops cerebral amyloid angiopathy, can be utilized.[12]

This guide will focus on providing detailed protocols for a cancer xenograft model and a glaucoma model, given that these are the most prominent applications for this class of compounds.

Experimental Protocols

Protocol 1: Evaluation of Anticancer Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol describes the evaluation of a 4-Sulfamoylbenzene-1-carbothioamide derivative in an immunocompromised mouse model bearing human cancer cell xenografts.

3.1.1. Materials

  • Human cancer cell line known to overexpress CA IX or CA XII (e.g., HT-29 for colorectal cancer, MDA-MB-231 for breast cancer)

  • Female athymic nude mice (Nu/Nu), 6-8 weeks old

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin)

  • Matrigel® Basement Membrane Matrix

  • Test compound (4-Sulfamoylbenzene-1-carbothioamide derivative)

  • Vehicle for test compound (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., a standard-of-care chemotherapy agent for the chosen cell line)

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • Syringes and needles for cell implantation and drug administration

3.1.2. Methodology

  • Cell Culture and Preparation:

    • Culture the selected cancer cell line according to the supplier's recommendations.

    • On the day of implantation, harvest cells using trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice for tumor growth.

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test compound low dose, Test compound high dose, Positive control). A typical group size is 8-10 mice.

  • Drug Administration:

    • Prepare the test compound and positive control in the appropriate vehicle.

    • Administer the treatments to the respective groups according to the desired dosing schedule (e.g., once daily via oral gavage or intraperitoneal injection). The volume of administration should be based on the mouse's body weight.

  • Efficacy Assessment (Endpoints):

    • Continue to monitor tumor volume and body weight every 2-3 days. Significant body weight loss (>15-20%) can be an indicator of toxicity.

    • At the end of the study (e.g., after 21-28 days of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and collect tissue for further analysis (e.g., histology, immunohistochemistry for CA IX/XII, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).

    • Blood samples can also be collected for pharmacokinetic analysis.

3.1.3. Data Analysis

  • Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.

  • Analyze the statistical significance of the differences in tumor volume and final tumor weight between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

  • The percentage of tumor growth inhibition (% TGI) can be calculated using the formula: % TGI = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

Diagram 1: Workflow for Subcutaneous Xenograft Model

xenograft_workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Endpoint Analysis cell_culture Cell Culture (CA IX/XII expressing) cell_prep Cell Harvest & Resuspension (5x10^7 cells/mL in Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation (5x10^6 cells/mouse) cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Treatment Administration (Vehicle, Test Compound, Positive Control) randomization->treatment endpoints Efficacy Assessment (Tumor Volume, Body Weight) treatment->endpoints euthanasia Euthanasia & Tissue Collection endpoints->euthanasia data_analysis Data Analysis (%TGI, Statistics) euthanasia->data_analysis

Caption: Workflow for evaluating anticancer efficacy in a xenograft model.

Protocol 2: Evaluation of IOP-Lowering Efficacy in a Mouse Model of Ocular Hypertension

This protocol details the induction of ocular hypertension in mice and the subsequent evaluation of a 4-Sulfamoylbenzene-1-carbothioamide derivative for its ability to reduce intraocular pressure.

3.2.1. Materials

  • C57BL/6J mice, 8-10 weeks old

  • Rebound tonometer (e.g., TonoLab) calibrated for mice

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Microspheres (e.g., 15 µm polystyrene microbeads)

  • Glass micropipette and micromanipulator system

  • Test compound formulated for topical ocular administration (e.g., eye drops)

  • Vehicle for test compound

  • Positive control (e.g., a commercially available CAI eye drop like dorzolamide)

3.2.2. Methodology

  • Baseline IOP Measurement:

    • Acclimatize mice to the IOP measurement procedure for several days before the experiment to minimize stress-induced fluctuations.

    • Apply one drop of topical anesthetic to each eye.

    • Measure the baseline IOP in both eyes of all mice using the rebound tonometer. Obtain at least three consecutive readings and average them.

  • Induction of Ocular Hypertension:

    • Anesthetize the mice.

    • Using a glass micropipette, inject approximately 2 µL of the microsphere suspension into the anterior chamber of one eye (the contralateral eye serves as a control). The injection should be performed carefully to avoid damaging the lens or cornea.

  • Post-Induction IOP Monitoring:

    • Allow the mice to recover.

    • Measure IOP in both eyes daily or every other day to confirm the development of sustained ocular hypertension in the injected eye. A significant and stable increase in IOP compared to the contralateral eye and baseline is expected within 7-14 days.

  • Treatment Administration:

    • Once stable ocular hypertension is established, randomize the mice into treatment groups.

    • Administer one drop of the respective treatment (Vehicle, Test compound, Positive control) topically to the hypertensive eye.

  • Efficacy Assessment:

    • Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of the IOP-lowering effect.

    • The primary endpoint is the reduction in IOP from the pre-treatment hypertensive baseline.

3.2.3. Data Analysis

  • Calculate the mean IOP and SEM for each group at each time point.

  • Express the IOP change as an absolute reduction (mmHg) or a percentage reduction from baseline.

  • Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the IOP-lowering effects of the treatment groups over time.

Diagram 2: Ocular Hypertension Model Workflow

glaucoma_workflow cluster_setup Setup & Induction cluster_treatment Treatment & Assessment cluster_analysis Data Analysis baseline Baseline IOP Measurement induction Induction of Ocular Hypertension (Intracameral Microbead Injection) baseline->induction monitoring Confirm Sustained Hypertension induction->monitoring randomization Group Randomization monitoring->randomization treatment Topical Drug Administration randomization->treatment iop_measurement IOP Measurement at Time Points (e.g., 1, 2, 4, 6, 8h) treatment->iop_measurement analysis Calculate IOP Reduction (Absolute & Percent Change) iop_measurement->analysis stats Statistical Analysis (Repeated Measures ANOVA) analysis->stats

Sources

Method

Application Note: Targeting Hypoxic Tumor Acidification with 4-Sulfamoylbenzene-1-carbothioamide

This Application Note and Protocol Guide is designed for researchers investigating the efficacy of 4-Sulfamoylbenzene-1-carbothioamide (and its structural analogs) as a targeted inhibitor of Carbonic Anhydrase IX (CAIX)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the efficacy of 4-Sulfamoylbenzene-1-carbothioamide (and its structural analogs) as a targeted inhibitor of Carbonic Anhydrase IX (CAIX) in hypoxic cancer models.

Introduction & Mechanism of Action

4-Sulfamoylbenzene-1-carbothioamide (hereafter referred to as SBC ) represents a critical pharmacophore in the development of tumor-specific small molecules. Unlike broad-spectrum chemotherapeutics, SBC functions through a "lock-and-key" mechanism targeting the Tumor Microenvironment (TME) .

The "Hypoxia Trap"

Solid tumors often outgrow their blood supply, creating regions of hypoxia (low oxygen). In response, the HIF-1


  transcription factor upregulates Carbonic Anhydrase IX (CAIX) .
  • Survival Signal: CAIX sits on the cell surface and catalyzes the hydration of CO

    
     into bicarbonate (HCO
    
    
    
    ) and protons (H
    
    
    ).
  • The Acidic Halo: The HCO

    
     is imported to buffer intracellular pH (pHi), while H
    
    
    
    is extruded, acidifying the extracellular space (pHe). This acidosis promotes metastasis and degrades the extracellular matrix.
  • SBC Action: The sulfonamide moiety of SBC binds the Zinc (Zn

    
    ) ion in the CAIX active site, while the carbothioamide  tail interacts with the hydrophobic pocket, locking the enzyme.
    

Expert Insight: Standard cytotoxicity screens (in ambient air) often fail to detect SBC activity because CAIX is minimally expressed in normoxia. You must screen under hypoxic conditions to validate this compound.

Mechanistic Pathway Diagram

CAIX_Pathway Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CAIX/XII Overexpression HIF1a->CAIX_Expr Upregulates Reaction CO2 + H2O -> HCO3- + H+ CAIX_Expr->Reaction Catalyzes Acidosis Extracellular Acidosis (low pHe) Reaction->Acidosis H+ Accumulation Survival Tumor Survival & Metastasis Acidosis->Survival Promotes SBC 4-Sulfamoylbenzene- 1-carbothioamide SBC->CAIX_Expr INHIBITS (Zn2+ Binding) SBC->Reaction Blocks

Figure 1: The Hypoxia-CAIX axis. SBC inhibits the catalytic step, preventing extracellular acidification and compromising tumor survival.

Chemical Handling & Stability

The dual-functional nature of SBC (Sulfonamide + Thioamide) requires specific handling to prevent oxidation of the thioamide sulfur.

ParameterSpecificationExpert Recommendation
Solubility DMSO (up to 50 mM)Poorly soluble in water. Prepare 10 mM stock in anhydrous DMSO.
Stability Thioamide sensitiveAvoid freeze-thaw cycles. Aliquot into single-use vials (-20°C).
Precipitation Likely in >1% DMSOWhen diluting into media, vortex immediately. Keep final DMSO <0.5%.
Light Sensitivity ModerateProtect stocks from direct light (amber tubes).

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine the Hypoxia Selectivity Index (HSI) of SBC.

Materials
  • Cell Lines:

    • Positive (CAIX+): MDA-MB-231 (Breast), HCT-15 (Colorectal), A549 (Lung).

    • Negative (CAIX-): MCF-7 (Breast - expresses low CAIX unless deeply hypoxic), or CAIX-knockout variant.

  • Reagents: SBC (Test Compound), Acetazolamide (Positive Control), CellTiter-Glo® or MTT.

  • Equipment: Hypoxia Chamber (1% O

    
    , 5% CO
    
    
    
    ) OR Cobalt Chloride (CoCl
    
    
    ) chemical mimetic.
Step-by-Step Methodology
  • Seeding: Seed cells (3,000–5,000 cells/well) in two identical 96-well plates (clear bottom, black wall). Allow attachment for 24h in standard incubator.

  • Induction (Critical):

    • Plate A (Normoxia): Keep in standard incubator.

    • Plate B (Hypoxia): Move to Hypoxia Chamber (1% O

      
      ) for 24h prior to treatment to induce CAIX expression.
      
    • Alternative: If no chamber is available, add 100 µM CoCl

      
       to Plate B media to chemically stabilize HIF-1
      
      
      
      .
  • Treatment:

    • Prepare serial dilutions of SBC in media (Range: 0.1 µM to 100 µM).

    • Remove old media. Add 100 µL of drug-containing media to both plates.

    • Note: Perform this rapidly for Plate B to minimize re-oxygenation.

  • Incubation: Incubate both plates for 48–72 hours under their respective conditions.

  • Readout: Add CellTiter-Glo reagent (or MTT), shake for 10 min, and read luminescence/absorbance.

  • Analysis: Calculate IC

    
     for both conditions.
    
    • Hypoxia Selectivity Index (HSI) = IC

      
      (Normoxia) / IC
      
      
      
      (Hypoxia).
    • Success Criteria: An HSI > 3.0 indicates specific targeting of the hypoxic machinery.

Protocol B: Extracellular pH (pHe) Recovery Assay

Objective: Validate that SBC inhibits the proton-pumping function of CAIX.

Experimental Logic

CAIX activity acidifies the culture media. Effective inhibition by SBC should prevent this acidification, keeping the media pH closer to neutral (7.4) compared to untreated hypoxic controls.

Workflow Diagram

pH_Assay Step1 Seed Cells (High Density) MDA-MB-231 Step2 Induce Hypoxia (24h) to express CAIX Step1->Step2 Step3 Replace Media with Low-Buffer Media + SBC Step2->Step3 Step4 Incubate 4-6 Hours (Hypoxic) Step3->Step4 Step5 Measure Extracellular pH (Micro-pH probe or Dye) Step4->Step5

Figure 2: Workflow for measuring functional inhibition of CAIX acidification.

Methodology
  • Preparation: Use a "Low-Buffering Capacity" media (e.g., DMEM without Bicarbonate, supplemented with 1 mM HEPES). This ensures cellular H

    
     extrusion measurably changes the pH.
    
  • Setup: Seed cells at high density (5x10

    
    /well in 24-well plate). Induce hypoxia for 24h.
    
  • Treatment:

    • Control: Vehicle (DMSO).

    • SBC: 10 µM and 50 µM.

    • Reference: Acetazolamide (100 µM).

  • Measurement:

    • Incubate for 4–6 hours in hypoxia.

    • Rapidly measure the pH of the supernatant using a micro-pH electrode or by adding pH-sensitive dye (e.g., BCECF-AM, though extracellular probes are preferred).

  • Data Interpretation:

    • Hypoxic Control: pH should drop (e.g., 6.8 - 7.0).

    • SBC Treated: pH should remain higher (e.g., 7.2 - 7.3), indicating blockage of H

      
       production.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
No IC50 difference (Norm vs Hyp) CAIX not inducedVerify CAIX expression via Western Blot. Ensure Hypoxia is truly <1% O

.
Compound precipitates High concentration / Cold mediaPre-warm media to 37°C before adding compound. Do not exceed 100 µM.
High Normoxic Toxicity Off-target effectsSBC may inhibit cytosolic CAII. Use SLC-0111 as a selective control comparison.
Variable pH readings CO

gassing effects
Measure pH immediately upon removal from incubator. Use sealed vials if possible.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • McDonald, P. C., et al. (2012). The tumor microenvironment: A target for Carbonic Anhydrase IX inhibitors. Oncotarget. Link

  • Nocentini, A., et al. (2019). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2016). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry. Link

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia and prognostic factor. Molecular Aspects of Medicine. Link

Application

Application Note: Preclinical Evaluation of 4-Sulfamoylbenzene-1-carbothioamide as a Tumor-Associated Carbonic Anhydrase Inhibitor

Executive Summary & Scientific Rationale 4-Sulfamoylbenzene-1-carbothioamide represents a critical scaffold in the development of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs). Unlike classical sulfonamides (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Sulfamoylbenzene-1-carbothioamide represents a critical scaffold in the development of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs). Unlike classical sulfonamides (e.g., Acetazolamide), this compound features a thioamide moiety at the para-position.

Mechanistic Hypothesis: The primary sulfonamide group (


) acts as the Zinc-Binding Group (ZBG), coordinating with the catalytic 

ion in the enzyme active site. The thioamide tail (

) provides a unique hydrogen-bond donor/acceptor profile and increased lipophilicity compared to its amide isostere. This modification is hypothesized to enhance selectivity for transmembrane isoforms hCA IX and XII , which are overexpressed in hypoxic tumors, while reducing affinity for the ubiquitous cytosolic isoforms (hCA I and II), thereby minimizing systemic side effects.
Key Applications
  • Oncology: Targeting hypoxic tumor microenvironments (pH regulation).

  • Ophthalmology: Potential use in glaucoma models (if topical delivery is optimized).

  • Medicinal Chemistry: Lead optimization via thioamide derivatization.

Experimental Workflow Overview

The preclinical assessment of this compound requires a tiered approach, moving from biochemical precision to physiological relevance.

PreclinicalWorkflow cluster_0 Critical Decision Gates Compound 4-Sulfamoylbenzene-1- carbothioamide Biochem Phase I: Biochemical (Stopped-Flow Kinetics) Compound->Biochem Ki Determination Cellular Phase II: Cellular (Hypoxic Cytotoxicity) Biochem->Cellular Selectivity Index > 50 InVivo Phase III: In Vivo (Xenograft Models) Cellular->InVivo IC50 < 100 nM

Figure 1: Tiered experimental workflow for validating CAI efficacy. Progression requires meeting specific potency and selectivity thresholds.

Phase I: Biochemical Potency & Selectivity (Protocol)

The "Gold Standard" for CAI evaluation is the Stopped-Flow CO2 Hydration Assay . Colorimetric assays are insufficient for the rapid turnover of Carbonic Anhydrase (


).
Materials
  • Enzymes: Recombinant human CA I, II (cytosolic) and CA IX, XII (catalytic domains).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

Methodological Steps
  • Compound Preparation: Dissolve 4-Sulfamoylbenzene-1-carbothioamide in DMSO (10 mM stock). Prepare serial dilutions (

    
    ) in assay buffer. Note: Final DMSO concentration must be < 0.1% to avoid enzyme denaturation.
    
  • Reaction Setup:

    • Syringe A: Enzyme (concentration optimized per isoform) + Indicator + Inhibitor.

    • Syringe B:

      
      -saturated water.
      
  • Kinetic Measurement:

    • Rapidly mix Syringe A and B.

    • Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • Measure the initial rate of reaction (

      
      ).
      
  • Data Analysis:

    • Calculate the uncatalyzed rate (

      
      ) using a blank (no enzyme).
      
    • Determine

      
       using the Cheng-Prusoff equation adaptation for tight-binding inhibitors.
      
    • Validation: Run Acetazolamide as a positive control (Expected

      
       for hCA II 
      
      
      
      ).
Data Reporting Template
IsoformLocationRoleTarget Ki (nM)Significance
hCA I CytosolRBC maintenance> 10,000Low affinity desirable (Safety)
hCA II CytosolRespiration/Glaucoma> 1,000Low affinity desirable (Safety)
hCA IX TransmembraneTumor pH regulation< 10 Primary Target
hCA XII TransmembraneTumor pH regulation< 10 Secondary Target

Phase II: Cellular Efficacy under Hypoxia

Since hCA IX is induced by hypoxia (HIF-1


 pathway), efficacy must be tested under low-oxygen conditions.
Cell Lines
  • HT-29 (Colorectal adenocarcinoma): High constitutive hCA IX expression.

  • MDA-MB-231 (Triple-negative breast cancer): Hypoxia-inducible hCA IX.

  • NCI-H460 (Lung): Control (Low hCA IX).

Protocol: Hypoxic Cytotoxicity Assay
  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Hypoxia Induction:

    • Method A (Preferred): Incubate in a Hypoxia Chamber (

      
      ).
      
    • Method B (Chemical): Add

      
       (100 
      
      
      
      ) to mimic hypoxia.
  • Treatment: Treat with 4-Sulfamoylbenzene-1-carbothioamide (0.1, 1, 10, 100

    
    ) for 48h and 72h.
    
  • Readout:

    • Viability: CellTiter-Glo (ATP quantification) or MTT assay.

    • Extracellular pH (pHe): Measure culture media acidification. Effective CA IX inhibition should prevent extracellular acidification, keeping pHe higher than vehicle control.

Mechanism of Action Visualization

MOA Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp hCA IX Overexpression HIF1a->CAIX_Exp Acidification Extracellular Acidification (Tumor Invasion) CAIX_Exp->Acidification Hydration of CO2 Inhibitor 4-Sulfamoylbenzene-1- carbothioamide Block Inhibition of Catalytic Activity Inhibitor->Block Binding Block->CAIX_Exp Apoptosis Intracellular Acidosis & Apoptosis Block->Apoptosis Apoptosis->Acidification Prevents

Figure 2: Mechanism of Action. The compound targets the hypoxia-induced CA IX, disrupting the pH gradient required for tumor survival and metastasis.

Phase III: In Vivo Pharmacokinetics & Efficacy

Formulation

Due to the sulfonamide and thioamide groups, solubility may be limited in pure water.

  • Vehicle: PEG400 (30%) / Ethanol (10%) / Saline (60%).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

Xenograft Model (Protocol Snapshot)
  • Tumor Induction: Subcutaneous injection of

    
     HT-29 cells into BALB/c nude mice.
    
  • Randomization: When tumors reach

    
    , randomize into:
    
    • Vehicle Control.

    • Standard (SLC-0111, 30 mg/kg).

    • Test Compound (30 mg/kg and 100 mg/kg).

  • Dosing: Daily for 21 days.

  • Endpoints:

    • Tumor Volume (caliper measurement).

    • Metastasis: Lung surface nodules (if using a metastatic model like 4T1).

    • Biomarkers: IHC staining for CA IX and Ki-67 (proliferation) in excised tumors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • McDonald, P. C., et al. (2012). The hypoxic tumor microenvironment and Carbonic Anhydrase IX. Oncotarget. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylbenzene-1-carbothioamide. (Structural basis for binding mode). Note: General reference to sulfonamide binding modes.
  • Sedlak, E., et al. (2014). Thioamide-based inhibitors: A structural perspective. Journal of Medicinal Chemistry. Link

Method

Application Note: Optimized Solubilization and Storage Protocols for 4-Sulfamoylbenzene-1-carbothioamide

Introduction & Mechanistic Basis[1] 4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide) is a dual-motif pharmacophore widely utilized in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1]

4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide) is a dual-motif pharmacophore widely utilized in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor . Its structural uniqueness lies in the coexistence of a classic zinc-binding sulfonamide moiety (


) and a thioamide  group (

).

While the sulfonamide group anchors the molecule to the Zn(II) ion within the CA active site, the thioamide group introduces specific solubility and stability challenges that differ from standard sulfonamides (e.g., acetazolamide). Thioamides are susceptible to oxidative desulfurization and hydrolysis under non-ideal storage conditions. Therefore, standard "dissolve and freeze" protocols are insufficient. This guide details a high-integrity workflow to ensure assay reproducibility.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~216.26 g/mol Use precise analytical balances (

mg).
Solubility (Water) Poor (< 0.5 mg/mL)Do not attempt direct aqueous dissolution.
Solubility (DMSO) High (> 50 mM)Solvent of Choice.
pKa (Sulfonamide) ~10.1Stable at physiological pH.
Thioamide Stability Sensitive to Oxidation/HydrolysisAvoid strong bases; minimize light/air exposure.

Core Protocol: Primary Stock Solution Preparation

Objective: Create a verifiable 100 mM Master Stock in 100% DMSO.

Materials Required[1][2][3][4][5][6]
  • Compound: 4-Sulfamoylbenzene-1-carbothioamide (Purity >98%).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%, stored under desiccant.
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap. Note: Avoid polystyrene which can leach plasticizers in DMSO.

  • Gas: Nitrogen or Argon stream (Optional but recommended).

Step-by-Step Methodology
  • Equilibration: Allow the compound vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Gravimetric Preparation (The "Gold Standard"):

    • Do not rely on the vendor's stated mass (e.g., "10 mg pack"). Residual manufacturing salts can alter net mass.

    • Weigh approximately 10–20 mg of powder into the amber vial. Record the exact mass (

      
      ) in mg.
      
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) to achieve a 100 mM  concentration using the formula:
    
    
    
    
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Warning: Do not heat >37°C as thioamides can degrade.

  • Visual QC: Inspect against a dark background. The solution must be perfectly clear and colorless to pale yellow.

Secondary Protocol: Serial Dilution & Assay Working Solutions

The "Crash" Risk: Direct addition of high-concentration DMSO stocks (100 mM) into aqueous buffer often causes immediate, microscopic precipitation ("crashing out"), leading to false negatives in enzymatic assays.

The Solution: Use an Intermediate Dilution Step .

Workflow Diagram (DOT)

StockPreparation cluster_QC Quality Control Gates Solid Solid Powder (Weigh m mg) Stock Master Stock (100 mM in DMSO) Solid->Stock + Anhydrous DMSO (Vortex/Sonicate) Inter Intermediate Stock (100x Final Conc. in 10% DMSO/Buffer) Stock->Inter 1:100 Dilution (Stepwise) QC1 Visual Check: No Precipitate Stock->QC1 Assay Assay Well (Final: 1x Conc., <1% DMSO) Inter->Assay 1:10 Dilution into Assay Buffer QC2 Absorbance Check: OD600 < 0.005 Inter->QC2

Caption: Optimized dilution workflow preventing compound precipitation (crashing) by utilizing an intermediate stock step.

Dilution Protocol (Example for 100 µM Final Assay Concentration)
  • Prepare Assay Buffer: Standard CA buffer (e.g., 20 mM HEPES, pH 7.4, 20 mM Na₂SO₄).

  • Intermediate Stock (10x or 100x):

    • Dilute the 100 mM Master Stock 1:100 into pure DMSO first to get 1 mM.

    • Alternative for sensitive enzymes: Dilute 100 mM Stock into a "Transition Buffer" (Buffer + 10% DMSO) to create a 1 mM Intermediate.

  • Final Working Solution:

    • Spike the Intermediate Stock into the final assay volume.

    • Ensure final DMSO concentration is

      
       (v/v) to avoid inhibiting the Carbonic Anhydrase enzyme itself.
      

Quality Control & Self-Validation

To ensure the trustworthiness of your data, perform these checks:

A. The "Light Scatter" Test (Precipitation Check)

Before running the assay, dispense your highest working concentration into a clear microplate well.

  • Method: Measure Absorbance at 600–650 nm (where the compound should not absorb).

  • Criteria: If

    
     above the buffer blank, micro-precipitation  has occurred.
    
  • Remedy: Lower the concentration or increase the DMSO % (if enzyme tolerates).

B. Thioamide Stability Check

Thioamides can hydrolyze to amides (releasing


) or oxidize.
  • Frequency: Re-verify stock purity via LC-MS every 3 months if stored at -20°C.

  • Storage Rule: Store aliquots (single-use) at -80°C. Never re-freeze a thawed aliquot more than once.

Mechanism of Action Visualization

Understanding the binding mode validates why the stock integrity matters. The sulfonamide nitrogen must be deprotonated to bind Zinc.[1]

CABinding cluster_Inhibition Inhibition Mechanism Zn Zn(II) Ion (Active Site) Sulf Sulfonamide Group (-SO2NH-) Sulf->Zn Coordination (Tetrahedral) Thio Thioamide Tail (-CSNH2) Sulf->Thio Linker (Benzene) Hydro Hydrophobic Pocket Thio->Hydro Van der Waals Interactions

Caption: Schematic of Carbonic Anhydrase inhibition. The sulfonamide coordinates Zn(II), while the thioamide interacts with secondary pockets.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

  • Markossian, S., et al. (Eds.).[2][3][4] (2004).[2][4][5] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3][4]

  • Popa-Burke, I., & Russell, J. (2014).[5] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1303–1310.[5]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[6] Journal of Medicinal Chemistry, 44(12), 1949-1955.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Sulfamoylbenzene-1-carbothioamide

Welcome to the technical support center for the purification of 4-Sulfamoylbenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Sulfamoylbenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guide: Recrystallization

Recrystallization is the most common method for purifying crude 4-Sulfamoylbenzene-1-carbothioamide. However, several issues can arise. This section addresses these challenges in a question-and-answer format.

Q1: My 4-Sulfamoylbenzene-1-carbothioamide is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline material.[1] This is often due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the chosen solvent.[1][2] An oiled-out product is typically impure.[1]

Causality and Solutions:

  • High Impurity Load: A high concentration of impurities can suppress the melting point of your compound, leading to oiling out.

    • Solution: Consider a preliminary purification step, such as a solvent wash or column chromatography, to remove the bulk of the impurities before attempting recrystallization.[1]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound.

    • Solution: Switch to a more polar solvent or a mixed solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[1]

  • Rapid Cooling: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1][2] Insulating the flask can help with gradual cooling.[1]

Q2: The yield of my purified 4-Sulfamoylbenzene-1-carbothioamide is very low after recrystallization. What are the likely causes?

A2: Low yield is a common issue in recrystallization and can be attributed to several factors.

Causality and Solutions:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.[2][3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] If the mother liquor has not been discarded, you can try to recover more product by boiling off some of the solvent and re-cooling.[2]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.

    • Solution: Use pre-heated glassware for the filtration step and perform the filtration as quickly as possible to prevent the solution from cooling down.[1]

  • Incomplete Cooling: Not cooling the solution sufficiently will leave a larger amount of the product dissolved.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize precipitation.[3]

Q3: No crystals are forming even after my solution has cooled completely. What should I do?

A3: The absence of crystal formation is usually due to either a supersaturated solution that lacks a nucleation point or a solution that is not saturated enough.[1]

Causality and Solutions:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its normal solubility, but crystallization has not initiated.[1]

    • Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic scratches that provide a nucleation site for crystal growth.[1][3][4]

    • Solution 2: Seed Crystals: Add a tiny crystal of pure 4-Sulfamoylbenzene-1-carbothioamide (a "seed" crystal) to the solution.[1][2][3][4] This provides a template for further crystallization.

  • Insufficient Saturation: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.[1]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.[2]

Q4: The purified product is an amorphous powder, not crystalline. How can I obtain better crystals?

A4: Amorphous solids are often less pure than crystalline ones and can be difficult to handle. The formation of an amorphous powder is typically due to very rapid precipitation.

Causality and Solutions:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a powder.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[1]

  • Solvent System: The solvent system may not be optimal for crystal growth.

    • Solution 1: Solvent/Anti-solvent System: Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled decrease in solubility can promote gradual crystal growth.[3]

    • Solution 2: Slow Evaporation: In some cases, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[3]

Recrystallization Troubleshooting Workflow

start Crude Product dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool to Room Temp. dissolve->cool oiling_out Oiling Out? cool->oiling_out ice_bath Cool in Ice Bath filter Filter Crystals ice_bath->filter low_yield Low Yield? filter->low_yield product Pure Product amorphous Amorphous Powder? product->amorphous no_crystals No Crystals? oiling_out->no_crystals No reheat_slow_cool Reheat, Add Solvent, Cool Slowly oiling_out->reheat_slow_cool Yes low_yield->product No check_solvent Check Solvent Amount low_yield->check_solvent Yes no_crystals->ice_bath No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes use_antisolvent Use Solvent/ Anti-solvent System amorphous->use_antisolvent Yes reheat_slow_cool->cool induce_crystallization->cool

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Sulfamoylbenzene-1-carbothioamide?

A1: While a specific impurity profile is highly dependent on the synthetic route, common impurities in related sulfonamide syntheses include:

  • Unreacted Starting Materials: Such as the parent sulfonamide and any reagents used in the carbothioamide formation.[5]

  • Side-Reaction Products: These can include products from the degradation of starting materials or intermediates, or from alternative reaction pathways.

  • Residual Solvents: Solvents used in the synthesis and workup may be present in the crude product.

Q2: How can I monitor the purity of my 4-Sulfamoylbenzene-1-carbothioamide during the purification process?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification.

Basic TLC Protocol for Sulfonamides:

  • Stationary Phase: Silica gel plates (e.g., Whatman AL SIL G/UV) are commonly used.[6]

  • Mobile Phase: A mixture of a nonpolar and a polar solvent is typically effective. A good starting point is a mixture of chloroform and n-butanol (e.g., 9:1 v/v).[6]

  • Spotting: Dissolve a small amount of your crude and purified material in a suitable solvent (like acetone or ethyl acetate) and spot them on the TLC plate alongside any available standards of starting materials.

  • Development: Place the plate in a developing chamber with the chosen mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm).[7] You can also use a visualizing agent like fluorescamine.

Pure 4-Sulfamoylbenzene-1-carbothioamide should appear as a single spot with a consistent Rf value, and the spots corresponding to impurities should diminish or disappear in the purified sample.

Q3: What analytical techniques are recommended for final purity assessment?

A3: For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.

TechniquePurposeTypical Conditions
HPLC Quantitative PurityColumn: C18 reverse-phase.[8][9] Mobile Phase: Gradient elution with a mixture of an organic phase (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic or phosphoric acid).[10][11] Detection: UV at ~260 nm.[10]
¹H and ¹³C NMR Structural ConfirmationSolvent: DMSO-d₆ is a common choice for sulfonamides.[5] Key signals to look for include the aromatic protons, the sulfonamide NH₂, and the carbothioamide NH protons.
Mass Spectrometry Molecular Weight ConfirmationTechniques like Electrospray Ionization (ESI) can be used to confirm the molecular weight of the purified compound.[5]

Q4: Are there any stability concerns I should be aware of during purification?

A4: Sulfonamides are generally stable compounds, but degradation can occur under harsh conditions. It is advisable to avoid prolonged exposure to strong acids, bases, or high temperatures. If your synthesis involves harsh conditions, be aware of potential degradation products that may need to be removed during purification.

Experimental Protocols

Protocol 1: General Recrystallization of 4-Sulfamoylbenzene-1-carbothioamide

  • Solvent Selection: Begin by identifying a suitable solvent. Acetonitrile is a reported solvent for similar compounds.[5] Other potential solvents include ethanol, isopropanol, or mixtures with water.

  • Dissolution: Place the crude 4-Sulfamoylbenzene-1-carbothioamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: TLC Analysis

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare Silica Gel TLC Plate spot_plate Spot Samples on Plate prep_plate->spot_plate prep_sample Dissolve Samples (Crude, Purified) prep_sample->spot_plate prep_chamber Prepare Developing Chamber (e.g., Chloroform:n-Butanol 9:1) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize under UV Light dry_plate->visualize analyze Analyze Spots (Rf values, Impurities) visualize->analyze

Caption: A streamlined workflow for Thin-Layer Chromatography (TLC) analysis.

References

  • Detection of sulfonamides in chicken muscle by thin layer chromatography. (2014, April 18). Retrieved February 20, 2026, from [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (2022, May 5). Retrieved February 20, 2026, from [Link]

  • Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method - MDPI. (2024, August 22). Retrieved February 20, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 20, 2026, from [Link]

  • TLC of Sulfonamides | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • TLC identification of sulfonamides - PubMed. (1971, March). Retrieved February 20, 2026, from [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (2022, May 5). Retrieved February 20, 2026, from [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - MDPI. (2026, January 14). Retrieved February 20, 2026, from [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave. (2020, February 21). Retrieved February 20, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 20, 2026, from [Link]

  • Complementary Strategies for Synthesis of Sulfinamides from Sulfur-Based Feedstock - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • Recrystallization - YouTube. (2020, January 10). Retrieved February 20, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Retrieved February 20, 2026, from [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. (2022, May 20). Retrieved February 20, 2026, from [Link]

  • Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Strategies - idUS. (n.d.). Retrieved February 20, 2026, from [Link]

  • CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC - Google Patents. (n.d.).
  • Separation of 4-Dodecylbenzenesulfonic acid on Newcrom R1 HPLC column. (n.d.). Retrieved February 20, 2026, from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate. (2023, March 15). Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Sulfamoylbenzene-1-carbothioamide in Solution

A Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I often encounter questions about the stability of complex molecules in experimental settings. 4-Sulfamoylbenzene-1-carbothioa...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I often encounter questions about the stability of complex molecules in experimental settings. 4-Sulfamoylbenzene-1-carbothioamide is a prime example of a compound that requires careful handling due to its dual functional nature. It possesses both a sulfonamide group and a carbothioamide (thiourea derivative) group. This unique structure makes it susceptible to specific degradation pathways, which can compromise experimental results if not properly managed. This guide provides in-depth answers to common stability issues, troubleshooting workflows, and validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges faced when working with 4-Sulfamoylbenzene-1-carbothioamide in solution.

Q1: My 4-Sulfamoylbenzene-1-carbothioamide is precipitating from my aqueous buffer. What should I do?

A1: This is typically a solubility issue rather than an instability problem. 4-Sulfamoylbenzene-1-carbothioamide, like many sulfonamides, has low aqueous solubility.[1]

  • Causality: The molecule's relatively nonpolar core structure limits its ability to form favorable interactions with water. Direct dissolution in aqueous buffers, especially at higher concentrations, will likely lead to precipitation.

  • Recommended Protocol:

    • Prepare a high-concentration stock solution by dissolving the solid compound in an appropriate organic solvent. Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices.[1]

    • For your experiment, perform a serial dilution of this organic stock solution into your aqueous buffer of choice.

    • Critical Step: Add the stock solution to the buffer dropwise while vortexing or stirring vigorously. This prevents localized high concentrations that can cause the compound to crash out.

    • Be aware of the final percentage of the organic solvent in your aqueous solution, as it may affect your experimental system. A related compound, 4-Acetamidobenzenesulfonamide, has a solubility of only ~0.09 mg/mL in a 1:10 DMSO:PBS solution, highlighting the need for careful preparation.[1] For this reason, it is often recommended not to store aqueous working solutions for more than a day.[1]

Q2: I'm observing a loss of my parent compound peak and the appearance of new peaks in my HPLC/LC-MS analysis over a short period. Is my compound degrading?

A2: Yes, this is a classic sign of chemical degradation. The structure of 4-Sulfamoylbenzene-1-carbothioamide contains two primary moieties susceptible to degradation: the sulfonamide (S-N) bond and the carbothioamide (C=S) group.[2][3] The appearance of new, unidentified peaks alongside a decrease in the parent peak area confirms that the molecule is breaking down under your experimental or storage conditions.

Q3: What are the most likely degradation pathways for this molecule?

A3: There are two primary degradation pathways to consider, stemming from the compound's bifunctional nature:

  • Hydrolysis of the Sulfonamide Group: Sulfonamides can undergo hydrolysis, particularly under acidic conditions.[4][5] This process can cleave either the S-N bond or the C-N bond.[2]

    • S-N Bond Cleavage: This is a common pathway for sulfonamides, especially at low pH (e.g., pH < 4), and results in the formation of sulfanilic acid and other corresponding amines.[2][5]

    • C-N Bond Cleavage: This pathway can also occur, leading to the formation of sulfanilamide derivatives.[2]

  • Oxidation of the Carbothioamide Group: The sulfur atom in the thiourea moiety is highly susceptible to oxidation.[3] This can be initiated by dissolved atmospheric oxygen, peroxides, or other oxidizing agents present in your solution. This pathway often leads to the formation of urea derivatives and various sulfur oxides.[3]

Additionally, both thiourea and sulfonamide derivatives can be sensitive to photodegradation and thermal degradation, making protection from light and elevated temperatures crucial.[3][6]

Q4: What are the best practices for preparing and storing a stock solution to maximize stability?

A4: To ensure the long-term integrity of your compound, adhere to the following storage protocols:

  • Solvent Choice: Use anhydrous, high-purity DMSO or DMF for stock solutions. Water should be avoided for long-term storage.

  • Atmosphere: For maximum stability, especially for the oxidation-prone carbothioamide group, overlay the solution with an inert gas like argon or nitrogen before sealing.[3]

  • Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.[3]

  • Light Protection: Always store solutions in amber vials or in the dark to prevent photodegradation.[3]

  • Handling: Use a fresh aliquot of the stock solution for each experiment to avoid multiple freeze-thaw cycles and potential contamination of the primary stock. Prepare aqueous working solutions fresh before each use.[1][3]

Section 2: Troubleshooting Guide: Investigating Compound Instability

When you suspect compound instability is affecting your results, a systematic approach is necessary to identify the root cause. Use the following workflow to diagnose the issue.

G cluster_0 cluster_1 Initial Checks cluster_2 Investigation Pathways cluster_3 cluster_4 A Inconsistent Results or Suspected Degradation B Is this a new lot of the compound? A->B C Are you preparing a fresh working solution? B->C No J Root Cause Identified: Implement Corrective Actions B->J Yes (Action: Qualify new lot) D Solvent & Preparation C->D Yes C->J No (Action: Always use fresh solution) E Storage Conditions G Verify solvent purity (anhydrous grade). Check for peroxides in ethers (e.g., THF). Ensure complete initial dissolution. D->G F Experimental Conditions H Review storage temperature (-20°C/-80°C). Confirm protection from light (amber vials). Check for multiple freeze-thaw cycles. E->H I Measure pH of final aqueous solution. Identify potential oxidizing agents. Assess for high temperature or light exposure. F->I G->J H->J I->J

Caption: Troubleshooting workflow for diagnosing instability of 4-Sulfamoylbenzene-1-carbothioamide.

Section 3: Experimental Protocols for Stability Assessment

To proactively understand the stability profile of 4-Sulfamoylbenzene-1-carbothioamide under your specific conditions, a forced degradation study is highly recommended.[7] These studies intentionally stress the molecule to rapidly identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods.[8] A typical study aims for 5-20% degradation of the active ingredient.[9]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to assess the stability of your compound under various stress conditions.

Objective: To identify the degradation profile of 4-Sulfamoylbenzene-1-carbothioamide under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 4-Sulfamoylbenzene-1-carbothioamide

  • Acetonitrile (ACN) or DMSO, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water

  • Calibrated oven and photostability chamber

Workflow Diagram:

G cluster_stress Stress Conditions (in parallel) A Prepare Stock Solution (1 mg/mL in ACN) B Acidic + 0.1 M HCl (RT & 60°C) A->B C Basic + 0.1 M NaOH (RT) A->C D Oxidative + 3% H₂O₂ (RT) A->D E Thermal (60°C, in dark) A->E F Photolytic (ICH Q1B light exposure) A->F G Control (Solvent only, RT, dark) A->G H Incubate and Sample at Time Points (e.g., 0, 2, 6, 12, 24 hours) B->H C->H D->H E->H F->H G->H I Quench/Neutralize Samples (e.g., add equimolar base/acid) H->I J Dilute to Final Concentration with Mobile Phase I->J K Analyze by Stability-Indicating RP-HPLC-UV/MS Method J->K

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 4-Sulfamoylbenzene-1-carbothioamide in ACN or DMSO to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in separate, appropriately labeled vials (e.g., amber vials for light-sensitive tests).

    • Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M HCl. Prepare two sets: one for room temperature (RT) and one for 60°C.

    • Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Keep at RT.

    • Oxidative Degradation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at RT.[3]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C, protected from light.

    • Photolytic Degradation: Expose a vial of the stock solution to light conditions as specified by ICH guideline Q1B. Keep a control sample wrapped in foil.

    • Control: Prepare a sample with 1 mL stock and 1 mL of the solvent (ACN or water), kept at RT in the dark.

  • Incubation and Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Quenching: Immediately stop the degradation reaction in the collected aliquots.

    • For acid samples, neutralize with an equimolar amount of 0.1 M NaOH.

    • For base samples, neutralize with an equimolar amount of 0.1 M HCl.

    • For oxidative, thermal, and photolytic samples, quenching may not be necessary, but immediate dilution and analysis or freezing is recommended.

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Generic RP-HPLC Method for Stability Monitoring

This method provides a robust starting point for separating the parent compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 260 nm (based on UV maxima of related structures).[1] A Photo-Diode Array (PDA) detector is recommended to assess peak purity.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Section 4: Data Summary

The following table summarizes the key stability and handling recommendations derived from the chemical properties of the sulfonamide and carbothioamide functional groups.

ParameterRecommendationRationale & Justification
Solvent for Stock Solution Anhydrous DMSO or DMFHigh solubilizing power for the compound; minimizes hydrolytic degradation.[1]
Aqueous Solution pH pH 7.0 - 9.0Sulfonamides are generally more stable at neutral to alkaline pH and degrade under acidic conditions.[4][6]
Stock Solution Storage -20°C to -80°C, protected from light in airtight containers.Minimizes thermal, photolytic, and oxidative degradation pathways.[3]
Working Solution Storage Prepare fresh daily. Do not store aqueous dilutions.The presence of water, oxygen, and potential pH shifts increases the risk of rapid degradation.[1]
Conditions to Avoid Strong acids (pH < 4), strong bases, oxidizing agents (e.g., peroxides), direct light, high temperatures.These conditions actively promote the primary degradation pathways of hydrolysis and oxidation.[2][3][5]

References

  • Gulkowska, A., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(15), 8854–8863. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 942-948. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Chen, J., & Xie, X. (2020). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 104(15), 6485–6500. Available at: [Link]

  • Technical University of Munich. Sulfonamide Degradation. Institute of Water Chemistry and Chemical Balneology. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 926-932. Available at: [Link]

  • International Programme on Chemical Safety (2003). Thiourea (CICADS 49). INCHEM. Available at: [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

Sources

Troubleshooting

Minimizing degradation of 4-Sulfamoylbenzene-1-carbothioamide during storage

Senior Application Scientist Desk Subject: Minimizing Degradation & Troubleshooting Storage Anomalies Executive Summary 4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide) is a bifunctional scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Minimizing Degradation & Troubleshooting Storage Anomalies

Executive Summary

4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide) is a bifunctional scaffold critical in fragment-based drug discovery and carbonic anhydrase inhibition.[1] Its stability profile is dictated by the thioamide (


)  moiety, which is significantly more reactive than the robust sulfonamide group.

This guide addresses the primary failure modes: oxidative desulfurization and hydrolytic decomposition . Users frequently report "yellowing" or a "sulfur smell"; these are not impurities from synthesis but active degradation products generated by improper storage.

Module 1: The Degradation Landscape (Diagnostics)

User Question: "My white powder has turned pale yellow and smells faintly of rotten eggs. Is it still usable?"

Technical Diagnosis: The compound is undergoing simultaneous hydrolysis and oxidation .

  • The Smell (

    
    ):  Moisture attacks the thioamide bond, releasing Hydrogen Sulfide gas. This is the "rotten egg" odor.
    
  • The Color (S-Oxides/Sulfur): Oxidation leads to Thioamide S-oxides (Sulfines), which are often colored. Further decomposition can precipitate elemental sulfur (colloidal turbidity).

The Degradation Pathway

The following diagram illustrates the "Kill Zone" where environmental factors destroy the molecule.

DegradationPathways Compound 4-Sulfamoylbenzene- 1-carbothioamide Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidative Desulfurization Compound->Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis Oxygen Oxygen / Light Oxygen->Oxidation Product1 4-Sulfamoylbenzamide (Oxygen replaces Sulfur) Hydrolysis->Product1 Product2 Hydrogen Sulfide (H₂S) (Gas Release) Hydrolysis->Product2 Oxidation->Product1 Product3 Thioamide S-Oxides (Yellowing) Oxidation->Product3 Product4 Colloidal Sulfur (Turbidity) Oxidation->Product4

Figure 1: Mechanistic pathways of thioamide degradation leading to amide formation and sulfur extrusion.

Module 2: Storage Protocols (The "Golden Standard")

User Question: "Can I store this in the fridge in a standard screw-cap vial?"

Technical Answer: No. Standard refrigeration (


) is insufficient because humidity fluctuates. Screw-cap vials are not gas-tight against oxygen over long periods.
Protocol: The "Dry-Ice-Inert" System

To maintain


 purity for 

months, you must eliminate the three enemies: Water, Oxygen, and UV Light .
ParameterRecommended ConditionWhy? (Causality)
Temperature

(Long Term)
Slows the kinetics of spontaneous desulfurization.
Atmosphere Argon or NitrogenOxygen promotes the formation of S-oxides (Sulfines). Argon is heavier than air and offers better blanket protection than Nitrogen.
Container Amber Glass + ParafilmAmber glass blocks UV light (which catalyzes S-oxidation). Parafilm creates a secondary moisture barrier.
Desiccant Silica Gel or

Thioamides are hygroscopic. Hydrolysis is irreversible.
Step-by-Step Storage Workflow
  • Drying: If the compound was synthesized in-house, ensure it is dried under high vacuum (

    
    ) for 24 hours to remove trace solvents (which can act as reaction media).
    
  • Aliquot: Divide the bulk material into single-use aliquots. Freeze-thaw cycles are destructive because they introduce condensation.

  • Seal: Flush the vial with Argon gas for 15 seconds before capping.

  • Secondary Containment: Place vials inside a jar containing desiccant packs. Store the entire jar in the

    
     freezer.
    
Module 3: Solution Stability & DMSO Hazards

User Question: "I made a 10mM stock in DMSO. It turned cloudy after a week. Why?"

Technical Answer: DMSO is not an inert solvent for thioamides. Dimethyl sulfoxide is a mild oxidant. In the presence of trace acid (or even upon standing), DMSO can oxidize thioamides to 1,2,4-thiadiazoles (dimers) or amides, often precipitating elemental sulfur (the cloudiness you observe).

Solvent Compatibility Matrix
SolventStability RatingNotes
DMSO Poor (Storage) Acceptable for immediate use (<4 hours). Long-term storage leads to oxidation and dimerization [1, 4].
Ethanol/Methanol Moderate Susceptible to solvolysis over time. Good for transfers, bad for storage.
Acetonitrile Good Best choice for LC-MS stocks. Non-nucleophilic and less oxidative than DMSO.
Water Very Poor Rapid hydrolysis to 4-sulfamoylbenzamide.

Recommendation:

  • Do NOT store stocks. Weigh powder fresh for every experiment.

  • If you must store a stock, use anhydrous Acetonitrile at

    
    , but validate purity by LC-MS before use.
    
Module 4: Troubleshooting & Rescue (FAQ)

Q: How do I distinguish between the degraded product and the original compound? A: Use LC-MS or NMR.

  • LC-MS: Look for the Mass Shift.

    • Target (Thioamide):

      
      .
      
    • Degradant (Amide):

      
       (Loss of Sulfur 
      
      
      
      , Gain of Oxygen
      
      
      , Net
      
      
      ).
  • NMR:

    • Thioamide protons (

      
      ) are typically downfield (
      
      
      
      ) and broad.
    • Amide protons (

      
      ) appear slightly upfield relative to the thioamide.
      
    • Loss of the characteristic yellow tint of the thioamide (if pure) to a white solid usually indicates conversion to the amide (counter-intuitively, as S-oxides are yellow, but the amide is white). Note: If the sample turns bright yellow/orange, it is S-oxide formation. If it turns white/colorless from a yellow state, it is hydrolysis to the amide.

Q: Can I purify the degraded material? A: Yes.

  • Wash: The degradation product (4-sulfamoylbenzamide) is often less soluble in non-polar solvents than the thioamide. However, a more reliable method is recrystallization .

  • Solvent System: Ethanol/Water mixtures are common. Heat briefly (do not boil for long periods to avoid further hydrolysis) and cool slowly.

  • Filtration: If the solution is cloudy (sulfur), filter it while hot through a

    
     PTFE filter before cooling.
    
References
  • Degradation of Thioamides by DMSO: Dotsenko, V. V., & Krivokolysko, S. G. (2012). Oxidation of Thioamides with the DMSO-HCl System. Chemistry of Heterocyclic Compounds. Link

  • Thioamide Hydrolysis Kinetics: Kahovec, J. (1998). Kinetics and Mechanism of Hydrolysis of Thioamides. Collection of Czechoslovak Chemical Communications. Link

  • General Stability of Thioamides: Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Link

  • Thioamide Oxidation Pathways: Ajiboye, A. (2022). Thioamide N–C(S) Activation by Ground-State-Destabilization.[2] Royal Society of Chemistry. Link

Sources

Optimization

Troubleshooting inconsistent results in 4-Sulfamoylbenzene-1-carbothioamide experiments

The following technical guide addresses the specific challenges associated with 4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide). This compound is a bifunctional scaffold containing a sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide). This compound is a bifunctional scaffold containing a sulfonamide (classic carbonic anhydrase anchoring group) and a thioamide (a bioisostere of an amide with distinct electronic and metal-binding properties).[1]

Inconsistent experimental results with this compound are frequently driven by the chemical instability of the thioamide moiety and non-specific assay interference rather than biological variability.

Topic: Troubleshooting Inconsistent Experimental Results Audience: Medicinal Chemists, Biochemists, High-Throughput Screening (HTS) Specialists

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

This section addresses the most common "pain points" reported by researchers working with thioamide-sulfonamide hybrids.

Category 1: Chemical Integrity & Stock Management

Q1: My


 values shift significantly (2–10x) when I use a stock solution that is more than a week old. Is the compound degrading? 
A: Yes, this is a high-probability root cause. 
Unlike their amide counterparts, thioamides are susceptible to oxidative desulfurization and hydrolysis, particularly in polar aprotic solvents like DMSO which can act as an oxidant under certain conditions.
  • The Mechanism: The thioamide group (

    
    ) can convert to the corresponding amide (
    
    
    
    ) or nitrile (
    
    
    ) depending on pH and oxidative stress.[1] The amide variant (4-sulfamoylbenzamide) is often a significantly weaker inhibitor for certain targets (e.g., Carbonic Anhydrase II/IX) due to the loss of the lipophilic "sulfur bump" and altered hydrogen bonding capability.
  • The Fix:

    • Quantify the Impurity: Run an LC-MS of your DMSO stock. Look for a mass shift of -16 Da (Oxygen replacing Sulfur: Amide) or -34 Da (Loss of

      
      : Nitrile).[1]
      
    • Storage Protocol: Store solid powder at -20°C under argon. Reconstitute DMSO stocks immediately before use. If storage is necessary, use anhydrous DMSO, purge with argon, and store at -80°C to slow oxidative desulfurization.

Q2: I see "ghost" activity or precipitation in my aqueous assay buffer, but the DMSO stock looks clear. A: This is likely a solubility crash (Solubility Cliff). While the sulfonamide group aids solubility at high pH (via deprotonation,


), the thioamide group increases lipophilicity compared to an amide.
  • Diagnosis: 4-Sulfamoylbenzene-1-carbothioamide has poor aqueous solubility at neutral/acidic pH (pH < 7.0).[1] If your assay buffer is pH 6.5–7.4 (common for cell-based assays), the compound may be forming micro-precipitates that scatter light or non-specifically sequester enzymes.[1]

  • The Fix:

    • Nephelometry Check: Measure light scattering at 600 nm.

    • Formulation: Ensure your final assay concentration of DMSO is 1–2% (if tolerated) or add a non-ionic surfactant like 0.01% Triton X-100 to the buffer to stabilize the dispersion.

Category 2: Assay Interference [2][3][4]

Q3: My fluorescence-based binding assay (FRET/FP) gives erratic results, often showing "super-inhibition." A: The thioamide group is a notorious fluorescence quencher. Thioamides have a strong UV-Vis absorption band (typically 260–290 nm and a weaker


 band >350 nm) that can overlap with the excitation or emission spectra of common fluorophores (e.g., Tryptophan, Coumarin).[1]
  • The Mechanism: Inner-filter effect (absorption of excitation light) or collisional quenching.[1] This looks like inhibition because the signal drops, but it is a false positive.

  • The Fix:

    • Control: Measure the fluorescence of the fluorophore alone with the compound (no enzyme). If signal drops, you have quenching.[1]

    • Switch Readout: Move to a non-fluorescent assay (e.g., absorbance-based stopped-flow

      
       hydration assay for Carbonic Anhydrase) or use a red-shifted fluorophore that does not overlap with the thioamide absorbance.
      

Q4: I suspect the compound is stripping the metal from my metalloenzyme (e.g., Carbonic Anhydrase, MMPs). A: Valid concern. Thioamides are soft ligands with high affinity for soft/borderline metals (


, 

).
While the sulfonamide binds the Zn(II) in the active site catalytically (the desired MOA), the thioamide tail can act as a secondary chelator.[1] If the thioamide binds free Zinc in the buffer or strips it from the protein, it disrupts the assay equilibrium.
  • The Fix:

    • Add Excess Zinc: Supplement the assay buffer with

      
       (or physiologically relevant level) to saturate non-specific chelators.[1] If inhibition persists, it is likely specific active-site binding.[1]
      
Part 2: Experimental Protocols
Protocol A: Stock Solution Integrity Check (HPLC-UV)

Purpose: To validate that the "inconsistent" batch has not degraded to the amide.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).[1]
  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 290 nm (Specific for Thioamide

    
     transition).[1]
    
  • Criteria:

    • Thioamide (Target): Elutes later (more lipophilic).[1] Strong absorbance at 290 nm.

    • Amide (Impurity): Elutes earlier (more polar).[1] Weak/No absorbance at 290 nm relative to 254 nm.[1]

    • Limit: If Amide > 5%, discard stock.

Protocol B: "Time-Zero" Assay Setup

Purpose: To minimize hydrolysis during the experiment.

  • Buffer Prep: Prepare assay buffer (e.g., HEPES pH 7.4) fresh. Do not store buffers with BSA/surfactants for weeks as they can accumulate peroxides.[1]

  • Compound Dilution:

    • Step 1: Dilute 10 mM DMSO stock to 100x final concentration in 100% DMSO .

    • Step 2: Transfer to aqueous buffer only immediately before addition to the enzyme/cell plate.

    • Critical: Do not let the compound sit in aqueous "intermediate plates" for >30 minutes.

  • Incubation: Limit pre-incubation times. Thioamides can hydrolyze in hours at

    
    .[1]
    
Part 3: Visualizing the Problem
Figure 1: Thioamide Degradation Pathway

Caption: The primary degradation routes of 4-Sulfamoylbenzene-1-carbothioamide in DMSO and aqueous buffers, leading to potency loss.

ThioamideDegradation cluster_0 Degradation Risks Compound 4-Sulfamoylbenzene- 1-carbothioamide (Active Thioamide) Amide 4-Sulfamoylbenzamide (Inactive/Low Potency) Compound->Amide Direct Hydrolysis (Acid/Base) Nitrile 4-Sulfamoylbenzonitrile (Inactive) Compound->Nitrile Desulfurization (-H2S) SOxide Thioamide S-Oxide (Reactive Intermediate) Compound->SOxide Oxidation (DMSO/Air) SOxide->Amide Hydrolysis (H2O)

[1][5][6][7][8]

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow to identify the source of inconsistent IC50 data.

TroubleshootingFlow Start Issue: Inconsistent IC50 Data CheckStock 1. Check DMSO Stock Age Start->CheckStock NewStock Make Fresh Stock (Argon Purged) CheckStock->NewStock >1 week old CheckSolubility 2. Check Solubility in Buffer (Nephelometry) CheckStock->CheckSolubility Fresh NewStock->CheckSolubility AddDetergent Add 0.01% Triton X-100 or Lower Conc. CheckSolubility->AddDetergent Precipitation CheckInterference 3. Check Assay Interference (Quenching/Metal) CheckSolubility->CheckInterference Clear AddDetergent->CheckInterference SwitchReadout Switch to Absorbance or Add Excess Zn2+ CheckInterference->SwitchReadout Interference Detected Valid Valid Result CheckInterference->Valid No Interference

Part 4: Summary Data Table

Table 1: Key Physicochemical Properties & Risk Factors

PropertyValue/CharacteristicImpact on Experiment
Molecular Formula

Dual sulfur centers (Sulfonamide + Thioamide).[1][5][6][9]
Hydrolytic Stability Low (Thioamide

Amide)
Stock solutions degrade; false negatives in long incubations.[1]
Solubility (pH 7.4) Moderate to LowRisk of precipitation in high-concentration screening (

).[1]
UV Absorbance

Potential interference with UV-based enzymatic assays.[1]
Metal Binding High (

,

)
Can strip metals from enzymes (False Positive).[1]
Fluorescence QuencherInterferences with Tryptophan/Coumarin signals (False Positive).[1]
References
  • Supuran, C. T., et al. (2023).[1][5] Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI Molecules. [Link]

  • Petersson, E. J., et al. (2019).[1][10] A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. National Science Foundation (NSF) Public Access.[1] [Link][1]

  • Supuran, C. T., et al. (2001).[1] Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem Database. (2025).[1][8] 4-Sulfamoylbenzoic acid (Precursor/Related Structure Data). National Library of Medicine.[1] [Link][1]

  • Walters, C. R., et al. (2017).[1][10][11] Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC (NIH).[1] [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Non-Specific Binding of 4-Sulfamoylbenzene-1-carbothioamide

Status: Operational Ticket Focus: Assay Optimization & NSB Reduction Molecule Class: Carbonic Anhydrase Inhibitor / Thioamide Derivative The Chemistry of the Problem (Root Cause Analysis) Before troubleshooting, you must...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Assay Optimization & NSB Reduction Molecule Class: Carbonic Anhydrase Inhibitor / Thioamide Derivative

The Chemistry of the Problem (Root Cause Analysis)

Before troubleshooting, you must understand why 4-Sulfamoylbenzene-1-carbothioamide (4-SBT) exhibits non-specific binding (NSB). Its behavior is governed by two distinct functional groups acting on a lipophilic benzene core.

Functional GroupChemical BehaviorNSB Risk Factor
Sulfonamide (

)
H-Bond Donor/Acceptor pKa

10.1 (Neutral at pH 7.4)
Protein Binding: High affinity for Albumin (BSA/HSA) Site II. This causes the "Sponge Effect," where carrier proteins sequester your drug, lowering free concentration.
Thioamide (

)
Soft Nucleophile / Sulfur Donor Surface Adsorption: High affinity for transition metals (Gold in SPR chips) and polystyrene. Prone to chemisorption on sensor surfaces.
Benzene Ring Lipophilic Scaffold Plastic Binding: Drives adsorption to microplate walls and pipette tips in the absence of detergents.
Diagnostic Workflow

Use this decision tree to identify the specific type of NSB you are encountering.

NSB_Diagnosis cluster_legend Legend Start START: Observe High Background or Low Signal Control_Test Run 'No-Target' Control (Analyte + Buffer + Surface) Start->Control_Test Result_High Signal Detected on Empty Surface? Control_Test->Result_High Type_Surface Type 1: Surface Adsorption (Plastic/Chip Binding) Result_High->Type_Surface Yes (High Signal) Check_BSA Is BSA present in the buffer? Result_High->Check_BSA No (Low Signal but Low Potency) Action_Detergent Action: Add Tween-20 (0.05%) or Increase Salt (150mM) Type_Surface->Action_Detergent Type_Protein Type 2: Carrier Protein Interference (BSA Sequestration) Action_Swap Action: Swap BSA for Gelatin or Prionex Type_Protein->Action_Swap Check_BSA->Type_Protein Yes Legend_Step Step Legend_Decision Decision Legend_Issue Issue Type

Figure 1: Diagnostic logic for isolating the source of non-specific binding.

Troubleshooting Guides (FAQs)
Ticket #01: SPR Sensorgrams show "square wave" binding to the reference channel.

Issue: You are flowing 4-SBT over a reference flow cell (e.g., dextran only), but you see a binding signal that mimics a specific interaction. Cause: The thioamide sulfur atom is interacting with the gold film underlying the dextran matrix (chemisorption), or the benzene ring is sticking to the hydrophobic dextran vinyl backbone. Resolution:

  • Check Chip Integrity: Old chips with "pinholes" in the dextran layer expose gold. Thioamides bind gold avidly. Switch to a fresh CM5 or CM7 chip.

  • Buffer Spike: Add 3% DMSO to both running and sample buffers (matched exactly) to solubilize the benzene ring.

  • Detergent Swap: Increase P20 (Tween-20) from 0.005% to 0.05% . If that fails, switch to 0.05% Triton X-100 , which is more effective for aromatic small molecules.

Ticket #02:

values shift significantly when I change BSA concentration.

Issue: In an enzyme inhibition assay (e.g., Carbonic Anhydrase activity), the inhibitor appears 10x less potent when BSA is present (e.g., 0.1% vs 0.01%). Cause: The "Sponge Effect." Sulfonamides are Class II drugs that bind Albumin (Site I/II). The BSA is sequestering your free 4-SBT, reducing the effective concentration available to inhibit the enzyme. Resolution:

  • Immediate Fix: Remove BSA. Replace it with 0.1% Gelatin (Type B) or Prionex (hydrolyzed collagen) . These carriers lack the high-affinity hydrophobic pockets found in Albumin.

  • Validation: Run a "detergent-only" control (0.01% Triton X-100) without any carrier protein to establish a baseline

    
    .
    
Ticket #03: High background in Fluorescence Polarization (FP) assays.

Issue: The baseline polarization is high, or the total fluorescence intensity drops (quenching) upon adding 4-SBT. Cause: Thioamides can be fluorescence quenchers (via electron transfer) if the fluorophore is in close proximity. Alternatively, the molecule is aggregating and scattering light. Resolution:

  • Solubility Check: Ensure 4-SBT is not crashing out. Limit final DMSO to <5%, but ensure the stock was fully soluble.

  • Red-Shift the Assay: If using fluorescein (green), switch to a red fluorophore (e.g., Cy5 or Alexa 647). Thioamide quenching is often less efficient at longer wavelengths.

  • Add Salt: Increase NaCl to 200 mM . This shields charge-based NSB (though 4-SBT is neutral, the target protein might be sticky).

Optimization Protocol: The "Sequential Additive" Method

Do not throw every additive at the assay simultaneously. Use this stepwise protocol to identify the minimum necessary modification.

Base Buffer: PBS or HEPES pH 7.4, 1% DMSO.

StepAdditiveConcentrationMechanismPass Criteria
1 Non-Ionic Detergent Tween-20 (0.05%)Disrupts hydrophobic adsorption to plastics.Signal/Noise > 5
2 Ionic Strength NaCl (+150 mM)Shields electrostatic interactions (if pH

7.4).
Signal/Noise > 10
3 Carrier Protein Gelatin / Prionex (0.1%)Coats surfaces without binding the sulfonamide.Stable Baseline
4 Reducing Agent TCEP (1 mM)Prevents thioamide oxidation/dimerization.Reproducible

Critical Note on pH: While the sulfonamide


 is ~10.1, the thioamide 

is typically >12. At physiological pH (7.4), the molecule is neutral . Increasing pH to 9.0 would ionize the sulfonamide (

), making it more soluble and less prone to hydrophobic NSB, but this pH usually denatures Carbonic Anhydrase. Stick to pH 7.2–7.8 and rely on detergents, not pH, to solve solubility issues.
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Giannetti, A. M. (2011). From experimental design to data analysis: a comprehensive guide to surface plasmon resonance (SPR) for small molecule screening. Methods in Enzymology, 493, 169-218.

  • Jardetzky, O., & Wade-Jardetzky, N. G. (1965). On the mechanism of the binding of sulfonamides to bovine serum albumin. Molecular Pharmacology, 1(3), 214-230.

  • Cytiva (formerly GE Healthcare). (2023). Biacore Sensor Surface Handbook. Cytiva Life Sciences.

Optimization

Technical Support Center: Strategies to Enhance In Vivo Bioavailability of 4-Sulfamoylbenzene-1-carbothioamide

For Internal Use and Distribution to Research Partners Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with...

Author: BenchChem Technical Support Team. Date: February 2026

For Internal Use and Distribution to Research Partners

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with 4-Sulfamoylbenzene-1-carbothioamide (herein referred to as 'the compound'). While specific data on this molecule is scarce, its structural motifs—a sulfonamide group and a carbothioamide group—suggest a high likelihood of poor aqueous solubility and/or low membrane permeability, common culprits for limited oral bioavailability.[1][2]

This document provides a structured, question-and-answer-based approach to systematically diagnose the underlying causes of poor bioavailability and offers validated troubleshooting strategies and experimental protocols to overcome these challenges. The methodologies described are grounded in established principles of biopharmaceutics and formulation science.

Part 1: Initial Characterization & Problem Diagnosis

The first critical step is to understand why the compound exhibits poor bioavailability. The two most common reasons are poor solubility in gastrointestinal (GI) fluids and poor permeability across the intestinal epithelium. The Biopharmaceutics Classification System (BCS) provides a framework for categorizing drugs based on these two parameters.[3][4][5]

Q1: How do I determine if my compound's bioavailability is limited by solubility or permeability?

Answer: You need to experimentally determine the compound's BCS classification. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8.[3] Permeability is assessed through in vitro models like Caco-2 cell monolayers or in vivo intestinal perfusion studies in animal models.[4]

BCS Class Solubility Permeability Primary Bioavailability Hurdle Example
Class I HighHighNone (Well-absorbed)Metoprolol[3]
Class II Low HighDissolution Rate-Limited Glibenclamide[3]
Class III HighLow Permeability-Limited Cimetidine[3]
Class IV Low Low Significant Solubility & Permeability Issues Bifonazole[3]
Table 1: The Biopharmaceutics Classification System (BCS)

Based on its structure, 4-Sulfamoylbenzene-1-carbothioamide is likely a BCS Class II or Class IV compound, meaning solubility is a primary concern.

Workflow for Initial Bioavailability Problem Diagnosis

The following workflow outlines the initial steps to characterize the root cause of poor bioavailability.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: Classification & Strategy A Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) B Determine LogP / LogD (Lipophilicity) A->B C Assess Solid-State Properties (Crystallinity, Polymorphism) B->C E Perform In Vitro Dissolution (Unformulated API) C->E D Conduct Caco-2 Permeability Assay F Determine BCS Class (I, II, III, or IV) D->F E->F G Solubility-Limited (BCS II or IV) F->G Low Solubility H Permeability-Limited (BCS III or IV) F->H Low Permeability G Start Start: BCS Class II or IV Compound Thermo Is the compound thermolabile? Start->Thermo LogP Is LogP > 3? Thermo->LogP No ASD_Spray Strategy: Amorphous Solid Dispersion (Spray Drying) Thermo->ASD_Spray Yes ASD_HME Strategy: Amorphous Solid Dispersion (Hot Melt Extrusion) LogP->ASD_HME No LBDDS Strategy: Lipid-Based Formulation (SEDDS/SMEDDS) LogP->LBDDS Yes Micronize Strategy: Micronization or Nanosuspension ASD_HME->Micronize If HME fails or recrystallization occurs

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 3: Troubleshooting Poor Membrane Permeability (BCS Class III & IV)

If your compound has sufficient solubility (or you have improved it with formulation) but still shows poor absorption, the limiting factor is likely its inability to cross the intestinal membrane.

Q4: My formulation provides good dissolution, but in vivo absorption remains low. How can I address poor permeability?

Answer: Addressing poor permeability often requires more complex strategies, such as using permeation enhancers or chemical modification of the drug itself.

  • Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells or alter the cell membrane to increase drug passage. However, their use must be carefully evaluated for potential GI toxicity.

  • Prodrug Approach: This involves chemically modifying the drug molecule to create a more permeable "prodrug." [6]This prodrug crosses the intestinal barrier and is then converted back to the active parent drug by enzymes in the blood or tissues. This is a resource-intensive strategy typically employed when other methods fail.

Part 4: Frequently Asked Questions (FAQs)

Q5: We are observing high variability in our animal pharmacokinetic (PK) studies. What could be the cause? A: High variability is a classic sign of dissolution-rate-limited absorption. [7]Small changes in GI physiology (pH, motility, food effects) between animals can lead to large differences in how much of a poorly soluble drug dissolves and gets absorbed. Improving the dissolution rate through robust formulations like nanosuspensions or SMEDDS often reduces this variability.

Q6: Our amorphous solid dispersion is showing signs of recrystallization upon storage. How can we prevent this? A: Drug recrystallization is a critical stability concern for ASDs. [8]To mitigate this, ensure you have selected a polymer that has strong intermolecular interactions (e.g., hydrogen bonding) with your drug. Increasing the polymer-to-drug ratio or adding a second stabilizing polymer can also enhance stability. Always store ASDs in tightly sealed containers with a desiccant to protect from moisture, which can act as a plasticizer and promote recrystallization. [8]

Q7: Can a single formulation strategy address both low solubility and low permeability (BCS Class IV)? A: Yes, some advanced formulations can tackle both issues simultaneously. [9]For example, a nanosuspension can improve solubility, and its small particle size can also lead to enhanced permeability through bioadhesion and potential alternative uptake pathways. Similarly, lipid-based systems like SMEDDS not only present the drug in a solubilized form but the surfactants used can also have membrane-fluidizing effects that enhance permeability. [7]

References

  • Biopharmaceutics Classification System (BCS). (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Nayak, A. (2023, February 28). Innovative methods to increase the oral bioavailability of medications. Asian Journal of Pharmacy and Technology. [Link]

  • Gothwal, A., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

  • Taylor & Francis Online. (n.d.). Biopharmaceutics Classification System – Knowledge and References. Taylor & Francis Online. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Al-kassimy, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30). Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Drug Development & Delivery. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]

  • RSC Publishing. (2025, January 28). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. [Link]

  • Patsnap. (2025, March 20). How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]

  • PubMed. (2017, February 15). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and antioxidant activity study of carbothioamide and their corresponding thiazole derivatives. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 4-Sulfamoylbenzene-1-carbothioamide and acetazolamide

This comprehensive guide compares Acetazolamide (AAZ) , the classical "gold standard" carbonic anhydrase inhibitor (CAI), with 4-Sulfamoylbenzene-1-carbothioamide (SBCT) , a representative of the emerging class of benzen...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares Acetazolamide (AAZ) , the classical "gold standard" carbonic anhydrase inhibitor (CAI), with 4-Sulfamoylbenzene-1-carbothioamide (SBCT) , a representative of the emerging class of benzene-sulfonamide thioamides designed for isoform selectivity.

Executive Summary

The inhibition of Carbonic Anhydrases (CAs) has evolved from the non-selective systemic efficacy of Acetazolamide (AAZ) to the precision targeting of tumor-associated isoforms (CA IX/XII) using scaffolds like 4-Sulfamoylbenzene-1-carbothioamide (SBCT) . While AAZ remains the clinical benchmark for glaucoma and altitude sickness, its lack of selectivity leads to systemic side effects. SBCT and its derivatives leverage the thioamide tail to exploit hydrophobic pockets in transmembrane isoforms, offering a superior selectivity profile for hypoxic tumor microenvironments.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The fundamental difference lies in the scaffold (heterocyclic vs. aromatic) and the "tail" moiety (acetamido vs. carbothioamide), which dictates the secondary interactions within the enzyme active site.

FeatureAcetazolamide (AAZ)4-Sulfamoylbenzene-1-carbothioamide (SBCT)
IUPAC Name N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide4-sulfamoylbenzenecarbothioamide
Scaffold 1,3,4-Thiadiazole (Heterocyclic)Benzene (Aromatic)
Zinc-Binding Group (ZBG) Sulfonamide (

)
Sulfonamide (

)
Tail Moiety Acetamido (

)
Carbothioamide (

)
Electronic Character Electron-deficient ring (acidic sulfonamide)Lipophilic aromatic ring
Primary Target Pan-inhibitor (CA I, II, IV, IX, XII)Selective for CA IX and CA XII
Lipophilicity (LogP) ~ -0.26 (Hydrophilic)~ 0.5 - 1.2 (Moderate Lipophilicity)
Structural Logic
  • AAZ: The thiadiazole ring acts as an electron-withdrawing group, lowering the pKa of the sulfonamide (

    
    ), enabling strong Zinc binding at physiological pH. However, the small acetamido tail forms limited contacts with the selective "hydrophobic pocket" of specific isoforms.
    
  • SBCT: The benzene scaffold provides a rigid spacer. The carbothioamide group is a "soft" donor and can participate in unique hydrogen bonding or hydrophobic interactions (due to the larger radius of Sulfur vs. Oxygen) with residues like Val131 or Leu198 in CA IX, enhancing selectivity.

Pharmacodynamics: Enzyme Inhibition Profile[1]

The core differentiator is Isoform Selectivity . The following data summarizes inhibition constants (


) derived from Stopped-Flow CO2 Hydration Assays.
Comparative Values (nM)[1][2][3]
IsoformPhysiological RoleAcetazolamide (

nM)
SBCT Class (

nM)*
Selectivity Shift
hCA I Cytosolic (RBCs) - "Off-target"~250> 500 - 1000Improved (Less potent)
hCA II Cytosolic (Glaucoma target)~1210 - 50Comparable
hCA IX Transmembrane (Hypoxic Tumors)~252 - 10 Superior (High Affinity)
hCA XII Transmembrane (Tumors/Glaucoma)~60.8 - 5 Superior (Sub-nanomolar)

*Note: Values for SBCT represent the range observed for 4-sulfamoylbenzene-1-carbothioamide and its immediate N-substituted derivatives (Supuran et al. series).

Mechanism of Action & Selectivity

Both compounds inhibit CAs by coordinating the catalytic Zinc ion (


), displacing the nucleophilic water molecule/hydroxide ion.

Diagram 1: Comparative Binding Mechanism The diagram below illustrates how the "Tail" region of SBCT interacts with the isoform-specific residues (Selectivity Pocket) compared to the non-specific binding of AAZ.

CA_Inhibition_Mechanism cluster_ActiveSite CA Active Site node_Zn Catalytic Zinc (Zn2+) node_AAZ Acetazolamide (AAZ) node_AAZ->node_Zn Sulfonamide N Coordinates Zn node_Thr Thr199 (Gatekeeper) node_AAZ->node_Thr H-Bond (O..H) node_Hydro Hydrophobic Pocket (Val131, Leu198) node_AAZ->node_Hydro Weak/No Interaction node_Result_AAZ Pan-Inhibition (Side Effects) node_AAZ->node_Result_AAZ node_SBCT SBCT (Thioamide) node_SBCT->node_Zn Sulfonamide N Coordinates Zn node_SBCT->node_Thr H-Bond node_SBCT->node_Hydro Strong Van der Waals (Thioamide S) node_Result_SBCT CA IX/XII Selectivity (Tumor Targeting) node_SBCT->node_Result_SBCT node_His His94, His96, His119

Caption: Mechanistic comparison showing SBCT's thioamide tail engaging the hydrophobic pocket, a key driver for CA IX/XII selectivity absent in AAZ.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must utilize kinetic assays that account for the rapid turnover of CAs (


). Standard UV assays are too slow; Stopped-Flow Spectrophotometry  is required.
Protocol A: Stopped-Flow CO2 Hydration Assay

Objective: Determine the Inhibition Constant (


) for AAZ and SBCT against hCA isozymes.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (monitor pH change from 7.5

      
       6.5).
      
    • Substrate:

      
       saturated water (bubbled for 30 min at 25°C).
      
    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10 nM).

    • Inhibitor Stock: Dissolve AAZ and SBCT in DMSO (10 mM), dilute serially in buffer.

  • Instrument Setup (e.g., Applied Photophysics SX.18MV):

    • Syringe A: Enzyme + Inhibitor + Indicator.

    • Syringe B:

      
       saturated solution.
      
    • Detection: Absorbance at 557 nm (Phenol Red max).

  • Measurement Workflow:

    • Rapidly mix Syringe A and B (1:1 ratio).

    • Record the decrease in absorbance over 0.5 – 1.0 seconds (linear phase).

    • Calculate the initial velocity (

      
      ) of the catalyzed reaction.
      
  • Data Analysis (Cheng-Prusoff Validation):

    • Plot % Activity vs. Log[Inhibitor].

    • Determine

      
       using non-linear regression (4-parameter logistic fit).
      
    • Calculate

      
      : 
      
      
      
    • Validation Check: Ensure the DMSO concentration is <1% in the final mix to prevent enzyme denaturation.

Protocol B: X-Ray Crystallography (Soaking Method)

Objective: Visualize the binding mode differences.

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.5 M Sodium Citrate, pH 8.0).

  • Soaking: Transfer crystals to a drop containing 1 mM SBCT (or AAZ) for 2–24 hours.

  • Data Collection: Collect diffraction data at 100 K (Synchrotron source recommended for <1.5 Å resolution).

  • Refinement: Look for electron density connected to the Zinc ion (Sulfonamide) and density in the hydrophobic pocket (Thioamide tail).

Therapeutic Applications & Future Outlook

ApplicationAcetazolamide (AAZ)SBCT & Derivatives
Glaucoma Primary Use. Reduces IOP effectively but causes paresthesia/acidosis.Potential. Topically active derivatives show promise with reduced systemic absorption.
Hypoxic Tumors Limited. Poor selectivity; high doses required, leading to toxicity.High Potential. Targets CA IX/XII expressed on tumor surfaces (breast, lung, brain).
Epilepsy Adjunct. Used for refractory seizures.Investigational. Lipophilic nature may enhance Blood-Brain Barrier (BBB) crossing.
Imaging N/AFluorescent-tagged SBCT derivatives used as hypoxia markers.
The "Thioamide" Advantage

The thioamide group in SBCT is not just a linker; it is a bioisostere of the amide group with distinct properties:

  • Hydrogen Bonding: The N-H is a stronger H-bond donor (more acidic) than in amides.

  • Lipophilicity: Sulfur increases lipophilicity, aiding membrane permeability for intracellular targets or BBB penetration.

  • Stability: Thioamides are generally stable against proteases that cleave amides, potentially increasing half-life.

Conclusion

While Acetazolamide remains the historical and clinical reference for Carbonic Anhydrase inhibition, 4-Sulfamoylbenzene-1-carbothioamide represents a pivotal shift toward structure-based drug design targeting specific isoforms. The experimental data confirms that replacing the heterocyclic ring and acetamido tail of AAZ with a benzene scaffold and a thioamide moiety significantly enhances selectivity for tumor-associated CA IX and XII. For drug development professionals, the SBCT scaffold offers a versatile platform for developing "smart" CAIs with reduced off-target effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Chemical Reviews. Link

  • Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. ResearchGate/Journal of Enzyme Inhibition. Link

Comparative

Technical Validation: 4-Sulfamoylbenzene-1-carbothioamide vs. Standard hCA II Inhibitors

The following technical guide validates the inhibitory efficacy of 4-Sulfamoylbenzene-1-carbothioamide (and its N-substituted derivatives) against human Carbonic Anhydrase II (hCA II). This analysis synthesizes experimen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide validates the inhibitory efficacy of 4-Sulfamoylbenzene-1-carbothioamide (and its N-substituted derivatives) against human Carbonic Anhydrase II (hCA II). This analysis synthesizes experimental data from authoritative medicinal chemistry sources, specifically focusing on the structure-activity relationships (SAR) established by the Supuran group and related patents.

[1][2]

Executive Summary

4-Sulfamoylbenzene-1-carbothioamide represents a potent "dual-tail" scaffold for Carbonic Anhydrase (CA) inhibition.[1][2] Unlike classical inhibitors that rely solely on the sulfonamide zinc-binding group (ZBG), this compound incorporates a carbothioamide (


)  moiety at the para position.[1][2]

Experimental validation confirms that this scaffold and its N-((4-sulfamoylphenyl)carbamothioyl) derivatives inhibit hCA II in the low nanomolar range (


: 5.3 – 50 nM) .[1][2] This potency is comparable, and in optimized derivatives superior, to the clinical standard Acetazolamide (

)
. The thioamide functionality offers a bioisosteric alternative to the classic carboxamide, potentially altering membrane permeability and isozyme selectivity profiles.

Mechanistic Validation: The Thioamide Advantage

The efficacy of 4-Sulfamoylbenzene-1-carbothioamide is driven by a two-pronged molecular recognition mechanism within the hCA II active site.[1][2]

Mechanism of Action (MOA)
  • Primary Anchor (Zinc Coordination): The unsubstituted sulfonamide group (

    
    ) exists as a monoanion at physiological pH.[1][2] It coordinates directly to the catalytic Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Secondary Recognition (Thioamide Tail): The carbothioamide tail extends towards the rim of the active site. Unlike the oxygen-based carboxamide, the sulfur atom in the thioamide is a softer hydrogen bond acceptor and more lipophilic. This allows for unique hydrophobic interactions with residues Phe131, Val135, and Pro202 in the hCA II active site, stabilizing the inhibitor-enzyme complex.

Diagram: Molecular Interaction Pathway

MOA Inhibitor 4-Sulfamoylbenzene-1- carbothioamide Zn Catalytic Zn(II) Ion Inhibitor->Zn Sulfonamide Nitrogen Coordinates (Tetrahedral) ActiveSite hCA II Active Site (Hydrophobic Pocket) Inhibitor->ActiveSite Thioamide Tail (Hydrophobic/H-bond) Inhibition Catalytic Blockade (No CO2 Hydration) Zn->Inhibition Displaces Nucleophilic OH- ActiveSite->Inhibition Stabilizes Complex

Caption: Dual-binding mode where the sulfonamide anchors to the metal center while the thioamide tail engages the hydrophobic pocket.[1][2][3]

Comparative Performance Analysis

The following table compares the inhibition constants (


) of the 4-Sulfamoylbenzene-1-carbothioamide scaffold against industry standards. Data is aggregated from stopped-flow kinetic assays on hCA II.
Compound Class

(hCA II) [nM]
Relative PotencyMechanism Note
4-Sulfamoylbenzene-1-carbothioamide (Derivatives) 5.3 – 50.0 1.0x – 2.4x vs AAZ Thioamide tail enhances lipophilic contacts.
Acetazolamide (AAZ) 12.0 – 12.5Reference (1.0x)Standard clinical diuretic/antiglaucoma agent.[1][2]
Sulfanilamide (SA) ~240.00.05xFragment baseline; lacks the extended tail.
4-Sulfamoylbenzamide 1.9 – 7.01.7x – 6.0xOxygen isostere; highly potent but less lipophilic.[1][2]

Key Insight: The thioamide scaffold achieves low-nanomolar inhibition similar to the amide analogue.[1][2] However, the thio modification is critical for developing isozyme-selective inhibitors (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA II) due to the different electronic landscape of the sulfur atom.

Experimental Validation Protocol: Stopped-Flow CO2 Hydration

To validate the


 of your specific batch of 4-Sulfamoylbenzene-1-carbothioamide, use the Stopped-Flow CO2 Hydration Assay .[1][2] This is the gold standard for CA kinetics because the reaction is too fast (

) for standard spectrophotometry.[1][2]
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red (monitor Absorbance at 557 nm).[1][2]

  • Substrate:

    
    -saturated water (bubbled for 30 min at 25°C).
    
  • Enzyme: Recombinant hCA II (approx. 10–20 nM final concentration).[1][2]

Step-by-Step Workflow
  • Preparation:

    • Syringe A (Enzyme): Mix hCA II + Indicator + Inhibitor (incubate 15 min for equilibrium).

    • Syringe B (Substrate):

      
      -saturated water.[1][2]
      
  • Injection (Stopped-Flow):

    • Rapidly mix Syringe A and B (1:1 ratio) in the reaction chamber.

    • Total dead time should be < 10 ms.[1][2]

  • Detection:

    • Monitor the decrease in Absorbance at 557 nm (Phenol Red acid-base transition) over 0–10 seconds.

    • The acidification rate corresponds to the

      
       reaction.[1]
      
  • Calculation:

    • Fit the initial rate (

      
      ) to the Michaelis-Menten equation.[1][2]
      
    • Determine

      
       from dose-response curves (5–6 inhibitor concentrations).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1][2]
Diagram: Assay Workflow

Assay cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement SyrA Syringe A: hCA II + Inhibitor + Phenol Red Mix Rapid Mixing (Stopped-Flow Chamber) SyrA->Mix SyrB Syringe B: CO2 Saturated Water SyrB->Mix Detect Absorbance Decrease (557 nm) Mix->Detect Reaction Start (t=0) Analysis Cheng-Prusoff Equation Determine Ki Detect->Analysis Calculate Initial Rate

Caption: Self-validating workflow ensuring precise kinetic measurement of rapid CO2 hydration.

Troubleshooting & Self-Validation

  • Spontaneous Hydration Control: Always run a "Blank" (Buffer + CO2, no Enzyme). The uncatalyzed rate must be subtracted from the enzyme rate.

  • Solvent Effects: Dissolve 4-Sulfamoylbenzene-1-carbothioamide in DMSO. Ensure final DMSO concentration in the assay is < 1% to prevent enzyme denaturation.

  • Incubation Time: Sulfonamides are slow-binding inhibitors.[1][2] A 15-minute pre-incubation of Enzyme + Inhibitor is mandatory to reach thermodynamic equilibrium before mixing with CO2.[1][2]

References

  • Supuran, C. T., et al. (2023).[4] Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules , 28(9), 3843.

  • Bozdag, M., et al. (2018).[5] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[1][2][5][6] Metabolites , 8(2),[7] 37. [1][2]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[5][8][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry , 246(8), 2561-2573.

  • NIST Chemistry WebBook . Carzenide (4-sulfamoylbenzoic acid derivative data). [2]

Sources

Validation

Technical Guide: 4-Sulfamoylbenzene-1-carbothioamide vs. Standard Sulfonamide Inhibitors

Subject: Comparative Analysis of 4-Sulfamoylbenzene-1-carbothioamide (SBC) Scaffold against Acetazolamide (AAZ) and SLC-0111. Application: Targeting Tumor-Associated Carbonic Anhydrases (hCA IX/XII) vs.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Analysis of 4-Sulfamoylbenzene-1-carbothioamide (SBC) Scaffold against Acetazolamide (AAZ) and SLC-0111. Application: Targeting Tumor-Associated Carbonic Anhydrases (hCA IX/XII) vs. Cytosolic Isoforms (hCA I/II).[1][2][3]

Executive Summary

4-Sulfamoylbenzene-1-carbothioamide (SBC) represents a distinct class of "tail-approach" Carbonic Anhydrase Inhibitors (CAIs). Unlike classical inhibitors such as Acetazolamide (AAZ) which bind tightly but indiscriminately to most CA isoforms, SBC derivatives utilize a thioamide (


) linker  rather than an amide or urea linker.

This structural modification alters the hydrogen-bonding landscape within the enzyme's active site, often yielding superior selectivity for hypoxia-induced isoforms (hCA IX and XII) over the housekeeping cytosolic isoforms (hCA I and II). This guide evaluates the mechanistic advantages, kinetic performance, and experimental validation of SBC compared to industry standards.

Part 1: Mechanistic Basis & Chemical Logic

The efficacy of sulfonamide inhibitors relies on a bipartite mechanism: the "Head" (zinc-binding group) and the "Tail" (selectivity-tuning group).

1. The Zinc Anchor (The Head)

Both SBC and AAZ utilize a primary sulfonamide moiety (


). In the deprotonated state (

), this group coordinates directly to the Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[4] This is the "on/off" switch for enzymatic activity.
2. The Thioamide Differentiator (The Tail)

The core difference lies in the linker extending from the benzene ring:

  • Acetazolamide (AAZ): Uses an acetamido group. It binds hydrophilically but lacks the length or flexibility to reach the "selective pocket" at the rim of the active site.

  • SLC-0111: Uses a ureido (

    
    ) linker.[3]
    
  • SBC (Subject): Uses a carbothioamide (

    
    )  linker.
    

Why Thioamide Matters: The sulfur atom in the thioamide is a weaker hydrogen bond acceptor but a stronger donor than the oxygen in amides. Additionally, the thioamide group is more lipophilic and has a larger van der Waals radius. This allows SBC derivatives to induce distinct conformational changes in the hydrophilic/hydrophobic half of the CA active site (specifically residues His64, Thr200, and Gln92), which vary significantly between isoforms.

CA_Binding_Mechanism Zn Active Site Zn(II) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (Universal Inhibition) Linker Linker Region Sulfonamide->Linker Tail Hydrophobic Tail Linker->Tail Isoform_I_II hCA I/II (Cytosolic) Steric Clash / Low Affinity Linker->Isoform_I_II Thioamide Interaction Isoform_IX_XII hCA IX/XII (Tumor) Induced Fit / High Affinity Linker->Isoform_IX_XII Thioamide Interaction Tail->Isoform_IX_XII Selective Pocket Binding

Figure 1: Bipartite binding mechanism of SBC. The sulfonamide anchors to Zinc, while the Thioamide linker directs the tail to isoform-specific pockets.

Part 2: Comparative Performance Matrix

The following data synthesizes kinetic inhibition constants (


) from stopped-flow assays. Lower 

indicates higher potency.
FeatureAcetazolamide (AAZ) SLC-0111 SBC Derivatives
Class Clinical Standard (Diuretic)Clinical Candidate (Phase Ib)Emerging Scaffold
Linker Type AmideUreaCarbothioamide
hCA I

(Off-Target)
~250 nM~500 - 5000 nM13 - 90 nM
hCA II

(Off-Target)
~12 nM (Very Potent)~100 - 800 nM5 - 80 nM
hCA IX

(On-Target)
~25 nM~45 nM20 - 40 nM
Selectivity (IX vs II) Low (0.5x)High (~10x)Moderate to High (Variable)
Permeability Low (Hydrophilic)ModerateHigh (Lipophilic Thio-group)

Analysis:

  • Potency: SBC derivatives often match or exceed the potency of AAZ against the tumor-associated isoform hCA IX (low nanomolar range).

  • Selectivity: While SLC-0111 is famous for weak hCA II inhibition (good selectivity), SBC derivatives often inhibit hCA II strongly. However, specific substitutions on the SBC tail (e.g., p-fluorophenyl) can drastically shift this ratio, creating "dual inhibitors" or highly selective probes.

  • Bioactivity: The thioamide moiety often confers better cellular uptake due to increased lipophilicity compared to the corresponding oxo-amides.

Part 3: Experimental Validation Protocol

Method: Stopped-Flow CO


 Hydration Assay
Objective:  To determine the inhibition constant (

) of SBC against recombinant hCA isozymes. Principle: This assay measures the time course of the physiological reaction:

. The production of protons is monitored via a pH indicator (Phenol Red) using rapid-mixing spectrophotometry.
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    .
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO

    
    -saturated water (approx. 1.7 mM at 25°C).
    
  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10–20 nM).

  • Instrument: Applied Photophysics SX.18MV (or equivalent) Stopped-Flow spectrometer.

Step-by-Step Protocol
  • Preparation of Inhibitor Stock:

    • Dissolve SBC in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 100 nM) in the assay buffer. Note: Keep DMSO concentration <1% to avoid enzyme denaturation.

  • The Reaction Mix (Split Syringes):

    • Syringe A (Enzyme + Inhibitor): Mix hCA enzyme with the specific concentration of SBC and Phenol Red indicator. Incubate for 15 minutes at room temperature to allow the formation of the E-I complex.

    • Syringe B (Substrate): CO

      
      -saturated water.
      
  • Data Acquisition:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Monitor absorbance at 557 nm (Phenol Red

      
       at basic pH).
      
    • The absorbance will decrease as pH drops (CO

      
       hydration produces H
      
      
      
      ).
  • Kinetic Calculation:

    • Measure the initial velocity (

      
      ) of the uncatalyzed reaction (buffer only).
      
    • Measure

      
       (enzyme only) and 
      
      
      
      (enzyme + inhibitor).
    • Fit the data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
      (Where
      
      
      is CO
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).

StoppedFlow_Protocol cluster_prep Preparation Phase cluster_measure Measurement Phase (<1 sec) Stock SBC Stock (DMSO) Incubation Incubation (15 min) Enzyme + SBC + Phenol Red Stock->Incubation Mixing Rapid Mixing (1:1) Stopped-Flow Cell Incubation->Mixing Substrate CO2 Saturated Water Substrate->Mixing Detection Absorbance Drop (557 nm) Mixing->Detection Data Analysis\n(Cheng-Prusoff) Data Analysis (Cheng-Prusoff) Detection->Data Analysis\n(Cheng-Prusoff)

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay.

Part 4: Synthesis & Stability Considerations

When working with SBC compared to Acetazolamide, researchers must account for the chemical reactivity of the thioamide group.

  • Synthesis: SBC derivatives are typically synthesized by reacting 4-sulfamoylphenyl isothiocyanate with amines, or by thionation of the corresponding amide using Lawesson’s reagent.

  • Stability: Thioamides are susceptible to oxidative desulfurization (converting back to amides) in the presence of strong oxidants or during prolonged storage in solution.

    • Recommendation: Store SBC solids under inert gas at -20°C. Prepare fresh DMSO stocks for kinetic assays.

  • Solubility: The thioamide group generally increases lipophilicity (LogP) compared to the oxo-amide. This is advantageous for cell-permeability assays (e.g., inhibition of CA IX in hypoxic breast cancer cell lines) but may require lower concentrations in aqueous buffers to prevent precipitation.

References
  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6][7] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011).[5][8] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Eldehna, W. M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.[7][9] Molecules, 28(10), 4060. Link

  • Khalifah, R. G. (1971).[10] The carbon dioxide hydration activity of carbonic anhydrase.[4][6][10][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides. PLOS ONE, 13(11), e0207764. Link

Sources

Comparative

Benchmarking Guide: 4-Sulfamoylbenzene-1-carbothioamide Derivatives in Oncology

Executive Summary This guide benchmarks the 4-Sulfamoylbenzene-1-carbothioamide (SBC) scaffold against standard anticancer agents. While traditional chemotherapeutics (e.g., Doxorubicin) target rapidly dividing cells ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the 4-Sulfamoylbenzene-1-carbothioamide (SBC) scaffold against standard anticancer agents. While traditional chemotherapeutics (e.g., Doxorubicin) target rapidly dividing cells indiscriminately, SBC derivatives represent a class of Tumor-Associated Carbonic Anhydrase (CA) Inhibitors .

These compounds are engineered to target hCA IX and hCA XII , isoforms predominantly overexpressed in hypoxic tumor microenvironments. This guide provides a comparative analysis of their inhibitory constants (


), cytotoxicity profiles (

), and selectivity indices against the clinical standard Acetazolamide (AAZ) and broad-spectrum chemotherapeutics.

Molecular Profile & Mechanism of Action

The SBC Scaffold

The 4-sulfamoylbenzene-1-carbothioamide moiety functions as a "zinc anchor." The sulfamoyl group (


) coordinates with the 

ion in the enzyme's active site, while the carbothioamide tail (

) facilitates hydrophobic interactions with the selective pockets of hCA IX/XII.
Therapeutic Logic: Hypoxia-Induced Acidosis

Solid tumors thrive in acidic environments generated by the hydration of


 to bicarbonate and protons (

).
  • Target: hCA IX/XII (transmembrane enzymes).

  • Effect: Inhibition disrupts pH regulation, leading to intracellular acidification and cell death in hypoxic cancer cells.

  • Advantage: Minimal impact on normal cells where hCA IX expression is negligible.

Diagram: Mechanism of Action (MOA)

The following diagram illustrates the pathway inhibition relative to Acetazolamide.

MOA_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA_Exp Overexpression of hCA IX / XII HIF1a->CA_Exp Reaction Catalytic Hydration CA_Exp->Reaction Catalyzes CO2_H2O CO2 + H2O CO2_H2O->Reaction Protons HCO3- (Import) + H+ (Export) Reaction->Protons Acidosis Extracellular Acidosis (Promotes Metastasis) Protons->Acidosis Survival Intracellular pH Balance (Cell Survival) Protons->Survival SBC 4-Sulfamoylbenzene-1-carbothioamide (SBC Derivatives) SBC->CA_Exp Selective Inhibition (Ki < 10 nM) AAZ Acetazolamide (Non-selective) AAZ->CA_Exp Weak/Non-selective Inhibition

Caption: Figure 1. Mechanism of Action. SBC derivatives selectively inhibit hCA IX/XII induced by hypoxia, disrupting the pH regulatory machinery essential for tumor survival, unlike the non-selective Acetazolamide.

Benchmarking Analysis

Enzyme Inhibition Profile ( )

The primary metric for efficacy is the inhibition constant (


) against human Carbonic Anhydrases. Lower 

indicates higher potency.

Key Findings:

  • Selectivity: SBC derivatives (e.g., Compound 3l) demonstrate up to 20-fold higher selectivity for tumor-associated hCA IX over the ubiquitous cytosolic hCA II compared to Acetazolamide.

  • Potency: Lead SBC compounds achieve single-digit nanomolar inhibition.

Compound ClassTarget Isoform (hCA IX)

(nM)
Off-Target (hCA II)

(nM)
Selectivity Ratio (II/IX)Clinical Status
SBC Derivative (Lead 3l) 32.1 >1000 >31 Pre-clinical
SBC Derivative (Lead 3a) 6.8 (hCA XII)135.019.8Pre-clinical
Acetazolamide (AAZ)25.012.10.48 (Non-selective)FDA Approved (Glaucoma)
SLC-0111 (Reference)45.0>1000>22Phase Ib/II Trials

Data Source: Synthesized from Abdoli et al. and related kinetic studies [1, 2].

Cytotoxicity Comparison ( )

While enzyme inhibition is potent, cellular cytotoxicity varies based on membrane permeability.

Cell LineTissue OriginSBC Derivative

(µM)
Doxorubicin

(µM)
Acetazolamide

(µM)
MCF-7 Breast (Adenocarcinoma)31.4 – 45.0~0.5 (High Toxicity)>100 (Inactive)
MDA-MB-231 Breast (Triple Negative)35.0 – 89.6~0.2>100
U-118 Glioblastoma40.2~1.0>100

Interpretation:

  • SBC vs. Doxorubicin: SBCs are less potent in normoxic conditions but offer a safety advantage . Doxorubicin is highly cytotoxic to all cells; SBCs are cytostatic/cytotoxic primarily under hypoxic stress (mimicked in some assays).

  • SBC vs. AAZ: Acetazolamide shows negligible anticancer activity (

    
    ) due to poor cell penetration and lack of isoform specificity. SBC derivatives significantly outperform AAZ in cellular assays [3].
    

Experimental Protocols

To validate these benchmarks in your own lab, follow these standardized protocols.

Synthesis of SBC Derivatives

Objective: Create the N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide scaffold.

  • Reactants: (4-Sulfamoylphenyl)hydrazine hydrochloride (1.0 eq) + Aryl isothiocyanate (1.0 eq).

  • Solvent: Acetonitrile (

    
    ) with Triethylamine (
    
    
    
    ).
  • Conditions: Reflux for 4–6 hours.

  • Purification: Cool to RT. Precipitate is filtered, washed with cold water, and recrystallized from EtOH.

  • Validation:

    
    -NMR must show thioamide protons (
    
    
    
    ) at
    
    
    9.0–11.0 ppm.
Stopped-Flow Hydrase Assay (Enzyme Inhibition)

Objective: Determine


 values.
  • System: Applied Photophysics SX.18MV-R stopped-flow instrument.

  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (10 mM, pH 7.5),

    
     (0.1 M).
    
  • Procedure:

    • Incubate enzyme (hCA IX) with SBC inhibitor for 15 min.

    • Rapidly mix with

      
      -saturated water.
      
    • Monitor absorbance decay at 557 nm (acidification rate).

    • Calculate

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .
Experimental Workflow Diagram

The following diagram outlines the validation pipeline from synthesis to biological testing.

Workflow Start Start: Scaffold Selection Synth Synthesis (Reflux in CH3CN) Start->Synth Char Characterization (NMR, MS, IR) Synth->Char Enzyme Enzyme Assay (Stopped-Flow) Char->Enzyme In Vitro Cell Cell Viability (MTT / SRB Assay) Char->Cell Ex Vivo Data Data Analysis (Ki & IC50 Calculation) Enzyme->Data Cell->Data Bench Benchmark vs AAZ Data->Bench

Caption: Figure 2. Experimental Workflow. Standardized pipeline for synthesizing and benchmarking SBC derivatives.

References

  • Abdoli, M. et al. (2023).[1] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[2] PMC.[2] Link

  • Trepo. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.[1][3]Link

  • ResearchGate. (2025). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors.[4][5][6]Link

  • PubChem. (2025).[7][8] N-[(4-sulfamoylphenyl)carbamothioyl]benzamide Compound Summary.Link(Note: Link directs to scaffold search).

  • Supuran, C. T. (2022).[2][5] Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide.[9][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry.[9] Link

Sources

Validation

Comparative Efficacy Guide: 4-Sulfamoylbenzene-1-carbothioamide vs. 4-Sulfamoylbenzamide

This guide provides an in-depth technical comparison between 4-Sulfamoylbenzene-1-carbothioamide and its carboxamide analog, 4-Sulfamoylbenzamide . It is designed for researchers in medicinal chemistry and pharmacology f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Sulfamoylbenzene-1-carbothioamide and its carboxamide analog, 4-Sulfamoylbenzamide . It is designed for researchers in medicinal chemistry and pharmacology focusing on Carbonic Anhydrase (CA) inhibition.[1]

Executive Summary

4-Sulfamoylbenzamide (the carboxamide analog) is a well-characterized, potent inhibitor of human Carbonic Anhydrase (hCA) isoforms, exhibiting low nanomolar affinity for the clinically relevant hCA II (glaucoma) and hCA IX (hypoxic tumors).

4-Sulfamoylbenzene-1-carbothioamide represents a strategic bioisosteric modification. By replacing the carbonyl oxygen with sulfur, this analog introduces significant physicochemical shifts—primarily increased lipophilicity and altered hydrogen-bonding dynamics. While the sulfonamide zinc-binding group (ZBG) remains the primary driver of potency, the thioamide "tail" is utilized to modulate membrane permeability and probe the hydrophobic pockets of the enzyme active site, offering a pathway to overcome the poor bioavailability often associated with hydrophilic sulfonamides.

Chemical Identity & Structural Logic

The core difference lies in the 1-position substituent on the benzenesulfonamide scaffold. This single atom substitution (Oxygen


 Sulfur) dictates the divergence in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Structural Comparison
  • Scaffold: Benzenesulfonamide (Classic Zinc-Binding Group).

  • Differentiation:

    • Carboxamide Analog: Contains a

      
       group. High polarity, strong H-bond acceptor capability.
      
    • Carbothioamide: Contains a

      
       group. Lower polarity, higher lipophilicity, larger van der Waals radius.
      

ChemicalStructure cluster_0 Common Scaffold cluster_1 Variable Tail (Position 1) Scaffold Benzenesulfonamide (Zn2+ Binding Anchor) Carboxamide Carboxamide (-CONH2) • Strong H-Bond Acceptor • Lower LogP (Hydrophilic) Scaffold->Carboxamide Analog A (Standard) Thioamide Carbothioamide (-CSNH2) • Weak H-Bond Acceptor • Higher LogP (Lipophilic) • Larger vdW Radius Scaffold->Thioamide Analog B (Bioisostere)

Figure 1: Structural divergence of the two analogs sharing the common zinc-binding scaffold.

Mechanism of Action: The Zinc Anchor & The Tail

Both compounds function as Zinc-Binder Inhibitors . The sulfonamide moiety (


) exists as an anion at physiological pH, coordinating directly to the Zn(II) ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.
The "Tail" Interaction (Selectivity Filter)

The efficacy difference arises from how the "tail" (amide vs. thioamide) interacts with the secondary binding pockets (hydrophilic/hydrophobic halves) of the enzyme active site.

  • Carboxamide: Forms strong hydrogen bond networks with hydrophilic residues (e.g., Thr199, Gln92). It is highly effective but can suffer from poor membrane permeability.

  • Carbothioamide: The Sulfur atom is less electronegative and larger (

    
     vs 
    
    
    
    van der Waals radius). This modification:
    • Increases Lipophilicity: Enhances passive diffusion across cell membranes (crucial for intracellular isoforms like hCA I and II).

    • Alters H-Bonding: Thioamides are stronger H-bond donors (N-H acidity increases) but weaker acceptors. This shifts the binding preference toward more hydrophobic sub-pockets.

Efficacy Profile: Experimental Data

A. Quantitative Efficacy (Carboxamide Analog)

The carboxamide analog (4-sulfamoylbenzamide) has been extensively profiled. It acts as a broad-spectrum inhibitor with significant potency against the ubiquitous cytosolic hCA II and the tumor-associated transmembrane hCA IX.

Table 1: Inhibition Constants (


) for 4-Sulfamoylbenzamide 
Data derived from Stopped-Flow CO2 Hydration Assays.
Isoform

(nM)
Physiological RelevanceEfficacy Interpretation
hCA I

Cytosolic (RBCs)Moderate inhibition.
hCA II

Cytosolic (Eye, Kidney)High Potency. Primary target for glaucoma.
hCA VII

CNS (Brain)Potent. Relevant for epilepsy/neuropathic pain.[2]
hCA IX

Transmembrane (Tumors)High Potency. Critical target for hypoxic cancer therapy.

Reference Grounding: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 values are consistent with benzamide-sulfonamide SAR studies (Abdoli et al., Metabolites, 2018; J. Enz. Inhib. Med. Chem).[2][3][4][5][6][7]
B. Predicted Efficacy Shift (Carbothioamide)

While direct


 values for the specific 1-carbothioamide derivative are less ubiquitous in public datasets compared to the carboxamide, its performance can be projected based on established thioamide bioisostere SAR :
  • Potency Maintenance: The sulfonamide anchor ensures the

    
     remains in the nanomolar range. The ZBG is the dominant energetic contributor.
    
  • Selectivity Shift: The increased size of the Sulfur atom may cause steric clashes in the compact active site of hCA II, potentially reducing affinity slightly compared to the amide, but improving selectivity for isoforms with larger hydrophobic pockets (e.g., hCA IX or XII).

  • Permeability: The thioamide is significantly more permeable. In cell-based assays (as opposed to enzyme-only assays), the carbothioamide is expected to show superior intracellular accumulation.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the efficacy of these compounds, the Stopped-Flow CO2 Hydration Assay is the gold standard. This kinetic method measures the rate of the physiological reaction (


) over extremely short timescales (10–100 seconds).
Protocol Workflow

Objective: Determine the Inhibition Constant (


) of the compounds against specific hCA isoforms.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

    • Substrate:

      
       saturated water (concentrations ranging 1.7 to 17 mM).
      
    • Enzyme: Recombinant hCA isoforms (concentration ~10 nM).

  • Compound Preparation:

    • Dissolve 4-Sulfamoylbenzene-1-carbothioamide in DMSO (stock 10 mM).

    • Dilute serially in assay buffer (final DMSO < 1%).

  • Kinetic Measurement (Stopped-Flow):

    • Step A: Rapidly mix Enzyme + Inhibitor solution with Substrate + Indicator solution in the mixing chamber.

    • Step B: Monitor the absorbance decrease at 557 nm (indicating acidification as

      
       hydrates to 
      
      
      
      ).
    • Step C: Measure the initial velocity (

      
      ) for the uncatalyzed reaction, enzyme-catalyzed reaction, and inhibitor-treated reaction.
      
  • Data Analysis:

    • Fit data to the Michaelis-Menten equation .

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

AssayWorkflow Preparation Preparation Dissolve Inhibitor in DMSO Prepare hCA Enzyme & CO2 Substrate Mixing Stopped-Flow Mixing Rapid injection (<10ms) Buffer: HEPES pH 7.5 Preparation->Mixing Reaction Reaction Monitoring CO2 + H2O -> HCO3- + H+ Indicator: Phenol Red (Abs 557nm) Mixing->Reaction Calculation Data Analysis Calculate Initial Rates (v0) Derive Ki via Cheng-Prusoff Reaction->Calculation

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine Ki values.

References

  • Abdoli, M., et al. (2018). "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors."[2][8][9] Metabolites, 8(2),[9] 37. [9]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7, 168-181.

  • Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylbenzamide." Bioorganic & Medicinal Chemistry Letters.

  • Mincione, F., et al. (2001). "Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties."[10] Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.[10]

Sources

Comparative

Assessment of Isoform Selectivity: 4-Sulfamoylbenzene-1-carbothioamide Derivatives

This guide provides an in-depth technical assessment of 4-Sulfamoylbenzene-1-carbothioamide derivatives, focusing on their isoform selectivity against human Carbonic Anhydrases (hCAs).[1] The analysis is grounded in rece...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 4-Sulfamoylbenzene-1-carbothioamide derivatives, focusing on their isoform selectivity against human Carbonic Anhydrases (hCAs).[1] The analysis is grounded in recent high-impact pharmaceutical research comparing these compounds to standard inhibitors like Acetazolamide (AAZ).

A Technical Comparison Guide for Drug Development

Executive Summary & Mechanism of Action

4-Sulfamoylbenzene-1-carbothioamide scaffolds represent a burgeoning class of zinc-binding inhibitors designed to overcome the promiscuity of classical sulfonamides. While traditional inhibitors like Acetazolamide (AAZ) systemically inhibit most CA isoforms (leading to off-target side effects), recent derivatives of this carbothioamide scaffold—specifically the N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide series—have demonstrated superior isoform selectivity, particularly for the tumor-associated transmembrane isoforms hCA IX and hCA XII .[1]

Mechanism of Selectivity

The selectivity of these compounds is driven by the "Tail Approach."

  • Zinc Binding (Anchor): The primary sulfamoyl moiety (

    
    ) coordinates with the Zn(II) ion in the enzyme's active site, mimicking the transition state of 
    
    
    
    hydration.
  • The Tail (Selector): The carbothioamide linker and the variable N-aryl tail extend towards the hydrophobic and hydrophilic pockets at the entrance of the active site. These regions vary significantly between isoforms (e.g., hCA I/II vs. hCA IX/XII), allowing for specific steric and electrostatic matching that excludes off-target isoforms.

Pathway Visualization: CA Inhibition Mechanism

CA_Inhibition cluster_Selectivity Isoform Selectivity Filter CO2 CO2 + H2O Zn Zn(II) Active Site CO2->Zn Substrate Entry HCO3 HCO3- + H+ Zn->HCO3 Catalysis Complex Enzyme-Inhibitor Complex Zn->Complex Inactivation Inhibitor 4-Sulfamoylbenzene- 1-carbothioamide Inhibitor->Zn Competitive Binding (Sulfonamide Group) Tail Carbothioamide Tail Interaction Inhibitor->Tail Pocket Isoform-Specific Pocket (IX/XII) Tail->Pocket Steric Fit

Caption: Mechanism of Action showing the dual-point interaction: Zinc coordination (anchor) and Tail-Pocket fitting (selectivity).

Comparative Performance Analysis

The following data contrasts key derivatives of the 4-sulfamoylbenzene-1-carbothioamide class (Compounds 3a , 3h , 3l ) against the industry standard Acetazolamide (AAZ) . Data is derived from recent stopped-flow kinetic assays.

Table 1: Inhibition Constants ( ) and Selectivity Profiles
CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Primary Selectivity Profile
AAZ (Standard) 250.012.125.75.7Non-selective (Potent against all)
Compound 3h >400Low nM N/AN/AhCA II Selective (Selectivity Ratio I/II = 37)
Compound 3l >1000>50032.1 >100hCA IX Selective (Tumor Target)
Compound 3a Mid nMMid nM1366.8 hCA XII Selective (Tumor Target)

Key Findings:

  • Tumor Specificity: Unlike AAZ, which inhibits the ubiquitous cytosolic hCA II (causing systemic side effects), Compound 3l shows a marked preference for the transmembrane tumor-associated isoform hCA IX.

  • Potency: The best-in-class derivatives maintain low nanomolar potency (

    
     nM) comparable to AAZ but with superior "clean" profiles against off-targets.
    
  • hCA XII Targeting: Compound 3a achieves a

    
     of 6.8 nM against hCA XII, making it one of the most potent inhibitors for this specific isoform reported to date.[1]
    

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate the selectivity of 4-Sulfamoylbenzene-1-carbothioamide derivatives, the Stopped-Flow CO₂ Hydrase Assay is the gold standard. This kinetic method measures the rate of the physiological reaction (


) over extremely short timeframes (milliseconds).
Protocol Workflow

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated solution.
    
  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII) at ~10 nM concentration.

Step-by-Step Methodology:

  • Preparation: Incubate the enzyme with the inhibitor (at concentrations ranging from 0.1 nM to 10 µM) for 15 minutes at room temperature to ensure equilibrium binding.

  • Loading: Load the Enzyme-Inhibitor-Indicator mix into Syringe A of the stopped-flow apparatus (e.g., Applied Photophysics SX.18MV).

  • Substrate Injection: Load

    
    -saturated water into Syringe B.
    
  • Reaction Trigger: Rapidly mix Syringe A and B (1:1 ratio) in the mixing chamber.

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift) over 0–10 seconds. This tracks the acidification of the medium as

    
     is hydrated to carbonic acid.
    
  • Calculation:

    • Determine the initial rate (

      
      ) from the absorbance slope.
      
    • Calculate

      
       using a non-linear least squares fit (e.g., Cheng-Prusoff equation).
      
    • Convert to inhibition constant (

      
      ) using the substrate concentration and Michaelis-Menten constant (
      
      
      
      ).
Experimental Workflow Diagram

Workflow cluster_Prep Sample Preparation cluster_Measure Kinetic Measurement cluster_Analysis Data Analysis Synth Synthesize Derivative (Hydrazine-Carbothioamide) Incubate Incubate with hCA Isoform (15 min) Synth->Incubate Mix Rapid Mixing (Stopped-Flow) Incubate->Mix Detect Absorbance @ 557nm (Phenol Red) Mix->Detect Curve Dose-Response Curve Detect->Curve Ki Calculate Ki (Cheng-Prusoff) Curve->Ki

Caption: Workflow for determining Ki values using the Stopped-Flow CO2 Hydrase Assay.

Strategic Recommendations

For researchers targeting hypoxic tumors (breast, lung, brain) where hCA IX/XII are overexpressed:

  • Prioritize Carbothioamide Derivatives: The 4-sulfamoylbenzene-1-carbothioamide scaffold offers a distinct advantage over classical sulfonamides due to the flexibility of the thioamide linker, which facilitates access to the isoform-specific hydrophobic pockets.

  • Selectivity Threshold: Use Compound 3l as a positive control for hCA IX selectivity assays. Its ability to spare hCA I and II (cytosolic isoforms) predicts a lower risk of metabolic acidosis in in vivo models compared to AAZ.

  • Validation: Always verify "hits" from colorimetric assays with the Stopped-Flow method described above, as esterase assays (using 4-NPA) can sometimes yield false positives for this class of compounds.

References

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors . Pharmaceuticals (2026).[1][2]

  • Carbonic Anhydrase Inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides . Bioorganic & Medicinal Chemistry Letters.

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells . PLOS ONE.

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 4-Sulfamoylbenzene-1-carbothioamide Derivatives

Introduction: From Benchtop Potency to Biological Efficacy The 4-sulfamoylbenzene-1-carbothioamide scaffold represents a cornerstone in the design of potent carbonic anhydrase inhibitors (CAIs).[1][2][3] These enzymes ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Benchtop Potency to Biological Efficacy

The 4-sulfamoylbenzene-1-carbothioamide scaffold represents a cornerstone in the design of potent carbonic anhydrase inhibitors (CAIs).[1][2][3] These enzymes are ubiquitous metalloenzymes that play a critical role in a vast array of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] Dysregulation of specific carbonic anhydrase (CA) isoforms is a hallmark of several pathologies, including glaucoma, cancer, epilepsy, and obesity, making them prime therapeutic targets.[4][6]

While in vitro assays provide essential initial data on a compound's inhibitory potency against isolated CA isoforms, this is merely the first step in a long journey. The true therapeutic potential of any derivative of the 4-sulfamoylbenzene-1-carbothioamide class can only be ascertained through rigorous in vivo validation. This guide provides an in-depth comparison of the experimental methodologies used to translate promising in vitro inhibition data into tangible in vivo efficacy, explaining the causality behind experimental choices and providing a framework for robust, self-validating study design.

Section 1: The In Vitro Landscape - Quantifying Carbonic Anhydrase Inhibition

The foundational in vitro experiment for any putative CAI is the determination of its inhibition constant (Kᵢ) against a panel of physiologically relevant human (h) CA isoforms. The sulfonamide group (SO₂NH₂) present in the 4-sulfamoylbenzene scaffold is the key pharmacophore, acting as a zinc-binding group within the enzyme's active site.[4] The carbothioamide moiety and its various substitutions are crucial for fine-tuning isoform selectivity and pharmacokinetic properties.

Core In Vitro Protocol: Stopped-Flow CO₂ Hydration Assay

The gold-standard method for measuring CA activity and inhibition is the stopped-flow CO₂ hydration assay.[7][8] This technique measures the enzyme's ability to catalyze the interconversion of CO₂ and bicarbonate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red). Prepare a stock solution of the inhibitor (e.g., a derivative of 4-sulfamoylbenzene-1-carbothioamide) in a suitable solvent like DMSO.

  • Enzyme & Inhibitor Incubation: In the first syringe of the stopped-flow instrument, mix the recombinant human CA isoform of interest with varying concentrations of the inhibitor. Allow for a brief incubation period.

  • Initiation of Reaction: The second syringe contains a CO₂-saturated aqueous solution.

  • Rapid Mixing & Measurement: The contents of both syringes are rapidly mixed, initiating the CO₂ hydration reaction. The change in pH, detected by the indicator's absorbance change (e.g., at 557 nm for phenol red), is monitored over a short period (10-100 seconds).[5]

  • Data Analysis: The initial rates of the catalyzed reaction are measured. Inhibition constants (Kᵢ) are then calculated by analyzing the reaction rates at different inhibitor and substrate (CO₂) concentrations.

Comparative In Vitro Inhibition Data

The table below summarizes the inhibitory potency of representative compounds based on the 4-sulfamoylbenzene scaffold against key CA isoforms. This data highlights the high potency often observed in vitro, which necessitates subsequent in vivo validation.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
N-Aryl-hydrazine-1-carbothioamides Potent (e.g., 3i)Potent (e.g., 3h)Potent (e.g., 3l)Potent (e.g., 3a)[1][3]
Benzamide-4-sulfonamides 5.3–334Low nM / sub-nMLow nM / sub-nMNot specified[9]
4-sulfamoyl-benzenecarboxamides ModerateLow nMNot specifiedLow nM[10]

Note: Specific Kᵢ values vary widely based on the substitutions on the core scaffold.

Section 2: Rationale for In Vivo Validation - From Molecular Target to Systemic Effect

A low nanomolar Kᵢ value in vitro is not a guarantee of clinical success. The transition from a controlled enzymatic assay to a complex biological system introduces numerous variables that can influence a compound's efficacy. The primary goal of in vivo validation is to determine if the compound can reach its target enzyme in sufficient concentration and for an adequate duration to exert a therapeutic effect, without causing unacceptable toxicity.

Key factors to assess in vivo include:

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Target Engagement: Confirmation that the drug is interacting with the intended CA isoform in the target tissue.

  • Pharmacodynamics: The physiological response resulting from the drug-target interaction.

  • Off-Target Effects & Toxicity: Unintended interactions that can lead to side effects.

G cluster_0 In Vitro Phase cluster_1 Preclinical In Vivo Phase cluster_2 Clinical Phase Synthesis Compound Synthesis (4-Sulfamoylbenzene-1- carbothioamide Scaffold) InVitroAssay In Vitro Screening (Stopped-Flow Assay) Synthesis->InVitroAssay HitID Hit Identification (Low nM Kᵢ values) InVitroAssay->HitID ModelSelection Animal Model Selection (Disease-Relevant) HitID->ModelSelection Transition to In Vivo Efficacy Efficacy & Dose-Response Studies ModelSelection->Efficacy PKPD Pharmacokinetic / Pharmacodynamic (PK/PD) Analysis Efficacy->PKPD Tox Toxicology Assessment Efficacy->Tox ClinicalTrials Human Clinical Trials PKPD->ClinicalTrials Tox->ClinicalTrials

Caption: Workflow from In Vitro Discovery to In Vivo Validation.

Section 3: Comparative In Vivo Models and Protocols

The choice of the in vivo model is dictated by the CA isoforms that are most potently inhibited in vitro. Below are comparative guides for validating efficacy in three common therapeutic areas for CAIs.

Anti-Glaucoma Activity
  • Causality & Rationale: The formation of aqueous humor in the eye is highly dependent on the activity of hCA II and hCA IV in the ciliary epithelium.[9][10] Inhibition of these isoforms is expected to reduce bicarbonate secretion, thereby decreasing aqueous humor production and lowering intraocular pressure (IOP).

  • Standard In Vivo Model: The normotensive or alpha-chymotrypsin-induced hypertensive albino rabbit model is the gold standard.

  • Comparative Alternatives: Clinically used topical CAIs such as Dorzolamide and Brinzolamide serve as essential positive controls.[10]

Experimental Protocol: IOP Reduction in Rabbits

  • Animal Acclimation: Acclimate male albino rabbits to handling and tonometry procedures to minimize stress-induced IOP fluctuations.

  • Baseline Measurement: Measure baseline IOP in both eyes using a calibrated applanation tonometer.

  • Compound Administration: Administer a single drop (typically 50 µL) of the test compound formulation into the conjunctival sac of one eye. The contralateral eye receives the vehicle as a control.

  • IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

  • Data Analysis: Calculate the percentage reduction in IOP compared to baseline and the vehicle-treated eye. Compare the maximal IOP reduction and duration of action to a standard drug like Dorzolamide.

Comparative Data Summary: Anti-Glaucoma Efficacy

Compound TypeAnimal ModelMax IOP ReductionDuration of ActionReference CompoundReference
4-sulfamoyl-benzenecarboxamidesNormotensive & Glaucomatous RabbitsSignificantProlongedDorzolamide[10]
Dorzolamide (Standard)Rabbits~20-25%8-12 hoursN/A[11]
Anticancer Activity
  • Causality & Rationale: Hypoxic tumors often overexpress transmembrane isoforms hCA IX and hCA XII to manage the acidic microenvironment created by anaerobic glycolysis.[4][12] By inhibiting these isoforms, CAIs can disrupt pH regulation, leading to intracellular acidification and reduced tumor cell proliferation and survival.[13] This mechanism can also enhance the efficacy of radiotherapy.[13]

  • Standard In Vivo Model: Orthotopic or subcutaneous xenograft models in immunocompromised mice (e.g., nude or SCID mice) using human cancer cell lines that overexpress hCA IX (e.g., HT-29, MDA-MB-231, 4T1).[1][12]

  • Comparative Alternatives: Novel compounds are often compared against SLC-0111 (Ureido-sulfonamide), a well-characterized CAIX/XII inhibitor that has entered clinical trials.[12]

Experimental Protocol: Tumor Xenograft Model

  • Cell Implantation: Inject a suspension of hCA IX-positive human cancer cells (e.g., 1x10⁶ 4T1 cells) subcutaneously or orthotopically into the flank or relevant tissue of immunocompromised mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (vehicle control, test compound, reference drug). Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or on an optimized schedule.

  • Tumor Measurement: Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for hypoxia markers). Compare the tumor growth inhibition (TGI) between groups.

Anticonvulsant Activity
  • Causality & Rationale: Neuronal excitability is linked to GABAergic depolarization, a process dependent on bicarbonate ions.[14] Inhibition of brain-expressed isoforms like hCA II and hCA VII can suppress this depolarization, leading to an anticonvulsant effect.[14] This is a known mechanism for the established antiepileptic drug Topiramate.

  • Standard In Vivo Model: The audiogenic seizure model in DBA/2 mice or the maximal electroshock (MES) seizure test are commonly used.[14]

  • Comparative Alternatives: Topiramate or Acetazolamide serve as standard reference compounds.

Experimental Protocol: Audiogenic Seizure Model in DBA/2 Mice

  • Animal Selection: Use DBA/2 mice, which are genetically susceptible to sound-induced seizures.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.

  • Seizure Induction: After a set pre-treatment time (e.g., 30-60 minutes), place each mouse individually into an acoustic chamber and expose it to a high-intensity sound stimulus (e.g., 120 dB).

  • Observation: Observe the mice for a period (e.g., 60 seconds) and score the seizure response (e.g., wild running, clonic seizure, tonic seizure, respiratory arrest).

  • Data Analysis: Determine the percentage of mice protected from each seizure phase at different doses and calculate the median effective dose (ED₅₀).

Section 4: Advanced In Vivo Target Engagement - Seeing the Enzyme in Action

Beyond measuring downstream physiological effects, advanced techniques can now directly and non-invasively assess CA activity in vivo, providing definitive proof of target engagement.

In Vivo ¹³C Magnetic Resonance Spectroscopy (MRS)
  • Causality & Rationale: This innovative technique directly measures the catalytic rate of CO₂ and bicarbonate interconversion in tissues like the brain.[15] It provides a quantitative measure of CA activity, which is a powerful tool for validating the in vivo effects of a CAI.

  • Methodology:

    • Isotope Administration: Administer a ¹³C-labeled substrate, such as [U-¹³C₆] glucose, to the subject.

    • Metabolic Conversion: Cellular metabolism converts the labeled glucose into ¹³C-labeled CO₂ and ¹³C-labeled bicarbonate.

    • Magnetization Transfer: Using specialized MRS pulse sequences, the magnetization of the ¹³C-CO₂ pool is saturated.

    • Detection: The rate at which this saturation is transferred to the ¹³C-bicarbonate pool is measured. This rate is directly proportional to the catalytic activity of carbonic anhydrase.[15]

    • Inhibitor Effect: After administration of a CAI, the rate of magnetization transfer is significantly reduced, providing a direct readout of in vivo enzyme inhibition.[15]

G cluster_0 Metabolic Pathway cluster_1 CA-Catalyzed Exchange cluster_2 MRS Detection Glucose ¹³C-Labeled Glucose PDH TCA Cycle Glucose->PDH CO2 ¹³C-CO₂ PDH->CO2 CA Carbonic Anhydrase HCO3 ¹³C-HCO₃⁻ CA->HCO3 MRS ¹³C MRS Signal Acquisition CO2_alias->CA Signal Reduced ¹³C-HCO₃⁻ Signal MRS->Signal Sat Saturation Pulse (Targets ¹³C-CO₂) Sat->MRS

Caption: Principle of In Vivo ¹³C MRS for Measuring CA Activity.

Section 5: Conclusion and Future Directions

The journey of a 4-sulfamoylbenzene-1-carbothioamide derivative from a potent in vitro inhibitor to a viable therapeutic candidate is paved with rigorous in vivo validation. This guide highlights that successful translation requires a deep understanding of the underlying pathophysiology to select the appropriate animal models and endpoints. While traditional in vivo efficacy studies in models of glaucoma, cancer, and epilepsy remain critical, emerging technologies like ¹³C MRS offer unprecedented insight into direct target engagement in vivo.

Future work in this field will increasingly focus on:

  • Developing Isoform-Selective Inhibitors: To minimize off-target effects, a key goal is to design derivatives that selectively inhibit pathological CA isoforms (e.g., hCA IX) over ubiquitously expressed ones (e.g., hCA I and II).

  • Comprehensive PK/PD Modeling: Integrating pharmacokinetic data with pharmacodynamic readouts to optimize dosing regimens and predict clinical efficacy.

  • In Vivo Toxicity Profiling: Early and thorough safety assessments to ensure a favorable therapeutic window.

By employing these multi-faceted validation strategies, researchers can effectively bridge the gap between in vitro promise and in vivo performance, unlocking the full therapeutic potential of the 4-sulfamoylbenzene-1-carbothioamide scaffold.

References

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

  • Ozturk, H., et al. (2020). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1950-1958. [Link]

  • Mishra, A., et al. (2021). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International Journal of Molecular Sciences, 22(16), 8856. [Link]

  • Bruno, E., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(16), 1812–1818. [Link]

  • Zubrienė, A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 19(1), 151. [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Pharmaceuticals, 14(11), 1168. [Link]

  • Strepen, L., et al. (2013). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & Bioelectronics, 48, 179-185. [Link]

  • Zubrienė, A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. ResearchGate. [Link]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Global Antimicrobial Resistance, 24, 346-352. [Link]

  • Akram, M., et al. (2014). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Clinical and Experimental Cardiology, 5(6), 1000314. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now?. International Journal of Molecular Sciences, 24(2), 1403. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 21(24), 9571. [Link]

  • Khan, I., et al. (2023). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports, 13(1), 19280. [Link]

  • Zubrienė, A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. PubMed. [Link]

  • Jafari, M., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(10), 1950-1964. [Link]

  • Pacini, A., et al. (2021). Protective effects of carbonic anhydrase inhibition in brain ischaemia in vitro and in vivo models. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1088-1097. [Link]

  • Jafari, M., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(5), 1-10. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21543-21556. [Link]

  • Singh, A., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586. [Link]

  • Di Fiore, A., et al. (2005). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry, 48(18), 5747–5754. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Bromo-N-[(methanesulfonyl)carbamoyl]benzene-1-carbothioamide Synonyms. CompTox Chemicals Dashboard. [Link]

  • Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(44), 40228–40243. [Link]

  • Zubrienė, A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. PMC. [Link]

  • Vekariya, R. H., et al. (2024). Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide‐Alkanamido Thiazole‐5‐Carboxylate Derivatives. ResearchGate. [Link]

Sources

Comparative

Replicating published findings on 4-Sulfamoylbenzene-1-carbothioamide

This guide outlines the technical replication of the pharmacological profile for 4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide ), a potent zinc-binding pharmacophore used in the development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical replication of the pharmacological profile for 4-Sulfamoylbenzene-1-carbothioamide (also known as 4-sulfamoylthiobenzamide ), a potent zinc-binding pharmacophore used in the development of Carbonic Anhydrase Inhibitors (CAIs).

The following protocols and data comparisons are designed to validate its efficacy and selectivity against the gold-standard inhibitor, Acetazolamide (AAZ) , focusing on human Carbonic Anhydrase isoforms (hCA I, II, IX, and XII).

Executive Summary & Comparison Scope

4-Sulfamoylbenzene-1-carbothioamide represents a critical scaffold in medicinal chemistry, combining a primary sulfonamide (


) zinc-binding group (ZBG) with a thioamide moiety. Published findings consistently characterize this compound as a nanomolar inhibitor of ubiquitous cytosolic isoforms (hCA I, II) and a promising lead for tumor-associated transmembrane isoforms (hCA IX, XII).

This guide replicates the Stopped-Flow CO


 Hydrase Assay  results, comparing the test compound against Acetazolamide  to verify inhibition constants (

) and selectivity ratios.
Comparative Benchmark
Feature4-Sulfamoylbenzene-1-carbothioamideAcetazolamide (Standard)
Core Structure Thiobenzamide SulfonamideHeterocyclic Sulfonamide
Primary Mechanism Zn

Coordination (Tetrahedral)
Zn

Coordination (Tetrahedral)
hCA II Affinity (

)
Low Nanomolar (< 10 nM) ~12 nM
Solubility DMSO Soluble; Low Aqueous Sol.Water Soluble (as sodium salt)
Selectivity Focus High affinity for hCA I/II; Variable for IX/XIIPan-inhibitor (Non-selective)

Replication Protocol: Chemical Synthesis & Verification

Before biological testing, the integrity of the compound must be established. The thioamide group is sensitive to oxidation; therefore, fresh synthesis or rigorous purity checks are required.

Synthesis Workflow (Thionation Route)

Objective: Convert 4-sulfamoylbenzamide or 4-cyanobenzenesulfonamide to the target thioamide. Method: Reaction with Lawesson’s Reagent or


.

Synthesis Start Precursor: 4-Cyanobenzenesulfonamide Inter Intermediate: Thioamide Formation Start->Inter + Reagent Reagent Reagent: NaSH / MgCl2 (DMF, 80°C) Reagent->Inter Purify Purification: Recrystallization (EtOH/H2O) Inter->Purify Final Product: 4-Sulfamoylbenzene- 1-carbothioamide Purify->Final Yield > 70%

Figure 1: Thionation pathway for the synthesis of the target scaffold.

Quality Control Criteria
  • 
    -NMR (DMSO-
    
    
    
    ):
    Look for thioamide
    
    
    protons (broad singlets,
    
    
    9.5–10.0 ppm) and sulfonamide
    
    
    (
    
    
    7.4–7.6 ppm).
  • Melting Point: 208–210 °C (Literature consistent).

  • HPLC Purity:

    
     required for valid 
    
    
    
    determination.

Replication Protocol: Stopped-Flow CO Hydrase Assay

This is the authoritative method for determining CA inhibition kinetics. It measures the rate of the physiological reaction:


.
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 1.7 mM to 32 mM final conc).
    
  • Enzymes: Recombinant hCA I, II, IX, XII (commercial or expressed).

Step-by-Step Workflow
  • Incubation: Incubate enzyme (10–20 nM) with the test compound (0.1 nM – 10

    
    M) for 15 minutes  at room temperature.
    
    • Why? To ensure formation of the Enzyme-Inhibitor (E-I) complex prior to substrate addition.

  • Mixing: Rapidly mix the E-I solution with the

    
     substrate solution in the stopped-flow apparatus.
    
  • Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point shift).

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Michaelis-Menten equation to find 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    

AssayLogic Step1 Pre-Incubation (Enzyme + Inhibitor) Step2 Rapid Mixing (Stopped-Flow) Step1->Step2 Step3 Reaction: CO2 + H2O -> HCO3- + H+ Step2->Step3 Step4 Detection: Absorbance Drop @ 557nm Step3->Step4 Step5 Data Analysis: Cheng-Prusoff Equation Step4->Step5

Figure 2: Kinetic assay workflow for determining inhibition constants.

Comparative Performance Data

The following table summarizes the expected replication data based on consensus literature values for sulfamoyl-thiobenzamide derivatives. The goal is to achieve


 values within 

of these benchmarks.
Table 1: Inhibition Constants ( ) Comparison
Isoform4-Sulfamoylbenzene-1-carbothioamide (

nM)
Acetazolamide (

nM)
Interpretation
hCA I (Cytosolic)25.0 – 250.0 250.0Potent: Comparable or superior to AAZ.
hCA II (Cytosolic)5.0 – 12.0 12.1Highly Potent: Matches the gold standard.
hCA IX (Tumor)20.0 – 60.0 25.0Effective: Strong inhibition, relevant for hypoxia pathways.
hCA XII (Tumor)5.0 – 40.0 5.7Highly Potent: Excellent candidate for glaucoma/cancer.

Key Insight: The thioamide moiety often enhances lipophilicity compared to the pure sulfonamide (AAZ), potentially altering membrane permeability and tissue distribution, even if


 values are similar.

Mechanistic Analysis

To validate the findings, one must understand the molecular interaction. The replication is only successful if the inhibition follows a competitive model (binding to the active site


).
Binding Mode Validation
  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates to the

    
     ion.
    
  • Thioamide Interaction: The carbothioamide group (

    
    ) can participate in secondary hydrogen bonding with residues like Thr199 or Gln92, stabilizing the complex.
    
  • X-Ray Crystallography (Optional Validation): If replicating structural data, expect the benzene ring to occupy the hydrophobic pocket of the active site.

Mechanism Zn Active Site Zinc (Zn2+) Inhibitor 4-Sulfamoylbenzene-1-carbothioamide Sulfonamide (-SO2NH-) Thioamide (-CSNH2) Inhibitor:sulf->Zn Coordination Bond Residues Active Site Residues Thr199 Gln92 Inhibitor:sulf->Residues:thr H-Bond Inhibitor:thio->Residues:gln Van der Waals / H-Bond

Figure 3: Molecular binding interactions within the Carbonic Anhydrase active site.

Troubleshooting & Validation

Issue: High Variation in


 Data 
  • Cause:

    
     loss from substrate solution.
    
  • Fix: Prepare

    
     saturated water immediately before use and keep sealed.
    
  • Validation: Run Acetazolamide as a control in every batch. If AAZ

    
     for hCA II deviates from 12 nM (by >20%), discard the run.
    

Issue: Compound Precipitation

  • Cause: Low aqueous solubility of the thioamide.

  • Fix: Ensure final DMSO concentration in the assay is

    
    . Perform serial dilutions in DMSO first, then dilute into buffer.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Ekinci, D., et al. (2012). Carbonic anhydrase inhibitors: Synthesis and biological evaluation of novel sulfamoylphenyl-thiourea derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Validation

Evaluating the therapeutic index of 4-Sulfamoylbenzene-1-carbothioamide versus standard of care

Therapeutic Index Assessment: 4-Sulfamoylbenzene-1-carbothioamide vs. Standard of Care Executive Summary 4-Sulfamoylbenzene-1-carbothioamide (4-SBC) represents a pivotal structural class of sulfonamide-based Carbonic Anh...

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Index Assessment: 4-Sulfamoylbenzene-1-carbothioamide vs. Standard of Care

Executive Summary

4-Sulfamoylbenzene-1-carbothioamide (4-SBC) represents a pivotal structural class of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs) designed to overcome the critical limitation of first-generation therapies: isoform selectivity .[1][2] While the clinical Standard of Care (SoC) for CA inhibition, Acetazolamide (AZA) , exhibits potent but non-selective suppression of ubiquitous isoforms (CA I, II), 4-SBC leverages a carbothioamide "tail" to preferentially target tumor-associated transmembrane isoforms (CA IX, XII).[1][2]

This guide evaluates the Therapeutic Index (TI) of 4-SBC, defining it not merely by lethal dose ratios, but by the Selectivity Index (SI) —the ratio of inhibition constants (


) for off-target cytosolic isoforms (CA I/II) versus the therapeutic target (CA IX).[1][2]

Compound Profile & Mechanism of Action[1][2]

Structural Logic
  • Core Scaffold: Benzenesulfonamide.[1][2][3] The sulfonamide moiety (

    
    ) acts as the "warhead," coordinating the Zinc ion (
    
    
    
    ) in the enzyme's active site.[1][2][4]
  • differentiation Factor: The 1-Carbothioamide (

    
    ) substituent.[1][2] Unlike AZA's simple acetyl group, this moiety engages specific hydrophobic pockets found in the extracellular catalytic domains of CA IX and XII, which are absent in cytosolic CA I and II.[1][2]
    
Pathway Visualization

The following diagram illustrates the hypoxic signaling cascade where 4-SBC intervenes, contrasting its selective action with the systemic disruption caused by AZA.

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Exp CA IX Overexpression (Transmembrane) HIF1a->CA9_Exp CA9_Func CA IX Function: H+ Extrusion / pH Reg CA9_Exp->CA9_Func Metabolism Glycolytic Metabolism Acidosis Intracellular Acidosis (H+) Metabolism->Acidosis Acidosis->CA9_Func Substrate Survival Tumor Survival & Metastasis CA9_Func->Survival Maintains pHi SBC 4-SBC (Selective Inhibitor) SBC->CA9_Func High Affinity Blockade CA1_2 CA I & II (RBCs, Kidney, Eye) SBC->CA1_2 Low Affinity (Weak Binding) AZA Acetazolamide (Non-Selective SoC) AZA->CA9_Func Blockade AZA->CA1_2 High Affinity Blockade SideEffects Systemic Toxicity: Metabolic Acidosis, Paresthesia CA1_2->SideEffects Inhibition

Caption: 4-SBC selectively blocks tumor-associated CA IX, sparing physiological CA I/II and minimizing systemic toxicity.[1][2]

Therapeutic Index (TI) Evaluation

The "Therapeutic Index" in this context is defined by the Selectivity Ratio .[1][2] A high TI implies the drug effectively inhibits the tumor target (CA IX) at concentrations that do not affect the physiological isoforms (CA I/II).[1][2]

Comparative Data: 4-SBC vs. Acetazolamide
Parameter4-SBC (Candidate) Acetazolamide (SoC) Therapeutic Implication
Target CA IX / XII (Hypoxic Tumors)Non-selective (CA I, II, IV, IX, XII)4-SBC focuses on disease tissue.[1][2]

(CA IX)
5.2 - 24 nM 25 nMComparable potency at the target.[1]

(CA I)
> 10,000 nM 250 nM4-SBC is ~40x less toxic to RBCs.[1][2]

(CA II)
> 1,000 nM 12 nM4-SBC is ~80x less toxic to kidneys/eyes.[1][2]
Selectivity Index > 400 (CA I vs IX)~10 (CA I vs IX)4-SBC has a superior safety margin.[1][2]
Primary Toxicity Minimal (High doses required)Metabolic Acidosis, Fatigue, ParesthesiaAZA is dose-limited by systemic side effects.[1][2]

Data synthesized from structure-activity relationship (SAR) studies of sulfamoyl-carbothioamide derivatives [1, 2].[1][2]

Analysis
  • Efficacy (Numerator): Both 4-SBC and AZA show low nanomolar affinity for CA IX.[1][2] The carbothioamide group maintains the zinc-binding strength required for efficacy.[1][2]

  • Safety (Denominator): AZA is a tight-binder of CA II (

    
     nM), which is abundant in the kidneys and eyes.[1][2] Inhibition here causes diuresis and vision issues.[1][2] 4-SBC, with a 
    
    
    
    nM for CA II, virtually eliminates this interaction at therapeutic doses.[1][2]

Experimental Protocols for Validation

To rigorously validate the TI claims, the following self-validating protocols must be employed.

Protocol A: Stopped-Flow Hydration Assay (In Vitro Potency)

Objective: Determine


 values for CA I, II, and IX to calculate Selectivity Index.[1][2]
  • Reagents: Purified recombinant hCA isozymes, Phenol Red indicator, HEPES buffer (pH 7.5),

    
     saturated water.[1][2]
    
  • System: Applied Photophysics SX.18MV-R stopped-flow instrument.[1][2]

  • Workflow:

    • Preparation: Incubate enzyme (concentration determined by active site titration) with 4-SBC (0.1 nM – 10 µM) for 15 min.

    • Reaction: Rapidly mix enzyme-inhibitor solution with

      
       saturated water.
      
    • Detection: Monitor absorbance drop at 557 nm (acidification of Phenol Red) over 0.5–1.0 seconds.

    • Calculation: Fit the initial velocity (

      
      ) vs. inhibitor concentration using the Morrison equation for tight-binding inhibitors.[1][2]
      
  • Self-Validation: Include Acetazolamide as a positive control in every run. If AZA

    
     deviates >15% from literature (e.g., CA II 
    
    
    
    nM), invalidate the run.[1]
Protocol B: Hypoxic Cell Viability & pH Regulation

Objective: Confirm that 4-SBC kills cells only under hypoxia (CA IX dependent) and not normoxia (toxicity check).

  • Cell Lines: 4T1 (Breast Cancer) or U251 (Glioblastoma).[1][2]

  • Conditions: Normoxia (21%

    
    ) vs. Hypoxia (1% 
    
    
    
    , generated in a hypoxia chamber).[1][2]
  • Workflow:

    • Seed cells in 96-well plates. Allow attachment (24h).

    • Treat with 4-SBC (graded doses: 0.1 – 100 µM).

    • Incubate for 72h under Normoxia vs. Hypoxia.[1][2]

    • Measure viability using CellTiter-Glo (ATP) or MTT assay .[1][2]

    • Measure Extracellular pH (pHe): Use a pH microelectrode.[1][2] Effective CA IX inhibition should prevent acidification of the media (lactate extrusion requires CA IX).[1][2]

  • Success Metric: A high TI is validated if

    
     is low in Hypoxia (< 10 µM) but high in Normoxia (> 100 µM).[1][2] AZA will likely show toxicity in both due to off-target effects.[1][2]
    
Workflow Visualization

TI_Workflow Step1 1. Enzyme Kinetics (Stopped-Flow) Step2 2. Calculate Ki Ratios (Selectivity Index) Step1->Step2 Step3 3. In Vitro Hypoxia (Normoxia vs Hypoxia) Step2->Step3 Step4 4. In Vivo Tolerability (Dose Escalation) Step3->Step4 Decision Compare TI: LD50(CA I) / ED50(CA IX) Step4->Decision Result Validated Therapeutic Index Decision->Result

Caption: Step-by-step validation pipeline to quantify the Therapeutic Index of 4-SBC.

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019).[1][2] Carbonic Anhydrase Inhibitors: Design of Isoform-Selective Sulfonamides. Journal of Medicinal Chemistry. Link[1][2]

  • McDonald, P. C., et al. (2012).[1][2] Targeting the tumor microenvironment: the potential of carbonic anhydrase IX inhibitors. Future Oncology. Link

  • ClinicalTrials.gov . Study of SLC-0111 in Subjects With Advanced Solid Tumors. (Reference for Clinical SoC benchmarks). Link[2]

Sources

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